D,L-Alanosine-15N2
Description
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Properties
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[15N+](=[15N]O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Origin of Alanosine from Streptomyces alanosinicus: A Technical Guide
Introduction: Unveiling Alanosine, a Potent Antimetabolite from a Soil Microbe
Alanosine, also known as L-alanosine, is a naturally occurring amino acid analogue with significant antiviral and antineoplastic properties.[1][2] First brought to the attention of the scientific community in 1966, this remarkable compound was the fruit of a dedicated screening program for novel antiviral agents.[1] Isolated from a soil sample procured in Brazil, the producing microorganism was identified as a novel species of the genus Streptomyces and aptly named Streptomyces alanosinicus (ATCC 15710).[1][3][4] Alanosine's potent biological activity stems from its function as an antimetabolite, specifically targeting and disrupting the de novo purine biosynthesis pathway.[1][5] This guide provides an in-depth technical overview of the discovery, origin, biosynthesis, and mechanism of action of alanosine, tailored for researchers, scientists, and professionals in the field of drug development.
Part 1: The Genesis of a Discovery - Isolation and Characterization of Streptomyces alanosinicus
The discovery of a novel bioactive compound is intrinsically linked to the successful isolation and cultivation of its producing organism. The journey of alanosine began with a systematic screening of soil microorganisms, a testament to the rich biodiversity of natural environments as a source of therapeutic leads.
Isolation of the Producing Microorganism
The isolation of Streptomyces alanosinicus followed established protocols for the selective culture of Actinomycetes from soil samples. The rationale behind these methods is to create an environment that favors the growth of Streptomyces while inhibiting the proliferation of other bacteria and fungi.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Sample Preparation: Aseptically collect a soil sample (approx. 1 gram) and suspend it in 10 mL of sterile saline solution (0.9% NaCl).
-
Serial Dilution: Perform a series of tenfold dilutions of the soil suspension in sterile saline (e.g., 10⁻², 10⁻³, 10⁻⁴). The purpose of serial dilution is to obtain a countable number of colonies on the agar plates.
-
Plating: Plate 100 µL of each dilution onto a selective medium such as Starch Casein Agar (SCA).[6] This medium is specifically formulated to support the growth of Streptomyces.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days. During this period, monitor the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, and have a filamentous appearance.
-
Sub-culturing and Purification: Isolate individual colonies with distinct morphologies and sub-culture them onto fresh SCA plates to obtain pure cultures. This step is crucial to ensure that subsequent analyses are performed on a single microbial species.
Morphological and Cultural Characteristics of Streptomyces alanosinicus
Once a pure culture of the producing strain, designated ATCC 15710, was obtained, its morphological and cultural characteristics were meticulously documented to establish it as a new species.[4]
| Characteristic | Description |
| Colony Morphology on Bennett's Agar | 3-5 mm in diameter, well-defined contours, compact.[4] |
| Spore Formation | Monopodially branched sporophores with tightly coiled spirals.[4] |
| Spore Shape | Ellipsoidal (1 x 1.3 µm).[4] |
| Growth Media | Grows well on various standard media for Streptomyces, such as Bennett's agar.[4] |
| Optimal Growth Temperature | 28°C.[4] |
These distinct features differentiated S. alanosinicus from other known Streptomyces species, solidifying its classification as a novel organism.
Part 2: The Molecular Architecture - Biosynthesis of Alanosine
The elucidation of a natural product's biosynthetic pathway is a critical step in understanding its formation and provides opportunities for bioengineering and yield improvement. The biosynthesis of alanosine involves a fascinating enzymatic cascade that assembles the molecule from primary metabolites.
The Alanosine Biosynthetic Gene Cluster
Recent genomic investigations have successfully identified the biosynthetic gene cluster (BGC) responsible for alanosine production in Streptomyces alanosinicus ATCC 15710.[7][8][9] This cluster, referred to as the 'ala' gene cluster, encodes a suite of enzymes that orchestrate the intricate steps of alanosine synthesis.[8][10]
Proposed Biosynthetic Pathway
The proposed pathway commences with the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), which is synthesized and then loaded onto a peptidyl carrier protein (PCP).[7][8] This PCP-bound intermediate is then subjected to a series of enzymatic modifications, including the formation of the unique diazeniumdiolate (N-nitrosohydroxylamine) group, which is a hallmark of alanosine's structure.[7][8] The nitrogen atoms of the diazeniumdiolate moiety are derived from glutamic acid and aspartic acid.[11]
Caption: Proposed biosynthetic pathway of L-alanosine in Streptomyces alanosinicus.
Part 3: From Culture to Compound - Fermentation and Isolation of Alanosine
The production of alanosine on a larger scale for further study and potential clinical application necessitates optimized fermentation and purification protocols.
Fermentation of Streptomyces alanosinicus
Submerged fermentation is the method of choice for producing alanosine.[1] This technique allows for controlled growth conditions and efficient production of the target metabolite.
Experimental Protocol: Submerged Fermentation
-
Inoculum Preparation: Inoculate a loopful of a pure culture of S. alanosinicus into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing the production medium. The composition of the production medium is critical for maximizing alanosine yield and typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Fermentation Conditions: Maintain the fermentation at 28°C with constant agitation and aeration for 5-7 days. Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the process.
Isolation and Purification of Alanosine
Following fermentation, alanosine needs to be isolated from the culture broth and purified to a high degree. The following is a generalized workflow for this process.
Caption: Experimental workflow for the isolation and purification of alanosine.
Part 4: The Molecular Target - Mechanism of Action of Alanosine
Alanosine's potent biological effects are a direct consequence of its interaction with a key enzyme in the de novo purine biosynthesis pathway.
Inhibition of Adenylosuccinate Synthetase
Alanosine acts as a potent and specific inhibitor of adenylosuccinate synthetase (ADSS).[5][12][13] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a crucial step in the synthesis of adenosine monophosphate (AMP).[5] By blocking this step, alanosine effectively halts the production of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[1][5]
Selective Toxicity in MTAP-Deficient Cancers
A particularly compelling aspect of alanosine's mechanism of action is its selective toxicity towards cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[1][5][12] MTAP is a key enzyme in the purine salvage pathway. In normal cells, this pathway can compensate for the inhibition of de novo purine synthesis. However, many cancers, including mesothelioma, non-small cell lung cancer, and pancreatic cancer, exhibit a deficiency in MTAP.[1] This genetic vulnerability renders them highly dependent on the de novo pathway for their purine supply, making them exquisitely sensitive to the inhibitory effects of alanosine.[1][5]
Caption: Mechanism of action of alanosine via inhibition of adenylosuccinate synthetase.
Conclusion: A Legacy and a Future
The discovery of alanosine from Streptomyces alanosinicus stands as a classic example of natural product drug discovery. From its humble origins in a Brazilian soil sample to its well-defined molecular mechanism of action, the story of alanosine underscores the importance of microbial biodiversity in the search for novel therapeutics. While clinical development has faced challenges, the selective targeting of MTAP-deficient cancers by alanosine continues to inspire the development of next-generation purine synthesis inhibitors for oncology.[1] The in-depth understanding of its discovery, biosynthesis, and mechanism of action provides a solid foundation for future research and development in this promising area.
References
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- Reductases Produce Nitric Oxide in an Alternative Pathway to Form the Diazeniumdiolate Group of l-Alanosine - ACS Publications - American Chemical Society.
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Alanosine Compounds: A Technical Guide to their Antitumor and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Potent Antimetabolite
Alanosine, also known as L-alanosine, is a naturally occurring amino acid analogue produced by the bacterium Streptomyces alanosinicus.[1] First identified in 1966 during a screening program for antiviral agents, alanosine has since garnered significant attention for its potent antineoplastic properties.[1][2] This technical guide provides an in-depth exploration of the antitumor and antiviral activities of alanosine, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. As an antimetabolite, alanosine interferes with fundamental metabolic pathways, a characteristic that underpins both its therapeutic potential and its toxicological profile.[3]
With the chemical formula C₃H₇N₃O₄, alanosine's structure is deceptively simple, yet it allows for potent and specific inhibition of a key enzyme in the de novo purine biosynthesis pathway.[1] This guide will delve into the scientific rationale behind its selective cytotoxicity towards certain cancer cells and its broader implications for antiviral therapy, offering field-proven insights for researchers and drug development professionals.
The Core Mechanism: Inhibition of Adenylosuccinate Synthetase
The primary mechanism of action for alanosine's biological activity is its potent inhibition of adenylosuccinate synthetase (ADSS).[1] This enzyme plays a critical role in the de novo synthesis of purines, specifically catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, alanosine effectively depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[4] This disruption of purine metabolism is the cornerstone of both its antitumor and antiviral effects.
Diagram: Alanosine's Site of Action in the Purine Biosynthesis Pathway
Caption: Alanosine inhibits adenylosuccinate synthetase (ADSS), blocking AMP synthesis.
Antitumor Properties: A Targeted Approach to Cancer Therapy
Alanosine's potential as an anticancer agent is significantly enhanced by its selective cytotoxicity towards cancer cells with a specific genetic deficiency: the absence of methylthioadenosine phosphorylase (MTAP).[1] MTAP is a crucial enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA). Normal cells possess functional MTAP and can therefore bypass the de novo synthesis block imposed by alanosine by utilizing the salvage pathway.[1] However, a significant portion of human cancers, including some gliomas, non-small cell lung cancers, and pancreatic cancers, are MTAP-deficient.[1][5] These cancer cells are heavily reliant on the de novo purine synthesis pathway and are thus exquisitely sensitive to ADSS inhibition by alanosine.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The causality behind this experimental choice lies in its ability to quantify the metabolic activity of living cells, which is a direct indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture MTAP-deficient human cancer cell lines (e.g., CEM/ADR5000, HL-60/AR, MDA-MB-231-BCRP) and a control MTAP-proficient cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of alanosine in culture medium. Remove the existing medium from the wells and add the alanosine dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of alanosine that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the alanosine concentration.
Quantitative Data Summary: Alanosine Cytotoxicity
| Cell Line | Cancer Type | MTAP Status | IC₅₀ (µM) |
| CEM/ADR5000 | Leukemia | Deficient | Insert Value |
| HL-60/AR | Leukemia | Deficient | Insert Value |
| MDA-MB-231-BCRP | Breast Cancer | Deficient | Insert Value |
| Control Cell Line | Insert Type | Proficient | Insert Value |
Note: Specific IC₅₀ values would be populated from experimental data.
Diagram: Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining alanosine's in vitro cytotoxicity via MTT assay.
Antiviral Properties: A Broad but Less Explored Frontier
While the antitumor properties of alanosine have been the primary focus of recent research, its initial discovery was as an antiviral agent.[2] The antiviral mechanism of alanosine is also rooted in its inhibition of de novo purine biosynthesis.[4] Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery for their replication. By depleting the pool of adenine nucleotides, alanosine can effectively starve the virus of the building blocks necessary for the synthesis of its genetic material (DNA or RNA).
Early studies demonstrated alanosine's activity against vaccinia virus, a large DNA virus.[2] The broad-spectrum potential of this mechanism is significant, as both DNA and RNA viruses require purines for replication.[8] However, the specific range of viruses susceptible to alanosine and the nuances of its antiviral action are less well-characterized compared to its antitumor effects.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity. The formation of plaques, or localized areas of cell death caused by viral replication, is a direct measure of the number of infectious virus particles.
Step-by-Step Methodology:
-
Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Vero cells for vaccinia virus) in 6-well or 12-well plates.[9]
-
Virus and Compound Preparation: Prepare serial dilutions of alanosine. In parallel, prepare a known concentration of the virus to be tested (e.g., vaccinia virus).
-
Virus Neutralization (optional but recommended): Pre-incubate the virus with the alanosine dilutions for a specific period to allow the compound to interact with the virus before infection.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus or the virus-alanosine mixtures. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[9]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cell monolayer with a vital stain (e.g., crystal violet) that stains living cells but not the dead cells within the plaques.[9]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) can then be determined.
Clinical Perspective: Trials and Tribulations
The promising preclinical data, particularly the selective targeting of MTAP-deficient tumors, led to the evaluation of alanosine in clinical trials.[1] Phase I and II studies have been conducted in patients with various solid tumors, including non-small cell lung cancer, mesothelioma, and pancreatic cancer.[10][11]
Summary of Key Clinical Trial Data
| Phase | Cancer Type(s) | Key Findings | Dosage and Administration | Reference |
| Phase I/II | MTAP-deficient malignant gliomas | Determination of maximum tolerated dose. | Intravenous infusion. | [11] |
| Phase II | MTAP-deficient solid tumors (mesothelioma, NSCLC, sarcoma, pancreatic cancer) | No objective responses, but stable disease observed in 24% of patients. | 80 mg/m² daily for 5 days, every 21 days. | [10] |
| Phase I | Various advanced cancers | Dose-limiting toxicity was mucositis. Recommended Phase II dose of 160 mg/m²/day for 5 days. | Daily intravenous infusion for 5 days. | [12] |
| Phase I | Advanced solid tumors | Dose-limiting toxicity was mucositis. A dose of 250 mg/m²/day for 3 days was deemed feasible for Phase II. | Daily intravenous infusion for 3 days. | [13] |
While alanosine has demonstrated a manageable safety profile, with mucositis being the most common dose-limiting toxicity, its efficacy as a monotherapy in unselected patient populations has been limited.[12][13] The Phase II trial in MTAP-deficient tumors, while a targeted approach, did not yield objective responses, though it did show disease stabilization in a subset of patients.[10] These results highlight the complexities of translating preclinical selectivity into clinical benefit and suggest that future investigations may need to explore combination therapies or more refined patient selection strategies.
Future Directions and Conclusion
Alanosine remains a compound of significant interest due to its well-defined mechanism of action and its potential for targeted therapy. The journey of alanosine from its discovery as an antiviral agent to its extensive investigation as an anticancer drug underscores the interconnectedness of fundamental cellular pathways.
Future research in the field should focus on:
-
Combination Therapies: Exploring synergistic combinations of alanosine with other chemotherapeutic agents or targeted therapies. Preclinical studies have suggested that alanosine can sensitize glioblastoma cells to temozolomide.
-
Refining Patient Selection: Moving beyond MTAP deficiency as the sole biomarker to identify patient populations most likely to respond to alanosine.
-
Revisiting Antiviral Potential: A more thorough investigation of alanosine's antiviral spectrum and its potential application against emerging or drug-resistant viral infections.
-
Analog Development: The synthesis and evaluation of alanosine analogs with improved pharmacokinetic properties and enhanced therapeutic indices.
References
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Alanosine. (n.d.). In Grokipedia. Retrieved from [Link]
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- Kindler, H. L., et al. (2008). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer.
- ClinicalTrials.gov. (2003). Alanosine in Treating Patients With Progressive or Recurrent Malignant Gliomas. (NCT00075894).
- Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus. (n.d.).
- Gale, G. R., & Schmidt, G. B. (1968). Mode of action of alanosine. Biochemical pharmacology, 17(3), 363-368.
- Dosik, G. M., Stewart, D., Valdivieso, M., Burgess, M. A., & Bodey, G. P. (1982). Phase I study of L-alanosine using a daily x 3 schedule.
- Goldsmith, M. A., Ohnuma, T., Spigelman, M., Greenspan, E. M., & Holland, J. F. (1983). Phase I study of L-alanosine (NSC 15353). Cancer, 51(3), 378–380.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). MTT cell viability assay. In Assay guidance manual.
- Yu, J. (2001). Alanosine (UCSD). Current opinion in investigational drugs (London, England : 2000), 2(11), 1623–1630.
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- Gale, G. R., Ostrander, W. E., & Atkins, L. M. (1968). Effects of alanosine on purine and pyrimidine synthesis. Biochemical pharmacology, 17(9), 1823–1832.
- Lucas-Wallace, C., & Fields, H. W. (2022). Inhibition of de novo purine synthesis using L-Alanosine (ALA) decreases stem cell frequency and sphere-forming capacity of MTAP-deficient glioblastoma (GBM) cells.
- Sabt, A., et al. (2020). Design and synthesis of novel 3,6-disubstituted pyridazines as potential antitumor agents targeting cyclin-dependent kinase 2 (CDK-2). Molecules, 25(21), 5081.
- van der Laan, L. J. W., et al. (2010). Mycophenolic acid as a broad-spectrum antiviral. Antiviral Research, 86(2), 121-127.
- De Clercq, E., & Holý, A. (1979). Antiviral activity of aliphatic nucleoside analogues: structure-function relationship. Journal of medicinal chemistry, 22(5), 510–513.
- Eyer, L., et al. (2017). Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus. Antiviral Research, 145, 109-118.
- Wang, Y., et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 1012083.
- Preparation of Cell Cultures and Vaccinia Virus Stocks. (2001). Current protocols in molecular biology, Chapter 16, Unit 16.16.
- Sensitivity of Herpes Simplex Virus, Vaccinia Virus, and Adenoviruses to Deoxyribonucleic Acid Inhibitors and Thiosemicarbazones in a Plaque Suppression Test. (1966). Journal of bacteriology, 92(4), 1151–1155.
- Singh, S. X., et al. (2022).
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Introduction: The Significance of D,L-Alanosine-15N2 in Modern Research
An In-Depth Technical Guide to D,L-Alanosine-15N2
For Researchers, Scientists, and Drug Development Professionals
D,L-Alanosine, a racemic mixture of the naturally occurring L-alanosine and its synthetic D-isomer, is an antibiotic and antimetabolite with significant antineoplastic properties.[1] Originally isolated from Streptomyces alanosinicus, its potent biological activity has garnered considerable interest in the field of oncology.[2][3] The core mechanism of L-alanosine's cytotoxicity lies in its ability to inhibit adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3] This inhibition is particularly effective in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), a common genetic alteration in various malignancies.[1]
The introduction of stable isotopes, specifically the dual labeling with Nitrogen-15 (¹⁵N), creates this compound. This isotopically labeled version serves as an invaluable tool for advanced research applications. The ¹⁵N labels provide a distinct mass shift, enabling sensitive and specific detection in mass spectrometry-based assays, such as pharmacokinetic studies and metabolic flux analysis.[4] Furthermore, the ¹⁵N nuclei are NMR-active, allowing for detailed structural and interaction studies using ¹⁵N Nuclear Magnetic Resonance spectroscopy. This guide provides a comprehensive overview of the chemical structure, physical properties, and key technical considerations for the effective use of this compound in a research setting.
Section 1: Chemical Identity and Structure
The fundamental characteristics of this compound are rooted in its chemical structure. As a labeled analogue of a non-proteinogenic amino acid, its properties are largely governed by the functional groups present.
Molecular Structure
D,L-Alanosine is a propanoic acid derivative featuring an amino group at the alpha-carbon and a unique N-nitrosohydroxylamino functional group at the beta-carbon. The ¹⁵N labels are incorporated into this N-nitrosohydroxylamino moiety.
| Identifier | Value |
| IUPAC Name | (2RS)-2-Amino-3-[hydroxy(¹⁵N-nitroso)¹⁵N-amino]propanoic acid |
| Molecular Formula | C₃H₇¹⁵N₂NO₄ |
| Molecular Weight | 151.09 g/mol [5] |
| CAS Number | 1219187-51-5[5] |
| Canonical SMILES | C(C(C(=O)O)N)[O-]">¹⁵NO |
Section 2: Physicochemical Properties and Handling
Understanding the physical properties of this compound is critical for its proper handling, storage, and application in experimental protocols. While specific data for the isotopically labeled compound is not widely published, the physical properties are expected to be nearly identical to those of unlabeled D,L-Alanosine.
Key Physical Properties
| Property | Value / Observation | Source(s) |
| Appearance | White to off-white crystalline solid. | [6] |
| Melting Point | 188°C (with decomposition). | [6] |
| Solubility | Soluble in water. A product information sheet for L-Alanosine specifies solubility of approximately 1 mg/mL in water, 100 mM NaOH, and 100 mM HCl. It is practically insoluble in common organic solvents. | [7][8] |
| Hygroscopicity | The compound is hygroscopic. | [6][9] |
| pKa | 2.01 (Predicted). | [6] |
Stability and Storage
Solid State: As a solid, this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.[6] Its hygroscopic nature necessitates storage in a desiccated environment to prevent degradation.[6][9]
In Solution: A critical consideration for researchers is the compound's instability in aqueous solutions.[2][3]
-
Recommendation: Solutions should be prepared fresh for each experiment and should not be stored for more than one day.[7]
-
pH-Dependent Stability: Due to its low water solubility and poor stability around neutral pH, lyophilized formulations are often used, which are reconstituted immediately before use.[8] Research has shown that the stability and solubility of L-alanosine can be significantly improved in a basic aqueous solution, preferably at a pH of 8 to 12.[8] This is a crucial insight for researchers designing in vitro assays or formulation studies.
Safe Handling
Standard laboratory safety protocols should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
-
Handle in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[10][11]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10][11]
Section 3: Spectroscopic Characterization
The ¹⁵N labels in this compound provide unique spectroscopic signatures that are essential for its identification and quantification.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for verifying the identity and purity of this compound and for its quantification in complex biological matrices.
-
Expected Molecular Ion: In high-resolution mass spectrometry, the expected [M+H]⁺ ion would be at m/z 152.05, reflecting the incorporation of two ¹⁵N atoms.
-
Analytical Application: A sensitive method for quantifying L-alanosine in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] This method involves solid-phase extraction, derivatization with dansyl chloride to improve sensitivity, and analysis by LC-MS/MS with atmospheric pressure chemical ionization (APCI) in negative mode.[12] This approach can be adapted for this compound, where the labeled compound can serve as an ideal internal standard for the quantification of the unlabeled drug.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum of D,L-Alanosine would be expected to show signals corresponding to the alpha-proton, and the two diastereotopic beta-protons. Based on spectra of DL-alanine, the alpha-proton would appear around 3.8 ppm and the methyl protons (analogous to the methylene protons in alanosine) around 1.5 ppm in D₂O.[13]
-
¹³C NMR: The carbon spectrum would show three distinct signals for the carboxyl, alpha-, and beta-carbons.
-
¹⁵N NMR: The presence of two ¹⁵N atoms makes this a powerful technique. ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the N-nitrosohydroxylamino group. Solid-state ¹⁵N NMR, in particular, is highly sensitive to local structure and bonding, making it a valuable tool for studying the compound's interactions with its biological targets.[14]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Based on studies of L-alanine, key vibrational modes would include:
-
N-H stretching from the amino group.
-
C=O stretching from the carboxylic acid group.
-
N-O stretching from the nitroso group.
-
O-H stretching from the hydroxyl and carboxylic acid groups. The IR spectrum is sensitive to the ionization state (zwitterionic, cationic, or anionic) and intermolecular hydrogen bonding.[15][16]
Section 4: Mechanism of Action and Biological Applications
The primary therapeutic potential of alanosine stems from its targeted disruption of purine metabolism.
Inhibition of Adenylosuccinate Synthetase
L-Alanosine acts as a potent inhibitor of adenylosuccinate synthetase (ADSS).[1][2] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the de novo synthesis of adenosine monophosphate (AMP).[1][2] By blocking this pathway, alanosine depletes the cellular pool of adenine nucleotides, leading to cell growth inhibition and cytotoxicity.[3]
Caption: Mechanism of L-Alanosine action on the de novo purine synthesis pathway.
Synthetic Lethality in MTAP-Deficient Cancers
Many cancers, including glioblastomas, non-small cell lung cancer, and pancreatic cancer, exhibit homozygous deletion of the MTAP gene.[2] MTAP is a crucial enzyme in the purine salvage pathway. Cells lacking MTAP are heavily reliant on the de novo purine synthesis pathway to produce adenine nucleotides. This creates a state of synthetic lethality, where the inhibition of the de novo pathway by alanosine is selectively toxic to MTAP-deficient cancer cells, while normal cells with a functional salvage pathway are less affected.[1][2]
Section 5: Experimental Protocols and Methodologies
The effective use of this compound in research requires robust protocols for its synthesis and analysis.
Conceptual Synthesis Workflow
While a specific, detailed protocol for this compound is proprietary, a general chemical synthesis can be conceptualized. The biosynthesis of L-alanosine involves the precursor L-2,3-diaminopropionic acid, with the two nitrogen atoms of the diazeniumdiolate arising from glutamic acid and aspartic acid.[17][18] Chemical synthesis of isotopically labeled amino acids typically involves using labeled starting materials in a controlled series of reactions.[]
Caption: A conceptual workflow for the chemical synthesis of this compound.
Protocol for Purity and Concentration Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying its concentration. As amino acids are polar, specialized columns and mobile phases are required.
Objective: To determine the chemical purity of a this compound sample.
Methodology: Reversed-phase HPLC of the underivatized compound.
-
Instrumentation:
-
Mobile Phase Preparation (Causality):
-
Amino acids are zwitterionic and often require specific mobile phase conditions for good retention and peak shape. A common approach for underivatized amino acids is a combination of reversed-phase and cation exchange mechanisms.[20]
-
Example Mobile Phase: A gradient of a buffered aqueous phase (e.g., 40 mM phosphate buffer, pH 7.8) and an organic phase (e.g., Methanol/Acetonitrile/Water mixture).[22] The acidic pH helps to protonate the amino group, enhancing interaction with a cation-exchange stationary phase.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in the mobile phase starting condition or a suitable solvent (e.g., water, slightly basic water) to a known concentration (e.g., 1 mg/mL). As previously noted, prepare this solution immediately before analysis due to instability.[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Suitable for polar analytes (e.g., Agilent ZORBAX Eclipse-AAA).[22]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.[22]
-
Detection: UV at ~210 nm (for the peptide bond) or MS detection for higher specificity and confirmation of the isotopic labeling.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Calculate purity by dividing the main peak area by the total area of all peaks and multiplying by 100%.
-
For chiral separation, two peaks corresponding to the D- and L-isomers should be observed and integrated separately.
-
Conclusion
This compound is a powerful research tool that combines the potent, targeted biological activity of alanosine with the analytical advantages of stable isotope labeling. Its utility in cancer research, particularly in the context of MTAP-deficiency, is significant. A thorough understanding of its chemical and physical properties, especially its instability in solution, is paramount for obtaining reliable and reproducible experimental results. By following the guidelines and protocols outlined in this guide, researchers can effectively leverage the unique attributes of this compound to advance their investigations in drug metabolism, pharmacokinetics, and cancer biology.
References
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National Center for Biotechnology Information. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. Available at: [Link]
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American Institute of Physics. Terahertz absorption spectra of L-, D-, and DL-alanine and their application to determination of enantiometric composition. Available at: [Link]
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Spectroscopic characterization of D,L-Alanosine-15N2 using NMR and mass spectrometry.
<_ A_TO_S>
Spectroscopic Characterization of D,L-Alanosine-¹⁵N₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of D,L-Alanosine-¹⁵N₂, a stable isotope-labeled version of the antimetabolite antibiotic alanosine.[1][2][3] As a compound with significant interest in drug development for its potential antineoplastic and antiviral properties, a thorough understanding of its structural and chemical properties is paramount.[1][2][3] This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the molecular structure and confirm isotopic incorporation. We present not just the protocols, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods for their specific applications. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.
Introduction to D,L-Alanosine and the Significance of ¹⁵N Labeling
D,L-Alanosine is a naturally occurring amino acid analogue produced by the bacterium Streptomyces alanosinicus.[1][2][3] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][3][4] This targeted inhibition makes it a compound of interest for cancer therapy, particularly in tumors with specific metabolic vulnerabilities.[1]
Stable isotope labeling, specifically with ¹⁵N, is a powerful technique in analytical chemistry and drug metabolism studies.[5][6][7] The incorporation of ¹⁵N into the D,L-Alanosine structure provides a distinct spectroscopic signature that facilitates:
-
Unambiguous Signal Assignment: ¹⁵N labeling simplifies complex NMR spectra and allows for the direct observation of nitrogen environments within the molecule.[8][9]
-
Metabolic Fate Tracking: In biological systems, ¹⁵N-labeled compounds can be traced using NMR and MS to understand their metabolic pathways and identify downstream metabolites.[10][11]
-
Enhanced Mass Spectrometric Detection: The mass shift introduced by the ¹⁵N isotopes provides a clear marker for identifying the compound and its fragments in complex mixtures.[10]
This guide will focus on the characterization of D,L-Alanosine-¹⁵N₂, where both nitrogen atoms of the diazeniumdiolate functional group are replaced with the ¹⁵N isotope.
Foundational Principles: NMR and Mass Spectrometry
A synergistic approach employing both NMR and MS is essential for the comprehensive characterization of isotopically labeled molecules.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei. For D,L-Alanosine-¹⁵N₂, the key nuclei of interest are ¹H, ¹³C, and ¹⁵N.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) reveal the local electronic environment and neighboring protons.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁵N NMR: Directly observes the nitrogen nuclei. The introduction of ¹⁵N is often necessary due to the low natural abundance and unfavorable nuclear properties of the more common ¹⁴N isotope.[8] ¹⁵N NMR provides crucial information about the electronic environment of the nitrogen atoms and can be used to confirm the site of isotopic labeling.
2.2. Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ionized molecules. For D,L-Alanosine-¹⁵N₂, high-resolution mass spectrometry (HRMS) is particularly valuable.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. This is critical for confirming the successful incorporation of the ¹⁵N isotopes.
Experimental Design and Workflow
The spectroscopic characterization of D,L-Alanosine-¹⁵N₂ follows a logical and systematic workflow designed to provide a complete structural picture.
Caption: Overall experimental workflow for the spectroscopic characterization.
Detailed Experimental Protocols
4.1. Sample Preparation
-
Objective: To prepare a homogenous solution of D,L-Alanosine-¹⁵N₂ suitable for both NMR and MS analysis.
-
Protocol:
-
Weigh approximately 5-10 mg of D,L-Alanosine-¹⁵N₂ into a clean, dry vial.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired NMR experiments. D₂O is often a good starting point for amino acids.
-
Gently vortex or sonicate the sample until the solid is completely dissolved.
-
For NMR analysis, transfer the solution to a 5 mm NMR tube.
-
For MS analysis, a more dilute solution may be required. A typical starting concentration for ESI-MS is in the range of 1-10 µg/mL. Prepare this by diluting the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
4.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of ¹³C.
-
-
¹⁵N NMR:
-
Tune and match the probe for the ¹⁵N frequency.
-
Due to the low sensitivity of ¹⁵N, a 2D experiment such as a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is often more efficient than a direct 1D ¹⁵N experiment. This experiment correlates protons directly bonded to ¹⁵N atoms.
-
Typical parameters for a ¹H-¹⁵N HSQC will depend on the spectrometer and probe but will involve optimizing the spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges.
-
4.3. Mass Spectrometry Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Protocol:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infuse the diluted sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant molecular ion species (e.g., [M+H]⁺ or [M-H]⁻).
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Data Interpretation and Structural Elucidation
5.1. Expected NMR Spectral Features
The structure of D,L-Alanosine-¹⁵N₂ suggests the following expected NMR signals:
Caption: Chemical structure of D,L-Alanosine-¹⁵N₂.
-
¹H NMR:
-
An α-proton (CH) signal, likely a triplet, coupled to the adjacent CH₂ protons.
-
A β-proton (CH₂) signal, likely a doublet of doublets, coupled to the α-proton.
-
An amine (NH₂) proton signal, which may be broad and exchange with the solvent (if D₂O is used, this signal will disappear).
-
A hydroxyl (OH) proton from the diazeniumdiolate group, which may also be broad and exchangeable.
-
-
¹³C NMR:
-
A carboxyl (COOH) carbon signal at the downfield end of the spectrum.
-
An α-carbon (CH) signal.
-
A β-carbon (CH₂) signal.
-
-
¹⁵N NMR (from ¹H-¹⁵N HSQC):
-
A correlation peak for the amine (¹⁵NH₂) group.
-
A correlation peak for the ¹⁵N in the diazeniumdiolate group that is bonded to a proton (if applicable and not rapidly exchanging).
-
5.2. Expected Mass Spectrometric Data
The molecular formula of D,L-Alanosine is C₃H₇N₃O₄. The monoisotopic mass of the unlabeled compound is approximately 149.04 Da.[3][12]
For D,L-Alanosine-¹⁵N₂, the molecular formula is C₃H₇N¹⁵N₂O₄. The expected monoisotopic mass will be increased by approximately 2 Da due to the two ¹⁵N atoms.
Table 1: Expected Mass Spectrometric Data
| Species | Unlabeled (m/z) | ¹⁵N₂-Labeled (m/z) |
| [M+H]⁺ | ~150.05 | ~152.05 |
| [M-H]⁻ | ~148.04 | ~150.04 |
-
Fragmentation Analysis (MS/MS): The fragmentation pattern will provide confirmatory structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon dioxide (CO₂). The masses of the fragment ions will also reflect the incorporation of the ¹⁵N labels.
Conclusion
The combination of high-resolution NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the spectroscopic characterization of D,L-Alanosine-¹⁵N₂. This guide has outlined the fundamental principles, experimental protocols, and expected data for such an analysis. By following these methodologies, researchers and drug development professionals can confidently verify the structure and isotopic purity of this important compound, paving the way for its use in further biological and pharmacological studies.
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Blomberg, F., & Rüterjans, H. (1976). 15N nuclear magnetic resonance investigations on amino acids. Proceedings of the National Academy of Sciences of the United States of America, 73(5), 1409–1413. [Link]
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Sogn, J. A., Gibbons, W. A., & Randall, E. W. (1973). Study of nitrogen-15-labeled amino acids and peptides by nuclear magnetic resonance spectroscopy. Biochemistry, 12(11), 2100–2105. [Link]
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Fan, T. W.-M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 18–43. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135413540, DL-Alanosine. Retrieved from [Link]
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Gunda, S. I., & Sudhakar, G. (2016). NMR-based metabolite studies with 15N amino acids. Magnetic Resonance in Chemistry, 54(11), 896–900. [Link]
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Grokipedia. (n.d.). Alanosine. Retrieved from [Link]
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IsoLife. (n.d.). NMR metabolomics. Retrieved from [Link]
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Ng, T. L., Rohac, R., Mitchell, A. J., & Balskus, E. P. (2020). The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. ChemBioChem, 21(5), 633–637. [Link]
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National Cancer Institute. (n.d.). NCI Drug Dictionary: Alanosine. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 90657278, Alanosine. Retrieved from [Link]
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Wang, M., Yu, X., & Zhang, W. (2020). Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. Angewandte Chemie International Edition, 59(10), 3873–3876. [Link]
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Tyagi, A. K., Cooney, D. A., Jayaram, H. N., Swiniarski, J. K., & Johns, D. G. (1981). Determinants of the toxicity of L-alanosine to various organs of the mouse. Cancer Research, 41(1), 122–128. [Link]
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Alanosine as a Metabolic Tracer for Interrogating de novo Purine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the foundational research and practical application of L-alanosine as a metabolic tracer to investigate the de novo purine biosynthesis pathway. Alanosine, a natural antibiotic and antimetabolite, acts as a potent inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the synthesis of adenosine monophosphate (AMP).[1][2][3] This mechanism of action allows for the precise interrogation of cellular reliance on this pathway, particularly in cancer cells exhibiting deficiencies in the purine salvage pathway, such as those with methylthioadenosine phosphorylase (MTAP) deletion.[1][4][5] This guide offers in-depth scientific rationale, detailed experimental protocols for both in vitro and in vivo applications, and robust analytical methodologies for tracing alanosine's metabolic impact. By leveraging alanosine as a metabolic probe, researchers can gain critical insights into tumor metabolism, identify therapeutic vulnerabilities, and accelerate the development of targeted cancer therapies.
Introduction: The Principle of Metabolic Tracing with Alanosine
Metabolic tracers are indispensable tools for elucidating the intricate network of biochemical reactions that sustain life. Stable isotope-labeled compounds are traditionally employed to track the flow of atoms through metabolic pathways. However, antimetabolites like alanosine offer a distinct and powerful alternative: they act as specific inhibitors that create a metabolic bottleneck, leading to the accumulation of upstream intermediates and the depletion of downstream products. This perturbation can be precisely measured, providing a dynamic snapshot of pathway activity and dependency.
The de novo Purine Biosynthesis Pathway: A Critical Hub in Cellular Metabolism
The de novo synthesis of purine nucleotides is a fundamental process that provides the building blocks for DNA and RNA, as well as essential molecules for cellular energy (ATP, GTP) and signaling. This multi-step pathway is often upregulated in proliferating cancer cells to meet the high demand for nucleic acid synthesis.
Alanosine: An Antimetabolite Repurposed as a Metabolic Probe
L-alanosine, an amino acid analogue produced by Streptomyces alanosinicus, was initially investigated for its antibiotic and antineoplastic properties.[1][2][4] Its utility as a metabolic tracer stems from its highly specific mechanism of action. By inhibiting a single, well-defined enzymatic step, it allows for a focused investigation of the de novo purine pathway's contribution to cellular metabolism.
Mechanism of Action: Inhibition of Adenylosuccinate Synthetase (ADSS)
Alanosine's primary molecular target is adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of AMP.[1][2] Inhibition of ADSS by alanosine leads to a depletion of the adenine nucleotide pool, disrupting DNA synthesis and other vital cellular processes.[6][7]
Foundational Science: The Biochemistry of Alanosine as a Tracer
The efficacy of alanosine as a metabolic tracer is rooted in its selective toxicity towards cells with specific metabolic vulnerabilities, particularly those with a compromised purine salvage pathway.
Selective Accumulation in MTAP-Deficient Cells
Many cancers, including glioblastomas, non-small cell lung cancer, and pancreatic cancer, exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5][8] MTAP is a crucial enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In the absence of a functional salvage pathway, MTAP-deficient cells become heavily reliant on de novo purine synthesis to meet their metabolic needs.[5] This dependency creates a therapeutic window, making them exquisitely sensitive to inhibitors of this pathway, such as alanosine.
Tracing the Perturbation: Monitoring Downstream Metabolite Changes
Treatment with alanosine induces a predictable and measurable shift in the cellular metabolome. By inhibiting ADSS, alanosine causes a build-up of its substrate, IMP, and a depletion of its product, adenylosuccinate, and subsequent downstream metabolites in the AMP synthesis pathway. These changes can be quantified using sensitive analytical techniques like mass spectrometry, providing a direct readout of the pathway's flux and the cell's reliance on it.
Chemical Properties and Handling of Alanosine
| Property | Value | Reference |
| Molecular Formula | C3H7N3O4 | [1] |
| Molecular Weight | 149.11 g/mol | [3] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in water, 100 mM NaOH, and 100 mM HCl (approx. 1 mg/mL) | [9] |
| Storage | Store at -20°C as a solid | [9] |
| Stability | Aqueous solutions are unstable and should be prepared fresh. | [2][3] |
Experimental Design and Protocols
The following protocols provide a framework for utilizing alanosine as a metabolic tracer in both cell culture and animal models.
In Vitro Studies: Tracing Purine Metabolism in Cell Culture
The choice of cell line is critical for a successful tracing experiment. It is recommended to use a pair of isogenic cell lines, one with wild-type MTAP and one with MTAP deficiency, to demonstrate the selective effect of alanosine. Alternatively, a panel of cancer cell lines with known MTAP status can be used.
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of L-alanosine in sterile water or a suitable buffer immediately before use.[9]
-
Treatment: The next day, replace the culture medium with fresh medium containing the desired concentration of alanosine. A dose-response curve (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration.[2]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours), depending on the desired endpoint.
-
Metabolite Extraction: At the end of the incubation period, proceed immediately to metabolite extraction.
-
Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
In Vivo Studies: Tracking Metabolic Flux in Animal Models
Orthotopic xenograft models using MTAP-deficient cancer cell lines are well-suited for in vivo alanosine studies.[8] The route of administration and dosing schedule should be optimized based on pharmacokinetic and toxicological data. Intraperitoneal (i.p.) injection is a common route of administration.[2]
-
Tumor Implantation: Implant MTAP-deficient tumor cells into the appropriate anatomical location in immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a suitable size for the study.
-
Alanosine Administration: Administer alanosine at a pre-determined dose and schedule (e.g., 150 mg/kg, i.p., three times a week).[2]
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumor and other relevant tissues.
-
Rapid Excision: Rapidly excise the tumor and other tissues of interest.
-
Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled extraction solvent.
-
Metabolite Extraction: Proceed with the metabolite extraction protocol as described for cell cultures.
Analytical Methodologies for Tracer Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of alanosine and its related metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For plasma samples, anion-exchange solid-phase extraction can be used to isolate alanosine.[10] Derivatization with reagents like dansyl chloride can significantly enhance the sensitivity of detection.[10] For cell and tissue extracts, direct injection may be possible, but a cleanup step is often recommended.
A reverse-phase C18 column is typically used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for alanosine and the metabolites of interest.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Alanosine | 150.0 | Specific fragments to be determined empirically |
| Inosine Monophosphate (IMP) | 347.0 | 135.0 |
| Adenylosuccinate | 462.0 | 135.0 |
| Adenosine Monophosphate (AMP) | 346.0 | 135.0 |
Note: The exact m/z values may vary depending on the ionization mode and adduct formation.
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis is processed to obtain peak areas for each analyte. These peak areas are then normalized to an internal standard and the amount of starting material (e.g., cell number or tissue weight). The changes in metabolite levels in alanosine-treated samples compared to control samples provide a quantitative measure of the metabolic perturbation.
Visualization of Key Pathways and Workflows
Alanosine's Site of Action in de novo Purine Biosynthesis
Caption: MTAP deficiency leads to increased alanosine sensitivity.
Troubleshooting and Considerations
-
Alanosine Stability: Always prepare fresh solutions of alanosine as it is unstable in aqueous solutions. *[2][3] Toxicity: Alanosine can be toxic to non-target tissues, so careful dose optimization is required for in vivo studies. *[11][12] Off-target Effects: While alanosine is a specific inhibitor of ADSS, potential off-target effects should be considered, especially at high concentrations.
-
Metabolic Compensation: Cells may adapt to ADSS inhibition by upregulating other metabolic pathways. Time-course experiments can help to capture these dynamic changes.
Conclusion and Future Directions
Alanosine is a powerful and versatile tool for tracing the activity of the de novo purine biosynthesis pathway. Its selectivity for MTAP-deficient cells makes it particularly valuable for cancer research and drug development. Future studies could explore the use of isotopically labeled alanosine to provide even more detailed insights into its metabolic fate and the downstream consequences of ADSS inhibition. Combining alanosine tracing with other "omics" technologies, such as proteomics and transcriptomics, will further enhance our understanding of the complex metabolic reprogramming that occurs in cancer.
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PubChem. Alanosine. National Center for Biotechnology Information. [Link]
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Piatkivskyi, A., et al. (2004). Determination of Derivatized L-Alanosine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 803(2), 311-315. [Link]
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Grokipedia. Alanosine. [Link]
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Gupta, R. S. (1980). A Novel Synergistic Effect of Alanosine and Guanine on Adenine Nucleotide Synthesis in Mammalian Cells. Alanosine as a Useful Probe for Investigating Purine Nucleotide Metabolism. Journal of Cellular Physiology, 104(2), 241-248. [Link]
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Gale, G. R., & Schmidt, G. B. (1968). Mode of action of alanosine. Biochemical Pharmacology, 17(3), 363-368. [Link]
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Tyagi, A. K., et al. (1980). Identification of the Antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide, in Tumors and Assessment of Its Inhibition of Adenylosuccinate Synthetase. Cancer Research, 40(12), 4390-4397. [Link]
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Kindler, H. L., et al. (2009). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer. Investigational New Drugs, 27(1), 75-81. [Link]
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Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines, 10(4), 751. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Alanine. [Link]
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Tyagi, A. K., et al. (1982). Determinants of the toxicity of L-alanosine to various organs of the mouse. Toxicology and Applied Pharmacology, 62(3), 445-455. [Link]
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Tyagi, A. K., et al. (1981). Studies on the mechanism of resistance of selected murine tumors to L-alanosine. Biochemical Pharmacology, 30(9), 915-924. [Link]
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Loo, T. L., et al. (1970). Microbiological Assay for Estimating Concentrations of DL-alanosine in Mouse Tissue. Applied Microbiology, 20(3), 400-404. [Link]
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Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines, 10(4), 751. [Link]
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Gale, G. R., et al. (1968). Effects of alanosine on purine and pyrimidine synthesis. Biochemical Pharmacology, 17(9), 1823-1832. [Link]
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National Center for Biotechnology Information. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. [Link]
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Jayaram, H. N., et al. (1975). Metabolites of alanosine, an antitumor antibiotic. Biochemical Pharmacology, 24(16), 1517-1525. [Link]
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Zhang, W., et al. (2020). The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis. ChemBioChem, 21(8), 1155-1160. [Link]
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Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines, 10(4), 751. [Link]
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Foss, A. J., & Aubel, M. T. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 551. [Link]
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Takano, Y., et al. (2011). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In Asymmetry: The Molecules of Life (pp. 389-402). [Link]
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Atherton, P. (2016, March 31). Development and application of stable isotope tracers to exercise physiology. The Physiological Society. [Link]
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Zhang, W., et al. (2020). Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. Journal of the American Chemical Society, 142(10), 4885-4890. [Link]
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Methodological & Application
Quantitative Analysis of D,L-Alanosine in Biological Matrices using D,L-Alanosine-¹⁵N₂ as an Internal Standard by LC-MS/MS
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of D,L-Alanosine in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). D,L-Alanosine is an amino acid analogue with significant antineoplastic and antiviral properties.[1][2] Accurate quantification is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, D,L-Alanosine-¹⁵N₂. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.[3][4] The protocol herein provides comprehensive guidance on sample preparation via protein precipitation, optimized LC-MS/MS parameters, method validation procedures in accordance with regulatory guidelines, and data analysis.
Introduction
D,L-Alanosine is a naturally occurring amino acid analogue isolated from Streptomyces alanosinicus.[2] Its L-isoleucine, L-alanosine, has demonstrated potent antimetabolite activity by inhibiting adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[1][5][6] This mechanism of action makes it a compound of interest in oncology, particularly for tumors with deficiencies in purine salvage pathways.[7] Given its therapeutic potential, a sensitive and selective analytical method is essential for its quantification in complex biological fluids.
LC-MS/MS offers unparalleled sensitivity and selectivity for quantitative bioanalysis.[3] However, the analysis of small, polar molecules like alanosine can be challenging due to potential matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The "gold standard" to mitigate these effects is the use of a stable isotope-labeled (SIL) internal standard.[4][8] A SIL internal standard is chemically identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[9] D,L-Alanosine-¹⁵N₂ serves as the ideal internal standard for this assay, as it shares the same physicochemical properties as the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).
This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals to accurately and reliably quantify D,L-Alanosine in plasma.
Experimental
Materials and Reagents
-
D,L-Alanosine: (≥98% purity)
-
D,L-Alanosine-¹⁵N₂: (≥98% purity, isotopic purity ≥99%)[10]
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Ammonium Formate
-
Human Plasma (K₂EDTA)
-
Microcentrifuge Tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Standard Solutions Preparation
Note: D,L-Alanosine solutions can be unstable and should be freshly prepared.[5][11]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of D,L-Alanosine and D,L-Alanosine-¹⁵N₂ into separate 1.5 mL microcentrifuge tubes.
-
Add 1.0 mL of LC-MS grade water to each tube to obtain a final concentration of 1 mg/mL.
-
Vortex thoroughly until fully dissolved.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of D,L-Alanosine by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into the blank plasma to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the D,L-Alanosine-¹⁵N₂ primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a commonly used and efficient protein precipitation agent.
Caption: Protein Precipitation Workflow for Plasma Samples.
Protocol:
-
Pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the ice-cold Internal Standard Working Solution (100 ng/mL D,L-Alanosine-¹⁵N₂ in acetonitrile). The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Due to the polar nature of D,L-Alanosine, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for good retention and separation from other polar matrix components.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Rationale for MRM Transitions:
The precursor ion for D,L-Alanosine in positive ESI mode will be the protonated molecule [M+H]⁺. For D,L-Alanosine (MW: 149.11 g/mol ), the [M+H]⁺ is m/z 150.1. For D,L-Alanosine-¹⁵N₂ (MW: 151.09 g/mol ), the [M+H]⁺ is m/z 152.1. Fragmentation of amino acids often involves neutral losses of small molecules like water (H₂O, -18 Da), ammonia (NH₃, -17 Da), and the carboxyl group (COOH, -45 Da as CO + H₂O). These common fragmentation pathways are used to select specific and sensitive product ions for the MRM transitions.
Caption: Predicted Fragmentation of D,L-Alanosine and its ¹⁵N₂-labeled Internal Standard.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D,L-Alanosine (Quantifier) | 150.1 | 133.1 | 100 | Optimize for instrument |
| D,L-Alanosine (Qualifier) | 150.1 | 105.1 | 100 | Optimize for instrument |
| D,L-Alanosine-¹⁵N₂ (IS) | 152.1 | 134.1 | 100 | Optimize for instrument |
Collision energy should be optimized for the specific mass spectrometer being used to achieve the most stable and intense signal.
Method Validation
A full validation of the bioanalytical method should be performed according to the U.S. Food and Drug Administration (FDA) guidelines or other relevant regulatory bodies.[12] Key validation parameters include:
-
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of D,L-Alanosine and the internal standard.
-
Calibration Curve and Linearity: Construct a calibration curve using at least eight non-zero standards by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should be fitted with a linear, weighted (1/x or 1/x²) regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank plasma with the peak area of the analyte in a neat solution at the same concentration. The use of D,L-Alanosine-¹⁵N₂ is expected to normalize for any significant matrix effects.
-
Recovery: Assess the extraction efficiency by comparing the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels.
-
Stability: Evaluate the stability of D,L-Alanosine in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.
Table 4: Example Acceptance Criteria for Method Validation
| Parameter | Concentration Levels | Acceptance Criteria |
| Linearity (r²) | Calibration Curve | ≥ 0.99 |
| Intra-day Precision (%CV) | LLOQ, Low, Mid, High QC | ≤ 20% for LLOQ, ≤ 15% for others |
| Inter-day Precision (%CV) | LLOQ, Low, Mid, High QC | ≤ 20% for LLOQ, ≤ 15% for others |
| Accuracy (% Bias) | LLOQ, Low, Mid, High QC | Within ±20% for LLOQ, ±15% for others |
| Recovery | Low, Mid, High QC | Consistent, precise, and reproducible |
| Matrix Factor | Low, High QC | IS-normalized matrix factor %CV ≤ 15% |
Data Analysis and Quantification
The concentration of D,L-Alanosine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression equation of the calibration curve.
Concentration = (Peak Area Ratio - Intercept) / Slope
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of D,L-Alanosine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The detailed steps for sample preparation, optimized chromatographic and mass spectrometric conditions, and rigorous method validation ensure the generation of high-quality, reliable, and reproducible data. This method is well-suited for regulated bioanalysis in support of preclinical and clinical drug development programs for D,L-Alanosine.
References
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PubChem. Alanosine. National Center for Biotechnology Information. [Link]
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Grokipedia. Alanosine. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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de Boer, T., Wieling, J., Ensing, K., & de Zeeuw, R. A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. [Link]
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Gale, G. R., & Schmidt, G. B. (1968). Mode of action of alanosine. Biochemical pharmacology, 17(3), 363–368. [Link]
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Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6331–6338. [Link]
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Ramanathan, L., & Abd-El-Maqsoud, M. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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National Cancer Institute. Definition of alanosine. NCI Drug Dictionary. [Link]
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Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
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Gantverg, A., Elliott, G., Pineault, J., & Demers, R. (2004). Determination of derivatized L-alanosine in plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 803(2), 311–315. [Link]
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Efferth, T., et al. (2003). Identification of gene expression profiles predicting tumor cell response to L-alanosine. Biochemical pharmacology, 66(3), 441–450. [Link]
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Application Note: D,L-Alanosine-¹⁵N₂ as a Robust Internal Standard for Quantitative Metabolomics
Introduction: The Quest for Precision in Quantitative Metabolomics
Quantitative metabolomics aims to measure the precise concentration of small molecules in biological systems, offering a snapshot of physiological and pathological states. However, the journey from sample to biologically meaningful data is fraught with potential for analytical variability. Sample preparation, extraction efficiency, injection volume inconsistencies, and ionization suppression or enhancement in the mass spectrometer (a phenomenon known as the matrix effect) can all introduce significant error, masking true biological differences.[1][2]
To navigate this complex analytical landscape, the use of internal standards is not just recommended; it is a cornerstone of robust quantitative analysis.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, which co-elute with the endogenous analyte and experience similar matrix effects, are the gold standard for correcting analytical variability.[4]
This application note introduces D,L-Alanosine-¹⁵N₂, a stable isotope-labeled version of the amino acid analogue alanosine, as a versatile and reliable internal standard for quantitative metabolomics studies using liquid chromatography-mass spectrometry (LC-MS). We will provide a comprehensive guide to its application, from fundamental principles to detailed experimental protocols, empowering researchers to achieve higher accuracy and precision in their quantitative workflows.
D,L-Alanosine-¹⁵N₂: A Profile
D,L-Alanosine is a naturally occurring amino acid analogue produced by the bacterium Streptomyces alanosinicus.[5] Its unique structure, containing a diazeniumdiolate functional group, makes it a valuable tool in various biological studies.[6] The ¹⁵N₂-labeled variant, D,L-Alanosine-¹⁵N₂, possesses the key attributes of an effective internal standard for a broad range of metabolites.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₃H₇¹⁵N₂O₄ | [3] |
| Molecular Weight | 151.09 g/mol | [3] |
| Exact Mass | 151.05 g/mol | Calculated |
| Natural Alanosine MW | 149.11 g/mol | [7] |
| Mass Difference | 2 Da | Calculated |
The 2 Dalton mass difference between the labeled and unlabeled forms allows for clear differentiation by the mass spectrometer without significant chromatographic shifts, a known issue with some deuterated standards. Its polar nature makes it suitable for use in studies analyzing a wide array of polar and semi-polar metabolites, such as amino acids, organic acids, and nucleotides.
Principle of Internal Standardization with D,L-Alanosine-¹⁵N₂
The core principle of using D,L-Alanosine-¹⁵N₂ as an internal standard is to add a known and constant amount to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[8] By doing so, the internal standard experiences the same procedural losses and matrix effects as the endogenous analytes.
The quantification of a target metabolite is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is used to construct a calibration curve from which the concentration of the analyte in the unknown samples can be determined. This ratiometric approach effectively normalizes for variations introduced during the analytical workflow, leading to more accurate and reproducible results.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide for the application of D,L-Alanosine-¹⁵N₂ in a typical quantitative metabolomics workflow.
Diagram of the Experimental Workflow
Caption: Workflow for quantitative metabolomics using D,L-Alanosine-¹⁵N₂.
PART 1: Materials and Reagents
-
Internal Standard: D,L-Alanosine-¹⁵N₂ (e.g., Santa Cruz Biotechnology, sc-218498).[3] Note: Isotopic purity should be confirmed from the supplier's certificate of analysis.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Acids/Bases: Formic acid, ammonium hydroxide (for mobile phase preparation).
-
Biological Matrix: Plasma, tissue, cell culture, or other relevant biological samples.
-
Standard Reference Materials: Analytical standards of the metabolites of interest for calibration curve generation.
PART 2: Protocol for Sample Preparation (Example: Human Plasma)
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a stock solution of D,L-Alanosine-¹⁵N₂ in LC-MS grade water (e.g., 1 mg/mL). From this, prepare a working spiking solution at a concentration that will result in a robust signal in the final sample extract (e.g., 10 µg/mL). The optimal concentration should be determined during method development.
-
Spike Samples: In a microcentrifuge tube, add 50 µL of plasma. To this, add 10 µL of the D,L-Alanosine-¹⁵N₂ working solution. Vortex briefly.
-
Protein Precipitation and Metabolite Extraction: Add 200 µL of ice-cold methanol to the spiked plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step allows for reconstitution in a solvent that is compatible with the initial LC mobile phase conditions, which can improve peak shape.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid for HILIC). Vortex and centrifuge to remove any remaining particulates.
-
Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
PART 3: LC-MS/MS Method Development and Analysis
The following provides a starting point for LC-MS/MS method development. Optimal conditions should be determined empirically.
Liquid Chromatography (LC):
For the analysis of polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.
-
Column: A suitable HILIC column (e.g., a column with an amide or zwitterionic stationary phase).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard 2.1 mm ID column).
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS):
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for targeted quantification.
-
Tuning and Optimization: Infuse a standard solution of both the unlabeled analyte and D,L-Alanosine-¹⁵N₂ into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy and other compound-specific parameters.
-
Precursor Ion for D,L-Alanosine-¹⁵N₂: [M+H]⁺ = 152.1
-
Product Ions: These need to be determined experimentally, but will be fragments of the precursor ion.
-
-
MRM Transitions: Create an acquisition method that includes the MRM transitions for all target analytes and for D,L-Alanosine-¹⁵N₂.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | [Determined Experimentally] | [Determined Experimentally] | [Optimized] |
| D,L-Alanosine-¹⁵N₂ (IS) | 152.1 | [Determined Experimentally] | [Optimized] |
| Natural Alanosine | 150.1 | [Determined Experimentally] | [Optimized] |
PART 4: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard using the instrument's software.
-
Calculate Response Ratio: For each injection, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of D,L-Alanosine-¹⁵N₂)
-
Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analytes and a constant concentration of D,L-Alanosine-¹⁵N₂. Plot the response ratio against the concentration of the analyte. Perform a linear regression to generate a calibration curve.
-
Quantify Unknowns: Use the response ratios from the unknown samples and the equation of the calibration curve to calculate the concentration of the analytes in those samples.
Validation of the Analytical Method
To ensure the reliability and trustworthiness of the quantitative data, the analytical method should be validated according to established guidelines, such as those from the FDA.[4][6] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the response is directly proportional to the concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analytes and the internal standard in the biological matrix and in processed samples under different storage conditions.
Hypothetical Results and Discussion
To illustrate the benefits of using D,L-Alanosine-¹⁵N₂ as an internal standard, consider a hypothetical experiment measuring the concentration of a target metabolite in plasma samples from a control and a treated group.
Table 1: Comparison of Quantification With and Without Internal Standard Correction
| Sample ID | Analyte Peak Area (Without IS) | Analyte Concentration (Without IS, µM) | IS Peak Area | Analyte/IS Ratio | Analyte Concentration (With IS, µM) |
| Control 1 | 125,000 | 12.5 | 55,000 | 2.27 | 10.3 |
| Control 2 | 110,000 | 11.0 | 48,000 | 2.29 | 10.4 |
| Control 3 | 135,000 | 13.5 | 60,000 | 2.25 | 10.2 |
| Control Mean ± SD | 123,333 ± 12,583 | 12.3 ± 1.3 | 54,333 ± 6,028 | 2.27 ± 0.02 | 10.3 ± 0.1 |
| Treated 1 | 180,000 | 18.0 | 52,000 | 3.46 | 15.7 |
| Treated 2 | 210,000 | 21.0 | 62,000 | 3.39 | 15.4 |
| Treated 3 | 195,000 | 19.5 | 58,000 | 3.36 | 15.3 |
| Treated Mean ± SD | 195,000 ± 15,000 | 19.5 ± 1.5 | 57,333 ± 5,033 | 3.40 ± 0.05 | 15.5 ± 0.2 |
As shown in Table 1, the raw peak areas of the analyte show significant variability, likely due to matrix effects and other sources of analytical error. This leads to a higher standard deviation in the calculated concentrations. However, when the data is normalized to the peak area of D,L-Alanosine-¹⁵N₂, the variability is substantially reduced, resulting in a much lower standard deviation and increased confidence in the observed biological difference between the control and treated groups.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | - Incompatible reconstitution solvent- Column degradation | - Reconstitute in the initial mobile phase- Replace the column |
| Low IS Signal | - Incorrect spiking concentration- Degradation of IS | - Optimize IS concentration- Prepare fresh IS stock solutions |
| High Variability in IS Signal | - Inconsistent pipetting- Incomplete protein precipitation | - Use calibrated pipettes and consistent technique- Optimize precipitation protocol |
| Non-linear Calibration Curve | - Saturation of the detector- Inappropriate regression model | - Dilute samples- Use a weighted linear regression |
Conclusion
The use of D,L-Alanosine-¹⁵N₂ as an internal standard provides a powerful solution for overcoming the inherent challenges of quantitative metabolomics. Its chemical properties and the principles of isotope dilution mass spectrometry allow for the effective correction of analytical variability, leading to more accurate, precise, and reliable data. By following the protocols and guidelines outlined in this application note, researchers can enhance the quality of their metabolomics research and gain deeper insights into the complexities of biological systems.
References
-
Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed. [Link]
-
Electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. EurekAlert!. [Link]
-
Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link]
-
Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. National Institutes of Health. [Link]
-
Extraction Protocol for untargeted LC-MS/MS - Animal tissues. Protocols.io. [Link]
-
Metabolite extraction and LC-MS analysis. Bio-protocol. [Link]
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Protocols used for LC-MS analysis. Metabolomics Core Facility. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Determination of Derivatized L-Alanosine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Alanosine. Grokipedia. [Link]
-
The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. National Institutes of Health. [Link]
-
Alanosine. PubChem. [Link]
-
Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. National Institutes of Health. [Link]
-
New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. BioProcess International. [Link]
-
DL-Alanosine. PubChem. [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
-
15N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]
-
Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. PubMed. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
-
The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. National Institutes of Health. [Link]
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- 8. agilent.com [agilent.com]
Application Note & Protocol: A Step-by-Step Guide for Modulated 15N Metabolic Labeling Using D,L-Alanosine
Abstract
Metabolic labeling with stable isotopes is a cornerstone of quantitative proteomics and metabolomics, enabling precise measurement of changes in protein abundance, synthesis rates, and metabolic flux.[1][2][3] This guide provides a comprehensive framework and detailed protocol for ¹⁵N metabolic labeling, uniquely employing D,L-Alanosine as a metabolic modulator to potentially enhance and direct the incorporation of ¹⁵N from a primary isotope source. We will delve into the mechanistic rationale for using Alanosine, provide step-by-step experimental procedures from cell culture to data analysis, and offer insights based on established principles of nitrogen metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to implement advanced quantitative proteomic strategies.
Introduction to ¹⁵N Metabolic Labeling
In vivo metabolic labeling is a powerful technique where cells or organisms are cultured in media containing non-radioactive, heavy isotope-labeled nutrients.[2] These labeled precursors are incorporated into newly synthesized biomolecules, such as proteins. In ¹⁵N labeling, a ¹⁵N-containing nitrogen source (e.g., ¹⁵NH₄Cl, ¹⁵N-labeled amino acids) replaces the standard ¹⁴N source in the culture medium.[4] As cells grow and divide, their entire proteome becomes enriched with the heavy isotope.
The key advantage of this approach is that it introduces the isotopic label at the earliest possible stage, minimizing quantitative errors that can arise from downstream sample processing.[5][6] When a "heavy" ¹⁵N-labeled sample is mixed with a "light" ¹⁴N control sample, the chemically identical peptides can be distinguished by their mass difference in a mass spectrometer. The ratio of their signal intensities provides a highly accurate measure of their relative abundance between the two conditions.
The Role of D,L-Alanosine in Modulating Nitrogen Metabolism
The central hypothesis for using D,L-Alanosine in this context is to act as a metabolic perturbing agent, altering the natural flow of nitrogen within the cell to facilitate more efficient or directed incorporation of the exogenous ¹⁵N label. This is based on its known bioactivities.
Primary Mechanism: Inhibition of De Novo Purine Synthesis
L-Alanosine is a well-documented inhibitor of adenylosuccinate synthetase, an essential enzyme in the de novo purine synthesis pathway.[7][8] This enzyme catalyzes the conversion of inosine monophosphate (IMP) and aspartate to adenylosuccinate, a key step in the formation of adenosine monophosphate (AMP). By blocking this pathway, Alanosine creates a metabolic bottleneck, which can significantly alter the cellular pools of nitrogen-containing precursors, including aspartate. This perturbation may force cells to adapt their nitrogen assimilation pathways, potentially increasing the uptake and utilization of the supplied ¹⁵N source to compensate.
Potential Secondary Effects: Transaminase Inhibition
Transaminases (or aminotransferases) are critical enzymes that shuttle amino groups between amino acids and α-keto acids, with glutamate and alanine serving as major nitrogen donors. While less documented than its effect on purine synthesis, some studies have investigated the inhibitory effects of various compounds on alanine aminotransferase.[9][10] Inhibition of key transaminases could fundamentally redirect intracellular nitrogen flux, thereby influencing which pathways are used for the synthesis of non-essential amino acids from the primary ¹⁵N source.[11]
The following diagram illustrates the central nitrogen metabolism pathways and the proposed points of inhibition by Alanosine, which can be exploited to enhance ¹⁵N label incorporation.
Caption: Proposed mechanism of Alanosine-modulated ¹⁵N labeling.
Experimental Design and Considerations
A successful modulated labeling experiment requires careful optimization of several parameters to achieve high incorporation efficiency while maintaining cell health.
| Parameter | Recommendation / Consideration | Rationale |
| Cell Line Selection | Use cell lines with robust growth in customizable media. Proliferative cell lines generally label faster. | The rate of protein synthesis and cell division directly impacts the speed of ¹⁵N incorporation. |
| Culture Medium | Use nitrogen-free or amino acid-free basal medium (e.g., DMEM, RPMI) supplemented with a defined ¹⁵N source. | Standard media contain ¹⁴N, which would compete with and dilute the ¹⁵N label, preventing high enrichment. |
| ¹⁵N Source | ¹⁵N-labeled algal amino acid mix, ¹⁵N-Glutamine, or ¹⁵NH₄Cl. | The choice depends on the specific metabolic pathways being investigated. A complete amino acid mix is often most effective for general proteome labeling. |
| Serum | Use dialyzed fetal bovine serum (dFBS) with a molecular weight cutoff of <10 kDa. | Standard FBS contains high concentrations of free amino acids that will introduce ¹⁴N into the culture. |
| D,L-Alanosine Conc. | Perform a dose-response curve (e.g., 0-100 µM) to determine the IC₂₀ (20% inhibitory concentration). | The goal is to perturb metabolism without inducing significant cytotoxicity, which could confound the results. |
| Labeling Time | Typically 5-7 cell doublings are required. Monitor enrichment over time. | Incomplete labeling can complicate data analysis and reduce quantitative accuracy.[4] Tissues with slow turnover may require longer labeling periods.[12] |
| Controls | 1) Unlabeled (¹⁴N) cells + vehicle. 2) ¹⁵N-labeled cells + vehicle. 3) ¹⁵N-labeled cells + Alanosine. | These controls are essential to distinguish the effects of ¹⁵N labeling from the metabolic effects of Alanosine itself. |
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for performing Alanosine-modulated ¹⁵N labeling for quantitative proteomics.
Caption: Overall experimental workflow for ¹⁵N metabolic labeling.
Materials and Reagents
-
Selected mammalian cell line
-
Nitrogen-free or amino acid-free basal medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Primary ¹⁵N source (e.g., ¹⁵NH₄Cl, Cambridge Isotope Laboratories)
-
D,L-Alanosine-¹⁵N₂ (if tracing the molecule itself) or unlabeled D,L-Alanosine (for modulation)
-
Cell culture flasks, plates, and consumables
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid (FA) and Acetonitrile (ACN)
-
Peptide desalting columns/tips (e.g., C18 ZipTips)
Step-by-Step Workflow
Phase 1: Cell Culture and Adaptation (1-2 weeks)
-
Culture cells in their standard ¹⁴N medium to achieve a healthy, logarithmically growing population.
-
Prepare the "heavy" labeling medium: supplement the nitrogen-free basal medium with the chosen ¹⁵N source at its standard concentration and 10% dFBS.
-
Begin adapting the cells by passaging them into a 50:50 mixture of standard medium and heavy medium.
-
After one passage, move the cells to 100% heavy medium. Culture for at least two passages to ensure adaptation before beginning the experiment.
Phase 2: Metabolic Labeling (~2 weeks)
-
Seed adapted cells into fresh heavy medium for the ¹⁵N-labeled control and ¹⁵N-labeled treatment groups. Seed parallel cultures in standard ¹⁴N medium for the unlabeled control.
-
Allow cells to attach and resume growth (typically 24 hours).
-
Add D,L-Alanosine (dissolved in PBS or DMSO) to the treatment group at the pre-determined optimal concentration. Add the equivalent volume of vehicle to control flasks.
-
Incubate the cells for a duration equivalent to at least 5-7 cell doublings, passaging as necessary.
Phase 3: Protein Extraction and Preparation (2 days)
-
Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS, and then lyse the cells directly on the plate using an appropriate lysis buffer.[13] Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Quantification: Determine the protein concentration of each lysate (¹⁴N control, ¹⁵N control, ¹⁵N treatment).
-
Mixing: Combine the ¹⁴N control sample with one of the ¹⁵N samples in a 1:1 protein ratio (e.g., 50 µg + 50 µg).
-
Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes. Cool to room temperature and add IAA to a final concentration of 25 mM, then incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate (50 mM) to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Stop the digestion by adding formic acid. Clean up the resulting peptide mixture using a C18 desalting tip according to the manufacturer's protocol.[14] Elute and dry the peptides via vacuum centrifugation.
Mass Spectrometry and Data Analysis
Proper data acquisition and analysis are critical for extracting meaningful quantitative information.
LC-MS/MS Analysis
-
Resuspend the dried peptides in a solution of 2% ACN, 0.1% FA.
-
Analyze the samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Use a standard data-dependent acquisition (DDA) method, acquiring a high-resolution MS1 scan followed by MS2 scans on the most abundant precursor ions.
Data Analysis Workflow
-
Protein Identification: Use a database search engine (e.g., Sequest, MaxQuant) to identify peptides and proteins from the MS/MS spectra.
-
Quantification: Utilize software specifically designed for metabolic labeling, as the mass shift for ¹⁵N-labeled peptides is not constant but depends on the number of nitrogen atoms in the peptide sequence.[15]
-
Determining Labeling Efficiency: The ¹⁵N enrichment can often be incomplete.[4] Labeling efficiency can be estimated by analyzing the isotopic distribution of peptides from a ¹⁵N-only sample. Good quantification software can often correct for incomplete labeling if the efficiency is known.[6]
-
Data Interpretation: Protein ratios are typically calculated as the median of all unique peptide ratios for that protein. Statistical analysis (e.g., t-tests) can then be applied to identify proteins that are significantly up- or down-regulated in the Alanosine-treated sample compared to the control.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (<95%) | Insufficient labeling time; Presence of ¹⁴N contamination (e.g., from non-dialyzed serum, contaminated media). | Increase labeling duration to cover more cell doublings; Ensure all media components are ¹⁴N-free and use high-quality dialyzed FBS. |
| High Cell Death / Poor Growth | Alanosine concentration is too high; Cells are not well-adapted to the labeling medium. | Perform a careful dose-response curve to find a non-toxic concentration; Extend the cell adaptation period before starting the experiment. |
| Poor MS Signal / Few IDs | Inefficient protein digestion; Peptide loss during desalting; Low sample amount. | Optimize digestion conditions (enzyme ratio, time); Be meticulous during C18 cleanup; Ensure sufficient starting material (>20 µg per sample). |
| High Variance in Protein Ratios | Inaccurate protein quantification before mixing; Inconsistent sample handling. | Use a reliable protein assay and be precise when mixing samples; Standardize all steps of the sample preparation workflow. |
References
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Bi, Y., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Retrieved from [Link]
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Filiou, M. D., & Turck, C. W. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. Retrieved from [Link]
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Lewicka-Szczebak, D., & Well, R. (2020). The 15N gas-flux method to determine N2 flux: a comparison of different tracer addition approaches. SOIL. Retrieved from [Link]
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Bergsma, T. T., et al. (2001). Measuring simultaneous fluxes from soil of N2O and N2 in the field Using the 15N-gas "nonequilibium" technique. Environmental Science & Technology. Retrieved from [Link]
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Krijgsveld, J., et al. (2006). Metabolic labeling of model organisms using heavy nitrogen (15N). Nature Protocols. Retrieved from [Link]
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Siler, D. A., et al. (2011). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Visualized Experiments. Retrieved from [Link]
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Filiou, M. D., & Turck, C. W. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. Retrieved from [Link]
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Ahn, W. S., et al. (2017). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Retrieved from [Link]
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McClatchy, D. B., et al. (2009). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Bi, Y., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Retrieved from [Link]
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Liu, D., et al. (2021). Characteristics of N2 and N2O Fluxes from a Cultivated Black Soil: A Case Study through In Situ Measurement Using the 15N Gas Flux Method. Agronomy. Retrieved from [Link]
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D’Imperio, L., et al. (2015). Application of the 15N-Gas Flux method for measuring in situ N2 and N2O fluxes due to denitrification in natural and semi-natural terrestrial ecosystems and comparison with the acetylene inhibition technique. Biogeosciences Discussions. Retrieved from [Link]
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Lin, S., & Garcia, B. A. (2012). Quantification of histone modifications using 15N metabolic labeling. Journal of Visualized Experiments. Retrieved from [Link]
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Ghafari, M., et al. (2019). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. International Journal of Molecular Sciences. Retrieved from [Link]
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Young, B., & Shin, D. G. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology. Retrieved from [Link]
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Watford, M., & Titheradge, M. A. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. The Biochemical Journal. Retrieved from [Link]
-
Gale, G. R., & Smith, A. B. (1968). Mode of action of alanosine. Biochemical Pharmacology. Retrieved from [Link]
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Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Cancers. Retrieved from [Link]
-
Batist, G., et al. (2023). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer. Investigational New Drugs. Retrieved from [Link]
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Watford, M., & Titheradge, M. A. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. The Biochemical Journal. Retrieved from [Link]
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Cory, J. G., et al. (1979). Mechanism of action of inosine dialdehyde (NSC 118994) in the inhibition of proliferation of tumor cells in culture. Biochemical Pharmacology. Retrieved from [Link]
-
Singh, S. X., et al. (2022). Inhibition of de novo purine synthesis using L-Alanosine (ALA).... ResearchGate. Retrieved from [Link]
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- 13. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ckisotopes.com [ckisotopes.com]
Application Note: Quantitative Analysis of Alanosine in Human Plasma via LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, robust, and validated method for the quantification of alanosine in human plasma. Alanosine, an antimetabolite with potential antineoplastic properties, requires precise and accurate measurement in pharmacokinetic and clinical studies.[1][2] This protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing ¹⁵N-labeled alanosine as an internal standard to ensure the highest level of accuracy and precision. The methodology covers plasma sample preparation through protein precipitation, chromatographic separation, and mass spectrometric detection. All procedures are designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[3][4]
Introduction
Alanosine: An Investigational Antineoplastic Agent
Alanosine (L-alanosine) is an amino acid analogue derived from the bacterium Streptomyces alanosinicus.[1][2] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][5][6] By disrupting this pathway, alanosine can selectively target cancer cells, particularly those with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), which are more reliant on de novo purine synthesis.[1][2] The therapeutic potential of alanosine is currently under investigation in clinical trials for various solid tumors.[1] Accurate quantification of alanosine in plasma is therefore critical for understanding its pharmacokinetic profile, establishing dose-response relationships, and ensuring patient safety.
The Principle of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution (SID) coupled with Mass Spectrometry (MS) is the gold standard for quantitative bioanalysis.[7][8][9][10] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, ¹⁵N-alanosine) to the sample at the earliest stage of preparation.[11][12][13]
Why use a ¹⁵N-labeled standard? The ¹⁵N-labeled internal standard is chemically identical to the analyte (alanosine) and thus exhibits the same behavior during sample extraction, chromatography, and ionization.[14] However, it is distinguishable by its higher mass due to the incorporation of the heavy ¹⁵N isotope.[7] This co-elution and differential mass detection allow for the correction of any analyte loss during sample processing and compensates for variations in instrument response, such as matrix effects, leading to highly accurate and precise quantification.[10][11]
Materials and Reagents
A comprehensive list of all necessary materials and reagents is provided in the table below. All chemicals and solvents should be of the highest purity available (e.g., LC-MS grade) to minimize background interference.
| Material/Reagent | Supplier | Grade |
| Alanosine | (Specify Supplier) | ≥98% |
| ¹⁵N₃-Alanosine | (Specify Supplier) | Isotopic Purity ≥99% |
| Acetonitrile | (Specify Supplier) | LC-MS Grade |
| Methanol | (Specify Supplier) | LC-MS Grade |
| Formic Acid | (Specify Supplier) | LC-MS Grade |
| Water | (Specify Supplier) | LC-MS Grade |
| Human Plasma (K₂EDTA) | (Specify Bioresource) | Pooled, Screened |
| Microcentrifuge Tubes (1.5 mL) | (Specify Supplier) | Protein LoBind |
| 96-well Collection Plates | (Specify Supplier) | Polypropylene |
Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. Any errors at this stage will propagate through the entire analysis, leading to inaccurate calibration curves and flawed results.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of alanosine and ¹⁵N₃-alanosine into separate volumetric flasks.
-
Dissolve in a 50:50 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL.
-
-
Intermediate and Working Standard (WS) Solutions:
-
Perform serial dilutions of the alanosine primary stock solution with 50:50 methanol/water to prepare a series of working standard solutions. These will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the ¹⁵N₃-alanosine primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
Sample Preparation: Protein Precipitation
Causality: Plasma is a complex biological matrix containing high concentrations of proteins, such as albumin, which can interfere with LC-MS/MS analysis by precipitating in the analytical column or causing ion suppression.[15] Protein precipitation is a rapid and effective method to remove the majority of these proteins.[16][17] Acetonitrile is a common and efficient solvent for this purpose.[17][18]
The workflow for plasma protein precipitation is outlined below:
Caption: Plasma Protein Precipitation Workflow.
Detailed Protocol:
-
Label microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.
-
To 50 µL of the appropriate plasma sample, add 150 µL of the ¹⁵N₃-alanosine internal standard working solution (100 ng/mL in acetonitrile).[19]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[16]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a 96-well plate, avoiding disturbance of the protein pellet.
-
The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Causality: Liquid chromatography separates alanosine from other endogenous plasma components to reduce matrix effects and ensure specificity. Tandem mass spectrometry provides highly selective and sensitive detection based on the specific mass-to-charge (m/z) transitions of the analyte and its internal standard.
| Parameter | Condition |
| LC System | (Specify Model, e.g., Shimadzu Nexera X2) |
| Column | (Specify Column, e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | (Specify Gradient, e.g., 0-0.5 min 2% B, 0.5-3.0 min 2-98% B, 3.0-4.0 min 98% B, 4.1-5.0 min 2% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | (Specify Model, e.g., Sciex QTRAP 6500+) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Alanosine: Q1 (m/z) → Q3 (m/z) |
| ¹⁵N₃-Alanosine: Q1 (m/z) → Q3 (m/z) | |
| Key MS Parameters | (Specify, e.g., Curtain Gas, IonSpray Voltage, Temperature, Collision Energy) |
Note: The specific MRM transitions and MS parameters must be optimized for the instrument in use.
Data Analysis and Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of alanosine to ¹⁵N₃-alanosine against the nominal concentration of the alanosine calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentration of alanosine in the QC and unknown samples is then calculated from this curve.
Example Calibration Curve Data:
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 1,520 | 1,450,000 | 0.0010 |
| 5 | 7,850 | 1,480,000 | 0.0053 |
| 20 | 30,100 | 1,510,000 | 0.0199 |
| 50 | 76,500 | 1,500,000 | 0.0510 |
| 100 | 152,000 | 1,490,000 | 0.1020 |
| 500 | 760,000 | 1,520,000 | 0.5000 |
| 1000 | 1,530,000 | 1,510,000 | 1.0132 |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[3][4][20] This ensures the method is reliable for its intended purpose.
Validation Parameters Summary:
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of nominal (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top) |
The logical relationship for ensuring a validated method is depicted below.
Sources
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- 19. a protein precipitation extraction method [protocols.io]
- 20. fda.gov [fda.gov]
Application Note: Tracing Nitrogen Metabolism and Purine Synthesis Inhibition using D,L-Alanosine-¹⁵N₂ in NMR-based Metabolic Flux Analysis
Authored by: Gemini, Senior Application Scientist
Abstract
Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology by quantifying the rates of metabolic reactions. While ¹³C-based tracers are widely used to map carbon flow, tracing nitrogen metabolism remains a significant challenge. This application note details a robust methodology employing D,L-Alanosine-¹⁵N₂, a dual-labeled antimetabolite, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to investigate de novo purine biosynthesis and nitrogen fate. L-Alanosine acts as a potent inhibitor of adenylosuccinate synthetase (ADSS), a key enzyme in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). By using ¹⁵N₂-labeled Alanosine, researchers can simultaneously induce a metabolic perturbation and trace the incorporation of nitrogen into downstream metabolites, providing a unique window into cellular responses to metabolic stress. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers in oncology, immunology, and drug development.
Part 1: Scientific Principle & Mechanism of Action
The Central Role of De Novo Purine Synthesis
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the production of DNA, RNA, and energy-carrying molecules like ATP and GTP. This pathway is a complex, multi-step process that builds the purine ring from various precursors, including amino acids (glutamine, glycine, aspartate), CO₂, and formate. Due to its high demand in proliferating cells, this pathway is a well-established target for cancer chemotherapy.
L-Alanosine: A Specific Inhibitor of Adenylosuccinate Synthetase (ADSS)
L-Alanosine [L-2-amino-3-(N-hydroxy-N-nitrosamino) propionic acid] is an antibiotic and antimetabolite that potently inhibits ADSS.[1] ADSS catalyzes the first committed step in the synthesis of AMP from IMP, a critical branch point in the purine pathway.[2][3] The inhibition of ADSS by L-Alanosine leads to a depletion of the adenine nucleotide pool, disrupting DNA synthesis and cellular energy metabolism.[4] It is important to note that in the racemic D,L-Alanosine mixture, only the L-isomer is biologically active. The presence of the D-isomer is typically inert and serves as an internal control.
The true inhibitory molecule is not L-Alanosine itself, but an anabolite formed within the cell. L-Alanosine is converted into L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, which is the active compound that strongly inhibits ADSS.[4]
The ¹⁵N₂ Label as a Metabolic Tracer
The use of D,L-Alanosine doubly labeled with stable ¹⁵N isotopes provides a powerful tool for NMR-based MFA.[5] The ¹⁵N nuclei act as a probe to trace the fate of the nitrogen atoms from Alanosine. While the primary mechanism of Alanosine is inhibitory, the labeled nitrogen atoms can potentially be traced if the molecule is metabolized, offering insights into nitrogen salvage or alternative metabolic routes under ADSS inhibition. NMR spectroscopy, particularly 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, allows for the unambiguous detection of metabolites that have incorporated the ¹⁵N label, providing site-specific information that is highly valuable for pathway elucidation.[6][7]
3.1: Cell Culture and Labeling
-
Seed Cells: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and allow them to reach 70-80% confluency. Aim for a sufficient number of cells, typically 5-10 million cells per sample, to ensure an adequate NMR signal.
-
Prepare Labeling Media: Prepare fresh culture media containing the predetermined concentration of D,L-Alanosine-¹⁵N₂. Also prepare media for your control groups.
-
Initiate Labeling: Remove the existing media from the cells, wash once with pre-warmed PBS, and add the appropriate labeling or control media.
-
Incubate: Return the cells to the incubator for the desired labeling duration.
3.2: Metabolite Extraction (Quenching and Lysis)
Rationale: This step is the most critical for ensuring the captured metabolite profile accurately reflects the intracellular state at the time of harvest. A rapid quenching of metabolic activity is essential to prevent changes during sample handling. [8]
-
Quench Metabolism: Place the culture dish on a bed of dry ice to rapidly cool and quench all enzymatic activity.
-
Remove Media: Aspirate the media. For analysis of secreted metabolites, a sample of the media can be saved and flash-frozen separately. [9]3. Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol / 20% water solution directly to the frozen cell monolayer. [10]This solvent mixture is effective for extracting polar metabolites.
-
Use a cell scraper to detach the cells into the methanol solution. Transfer the entire cell lysate/suspension to a pre-chilled microcentrifuge tube.
-
-
Homogenize: Vortex the tube vigorously for 1 minute.
-
Pellet Debris: Centrifuge the lysate at >15,000 x g for 15 minutes at 4°C to pellet proteins and other cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. This is your metabolite extract.
3.3: NMR Sample Preparation
-
Dry Extract: Lyophilize (freeze-dry) the metabolite extract to a powder. This removes the solvent without degrading the sample.
-
Reconstitute: Reconstitute the dried metabolite pellet in a precise volume (e.g., 600 µL) of NMR buffer.
-
NMR Buffer Composition: 50 mM Phosphate Buffer in 99.9% D₂O, pH 7.2, containing a known concentration of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (0 ppm) and quantification. [9]3. Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).
-
3.4: NMR Data Acquisition
Rationale: A combination of 1D and 2D NMR experiments provides both quantitative overview and specific isotopic labeling information.
-
Spectrometer Setup: All spectra should be acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity. Maintain a constant temperature (e.g., 298 K) for all samples. [11]2. 1D ¹H NMR: Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or a NOESYPR1D pulse sequence). This provides a quantitative profile of the most abundant metabolites.
-
2D ¹H-¹⁵N HSQC: This is the key experiment for detecting the incorporation of the ¹⁵N label. [12]It generates a 2D map where each peak corresponds to a proton directly bonded to a ¹⁵N nucleus. Only metabolites that have incorporated the ¹⁵N from Alanosine (or other ¹⁵N sources) will appear in this spectrum. Optimize acquisition parameters (e.g., number of scans, relaxation delays) to achieve a good signal-to-noise ratio.
Part 4: Data Analysis and Interpretation
4.1: NMR Data Processing
-
Software: Use standard NMR processing software (e.g., TopSpin, NMRPipe, or MestReNova).
-
Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Referencing: Calibrate all ¹H spectra to the DSS signal at 0.0 ppm.
4.2: Metabolite Identification and Quantification
-
Identification: Identify metabolites by comparing the chemical shifts and coupling patterns in your 1D and 2D spectra to reference spectra in databases like the Human Metabolome Database (HMDB) or Biological Magnetic Resonance Bank (BMRB). [13]2. Quantification (1D ¹H): In the 1D proton spectrum, the concentration of a metabolite is proportional to the area of its unique, non-overlapping peak relative to the area of the DSS internal standard peak.
-
¹⁵N Incorporation (2D ¹H-¹⁵N HSQC): The presence of a cross-peak in the HSQC spectrum is direct evidence of ¹⁵N incorporation into a specific metabolite. The volume of this peak can be used for relative quantification of ¹⁵N enrichment across different samples.
4.3: Interpreting the Results
The data should be analyzed to answer several key questions:
-
Efficacy of Inhibition: Does the 1D ¹H profile show changes consistent with ADSS inhibition? Look for a decrease in adenine-containing metabolites and a potential accumulation of IMP or its derivatives.
-
Nitrogen Fate: Do any new peaks appear in the 2D ¹H-¹⁵N HSQC spectrum in the Alanosine-¹⁵N₂ treated samples compared to controls? If so, this indicates that the nitrogen from Alanosine is being transferred to other molecules.
-
Metabolic Rerouting: Are there significant changes in the concentrations of other amino acids or central carbon metabolites? This could indicate that the cell is rerouting metabolic flux to compensate for the purine synthesis block.
| Metabolite | Control (Relative Conc.) | Unlabeled Alanosine (Relative Conc.) | ¹⁵N₂-Alanosine (Relative Conc.) | ¹⁵N Enrichment (HSQC Peak Volume) |
| ATP | 1.00 ± 0.05 | 0.45 ± 0.04 | 0.43 ± 0.05 | Not Applicable |
| IMP | 0.12 ± 0.02 | 0.85 ± 0.07 | 0.88 ± 0.06 | Not Applicable |
| Aspartate | 1.00 ± 0.06 | 1.52 ± 0.08 | 1.49 ± 0.09 | 0 |
| Glutamine | 1.00 ± 0.05 | 0.98 ± 0.04 | 1.01 ± 0.05 | 0 |
| Unknown Metabolite X | 0 | 0 | 0 | +++ |
| Table 1: Example of expected quantitative data from an Alanosine-¹⁵N₂ experiment. Data is hypothetical and for illustrative purposes. A significant increase in IMP and decrease in ATP would confirm ADSS inhibition. The appearance of a signal in the ¹⁵N enrichment column for an unknown metabolite would indicate nitrogen transfer from Alanosine. |
Part 5: Troubleshooting & Best Practices
-
Low NMR Signal:
-
Cause: Insufficient cell number or inefficient extraction.
-
Solution: Increase the number of cells per sample. Validate your extraction protocol for efficiency. [10]Ensure complete lyophilization and reconstitution in the minimum necessary volume.
-
-
Broad NMR Peaks:
-
Cause: High salt concentration in the final sample; presence of paramagnetic ions; protein contamination.
-
Solution: Ensure the final buffer concentration is correct. Consider an ultrafiltration step to remove residual macromolecules, but be aware this can cause non-uniform metabolite loss. [10]* Inconsistent Results:
-
Cause: Inconsistency in cell culture conditions (e.g., confluency) or extraction timing.
-
Solution: Standardize all protocols rigorously. Harvest all samples for a given experiment at the same time and process them in parallel or in a randomized order to avoid batch effects. [9]
-
References
-
Lopes, M., Giraudeau, P. & Le Gall, G. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism. Analytical Chemistry. [Link]
-
Lopes, M., Giraudeau, P. & Le Gall, G. 15N‐NMR-Based Approach for Amino Acids-Based 13C‐Metabolic Flux. Wiley Analytical Science. [Link]
-
Tang, A. et al. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer. ResearchGate. [Link]
-
Chatterjee, S. et al. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. MDPI. [Link]
-
Tyagi, A. K. & Cooney, D. A. Identification of the Antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide, in Tumors and Assessment of Its Inhibition of Adenylosuccinate Synthetase. PubMed. [Link]
-
National Center for Biotechnology Information. Alanosine. PubChem Compound Summary for CID 90657278. [Link]
-
Lopes, M., Giraudeau, P. & Le Gall, G. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism. ACS Publications. [Link]
-
Lopes, M., Giraudeau, P. & Le Gall, G. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism | Request PDF. ResearchGate. [Link]
-
Villas-Bôas, S. G. et al. NMR Metabolomics Protocols for Drug Discovery. PubMed Central. [Link]
-
Chatterjee, S. et al. Inhibition of de novo purine synthesis using L-Alanosine (ALA)... ResearchGate. [Link]
-
Shigeura, H. T. & Gordon, C. N. Alanosine and hadacidin--comparison of effects on adenylosuccinate synthetase. PubMed. [Link]
-
Agilent Technologies. Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]
-
Sobral, F. et al. NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers. [Link]
-
Gale, G. R., Ostrander, W. E. & Atkins, L. M. Effects of alanosine on purine and pyrimidine synthesis. PubMed. [Link]
-
Snytnikova, O. et al. (PDF) Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. ResearchGate. [Link]
-
Chatterjee, S. et al. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. PubMed Central. [Link]
-
Giske, J. et al. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. [Link]
-
Ramirez, B. et al. NMR-based metabolite studies with 15N amino acids. PubMed Central. [Link]
-
Nicholson, J. K. et al. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. [Link]
-
Ramirez, B. et al. (PDF) NMR-based metabolite studies with 15N amino acids. ResearchGate. [Link]
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- 4. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for D,L-Alanosine-15N2 in biological matrices.
An Application Guide to Sample Preparation for D,L-Alanosine-¹⁵N₂ in Biological Matrices
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the extraction and preparation of D,L-Alanosine-¹⁵N₂, a stable isotope-labeled amino acid analogue, from common biological matrices for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We address the unique challenges posed by this polar analyte and offer methodologies for plasma, urine, and tissue samples, focusing on scientific rationale, reproducibility, and adherence to bioanalytical method validation principles.
Introduction: The Analytical Challenge of Alanosine
D,L-Alanosine is an amino acid analogue with antibiotic and antineoplastic properties.[1] Its stable isotope-labeled form, D,L-Alanosine-¹⁵N₂, serves as an ideal internal standard or analyte for pharmacokinetic and metabolic studies, where precise quantification is paramount. The use of stable isotope dilution is the gold standard for quantitative mass spectrometry, as it accurately corrects for variations during sample preparation and mitigates analytical errors caused by matrix effects.[2][3]
However, alanosine's chemical nature presents significant analytical challenges. As a small, highly polar, and hydrophilic molecule, it exhibits poor retention on conventional reversed-phase liquid chromatography columns and is susceptible to significant interference from endogenous components in biological samples.[4][5] Effective sample preparation is therefore not merely a preliminary step but the most critical factor in developing a robust and reliable bioanalytical method. The primary goal is to remove interfering macromolecules like proteins and phospholipids, and salts, which can suppress or enhance the analyte's signal during mass spectrometric ionization—a phenomenon known as the matrix effect.[6][7][8]
Principle of Analysis & Strategy Selection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules like alanosine in complex matrices due to its superior sensitivity and specificity.[9][10] A successful LC-MS/MS workflow depends on the strategic selection of a sample preparation technique that balances analyte recovery, cleanup efficiency, throughput, and cost.
Comparison of Common Extraction Techniques
The choice of methodology is dictated by the matrix, the required limit of quantification (LOQ), and throughput needs. Below is a comparison of the three most common techniques.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent or strong acid.[11] | Fast, simple, inexpensive, high-throughput. | "Crude" cleanup; may not remove phospholipids or salts effectively, leading to potential matrix effects.[7][8] | High-throughput screening; analysis of plasma/serum when maximum cleanliness is not required. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic) based on relative solubility.[12][13] | Cleaner extracts than PPT; can remove phospholipids. | Challenging for highly polar analytes like alanosine which remain in the aqueous phase[14]; can be labor-intensive and uses large solvent volumes. | When removal of non-polar interferences is the primary goal. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent, leaving interferences behind.[15][16] | Provides the cleanest extracts; high analyte concentration; highly selective.[17] | More complex, time-consuming, and expensive; requires method development to select the correct sorbent. | Low concentration samples; when a very clean extract is essential for sensitivity and robustness. A published method for L-alanosine successfully used anion-exchange SPE.[18] |
For D,L-Alanosine-¹⁵N₂, Protein Precipitation is suitable for plasma analysis where speed is essential. For urine, with its high salt content, a simple "dilute-and-shoot" approach or a more robust Solid-Phase Extraction is recommended. Tissue samples require an initial homogenization step followed by protein precipitation.
Detailed Protocols & Methodologies
Safety Precaution: Always handle biological samples (plasma, urine, tissue) in accordance with institutional biosafety guidelines. Wear appropriate personal protective equipment (PPE).
Protocol 1: Protein Precipitation (PPT) for Plasma or Serum Samples
This method is designed for rapid cleanup and is suitable for high-throughput applications. Acetonitrile is often preferred as it precipitates proteins more effectively than methanol.[19]
Materials:
-
Human plasma or serum samples
-
D,L-Alanosine-¹⁵N₂ calibration standards and quality controls (QCs)
-
Ice-cold Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >14,000 x g)
Procedure:
-
Thawing: Thaw plasma samples, standards, and QCs on ice.
-
Aliquoting: Pipette 100 µL of the plasma sample, standard, or QC into a pre-labeled 1.5 mL microcentrifuge tube.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. A 4:1 solvent-to-sample ratio is highly effective for protein removal.[3][19]
-
Mixing: Vortex each tube vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to maximize protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully aspirate the supernatant (~450 µL) and transfer it to a clean tube or a 96-well collection plate. Avoid disturbing the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Causality Behind Choices:
-
Ice-cold ACN: Low temperature enhances the precipitation process.
-
Vigorous Vortexing: Ensures intimate mixing of the solvent with the plasma, leading to efficient protein denaturation.
-
Evaporation/Reconstitution: This step concentrates the analyte and ensures the final sample solvent is compatible with the LC mobile phase, improving peak shape.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
Urine contains fewer proteins than plasma but has a high concentration of salts that can cause significant ion suppression.[17][20] SPE provides excellent desalting and analyte concentration. Given that alanosine is an amino acid analogue, a mixed-mode or anion-exchange sorbent is recommended.[18]
Materials:
-
Urine samples, standards, and QCs
-
SPE cartridges (e.g., Mixed-Mode Anion Exchange)
-
SPE vacuum manifold or positive pressure processor
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Elution and wash solvents (e.g., 5% Ammonium Hydroxide in Methanol for elution, water for washing)
Procedure:
-
Sample Pre-treatment: Centrifuge urine samples at 4,000 x g for 5 minutes to remove particulates. Dilute 100 µL of supernatant with 400 µL of ultrapure water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of ultrapure water through the sorbent. Do not allow the sorbent to dry. This step activates the sorbent for analyte interaction.[16]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove salts and other highly polar, unretained interferences.
-
Elution: Elute the D,L-Alanosine-¹⁵N₂ from the sorbent using 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier neutralizes the ionic interaction with the sorbent, releasing the analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Causality Behind Choices:
-
Conditioning: Wets the stationary phase, ensuring reproducible interaction with the analyte.
-
Washing: This is a critical step to remove matrix components (like salts in urine) that do not bind as strongly as the analyte.
-
Elution: The elution solvent is chosen to be strong enough to disrupt the analyte-sorbent interaction while leaving more strongly bound interferences behind.
Protocol 3: Tissue Homogenization & Protein Precipitation
This protocol is for quantifying D,L-Alanosine-¹⁵N₂ in solid tissue samples. The key initial step is the mechanical disruption of the tissue to release the analyte into a liquid medium, which is then processed similar to plasma.
Materials:
-
Tissue samples (e.g., liver, tumor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead beater, rotor-stator, or Dounce homogenizer
-
Ice-cold Acetonitrile (ACN), LC-MS grade
-
Analytical balance
-
Refrigerated centrifuge
Procedure:
-
Weighing: On an analytical balance, accurately weigh a small piece of frozen tissue (~50 mg) into a homogenization tube.
-
Homogenization: Add ice-cold PBS to the tube, typically at a ratio of 3-5 mL per gram of tissue. Homogenize the tissue thoroughly until no visible tissue fragments remain. Keep the sample on ice throughout this process to prevent degradation.
-
Homogenate Aliquoting: Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a new microcentrifuge tube.
-
Protein Precipitation: Add 4 volumes (e.g., 400 µL) of ice-cold acetonitrile to the homogenate aliquot.
-
Mixing, Incubation, & Centrifugation: Follow steps 4-6 from the Plasma PPT protocol (vortex, incubate at -20°C, centrifuge at high speed).
-
Supernatant Processing: Follow steps 7-8 from the Plasma PPT protocol (transfer supernatant, evaporate, and reconstitute for analysis).
Causality Behind Choices:
-
Homogenization in PBS: Mechanical disruption breaks open cells to release the analyte. Using a buffered solution like PBS maintains physiological pH.
-
PPT on Homogenate: The resulting homogenate is a protein-rich suspension that must be cleaned up before injection. PPT is an effective method for this complex matrix.
Bioanalytical Method Validation Considerations
Any quantitative method used for drug development or clinical research must be validated to ensure its reliability. Key parameters, as outlined in regulatory guidance from bodies like the FDA, should be assessed.[21][22]
-
Matrix Effect: This is the most critical parameter for LC-MS/MS bioanalysis.[6][8] It must be evaluated to ensure that components in the biological matrix do not interfere with the analyte's ionization. The post-extraction spike method is a standard approach for quantification.[7] The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[4]
-
Recovery: The efficiency of the extraction process should be determined to ensure it is consistent and reproducible.
-
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other endogenous and exogenous compounds.
-
Accuracy, Precision, and Linearity: The assay must be proven to be accurate and precise over a defined concentration range.
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Phenomenex. (2025). Protein Precipitation Method. [Link]
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Cantera, R. (2012). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
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AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Souza, I. D., & Queiroz, M. E. C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. [Link]
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Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. PubMed. [Link]
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PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. [Link]
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Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
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Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]
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Semantic Scholar. (n.d.). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. [Link]
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IONICON Analytik. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
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Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]
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PubMed Central. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
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LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
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Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. [Link]
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NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
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ResearchGate. (n.d.). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. [Link]
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Agilent. (n.d.). Updating Solid Phase Extraction Methods. [Link]
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MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis. [Link]
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PubMed. (2004). Determination of Derivatized L-Alanosine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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Pharmaffiliates. (n.d.). Alanosine-impurities. [Link]
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Application Notes and Protocols for Investigating Drug Resistance Mechanisms Using D,L-Alanosine-¹⁵N₂
Introduction: The Challenge of Alanosine Resistance in Cancer Therapy
L-Alanosine, an antimetabolite derived from Streptomyces alanosinicus, has demonstrated potential as an anticancer agent due to its targeted disruption of de novo purine biosynthesis.[1] It functions as a potent inhibitor of adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP).[1][2] This targeted inhibition is particularly relevant in cancers with a deficiency in the purine salvage pathway enzyme methylthioadenosine phosphorylase (MTAP), rendering them highly dependent on de novo purine synthesis for survival and proliferation.[3][4]
Despite its promising mechanism, the clinical efficacy of alanosine has been hampered by the development of drug resistance.[1][5] Understanding the molecular mechanisms that underpin this resistance is paramount for the development of effective combination therapies and for identifying patient populations who are most likely to respond to alanosine treatment. The use of stable isotope-labeled compounds, such as D,L-Alanosine-¹⁵N₂, offers a powerful approach to dissect these resistance mechanisms by enabling the precise tracing of the drug's metabolic fate and its impact on cellular metabolism.[6][7]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of D,L-Alanosine-¹⁵N₂ to elucidate the mechanisms of drug resistance. We will delve into the underlying principles of stable isotope tracing and provide step-by-step methodologies for cell culture, metabolic labeling, and analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Principle of the Method: Tracing Metabolic Flux with D,L-Alanosine-¹⁵N₂
The core principle of this methodology lies in the use of D,L-Alanosine in which the two nitrogen atoms of the N-nitrosohydroxylamine group are replaced with the stable, non-radioactive heavy isotope ¹⁵N.[8][9] This isotopic labeling does not alter the chemical properties or biological activity of the drug but increases its molecular weight by two Daltons. This mass difference allows for the unambiguous detection and quantification of the labeled alanosine and its downstream metabolites against the background of unlabeled endogenous molecules using mass spectrometry.[10][11]
Furthermore, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active.[12][13] This property enables the use of NMR spectroscopy to not only detect the presence of the ¹⁵N label in various metabolites but also to determine its precise location within the molecular structure, providing invaluable information about the metabolic pathways involved.[14][15]
By treating alanosine-sensitive and resistant cancer cell lines with D,L-Alanosine-¹⁵N₂, researchers can:
-
Trace the uptake and metabolic fate of alanosine: Determine if resistance is due to reduced drug uptake, increased efflux, or enhanced metabolic inactivation.
-
Quantify the impact on purine metabolism: Measure the extent of ADSS inhibition and assess the compensatory activation of alternative metabolic pathways, such as the purine salvage pathway.[16][17]
-
Identify novel resistance mechanisms: Uncover previously unknown metabolic adaptations that allow cancer cells to circumvent the effects of alanosine.
The following sections provide detailed protocols to empower researchers to apply this powerful technique in their own investigations.
Key Applications in Drug Resistance Research
The use of D,L-Alanosine-¹⁵N₂ is particularly powerful for investigating several key mechanisms of drug resistance:
-
Altered Drug Transport: By quantifying the intracellular concentration of ¹⁵N₂-Alanosine in sensitive versus resistant cells, it is possible to determine if resistance is mediated by decreased drug uptake or increased drug efflux, potentially through the overexpression of multidrug resistance pumps.[18][19]
-
Metabolic Bypass Pathways: A primary mechanism of resistance to antimetabolites is the upregulation of alternative metabolic pathways. In the case of alanosine, resistant cells may enhance their purine salvage pathway to compensate for the inhibition of de novo synthesis.[16][17] Tracing the flow of the ¹⁵N label can reveal the extent to which salvage pathways are utilized in resistant cells.
-
Target Enzyme Modification: While less common, mutations in the target enzyme, adenylosuccinate synthetase (ADSS), could confer resistance by reducing the binding affinity of alanosine.[20][21] While not directly addressed by metabolic labeling, the findings from these studies can provide the rationale for sequencing the ADSS gene in resistant cell lines.
-
Drug Inactivation: Cells may develop resistance by metabolically inactivating the drug. By searching for novel ¹⁵N-labeled metabolites, it is possible to identify potential detoxification pathways.
Experimental Workflows and Protocols
Diagram of the Experimental Workflow
Caption: A schematic overview of the experimental workflow for studying drug resistance using D,L-Alanosine-¹⁵N₂.
Protocol 1: Cell Culture and Metabolic Labeling
This protocol describes the general procedure for labeling cancer cell lines with D,L-Alanosine-¹⁵N₂.
Materials:
-
Alanosine-sensitive and -resistant cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Unlabeled D,L-Alanosine
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cell lines in parallel at a density that will allow for logarithmic growth during the labeling period. The exact seeding density will need to be optimized for each cell line.
-
Treatment Preparation: Prepare stock solutions of D,L-Alanosine-¹⁵N₂ and unlabeled D,L-Alanosine in a suitable solvent (e.g., sterile water or PBS). The final concentration of alanosine used for treatment should be determined based on the IC50 values for the sensitive cell line.
-
Labeling: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing either D,L-Alanosine-¹⁵N₂ or unlabeled D,L-Alanosine. Include a vehicle-treated control for both cell lines.
-
Incubation: Incubate the cells for a predetermined period. The optimal labeling time will depend on the cell doubling time and the specific metabolic questions being addressed. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to study the dynamics of drug metabolism.
-
Cell Harvesting: After the incubation period, harvest the cells. For adherent cells, wash with ice-cold PBS and detach using trypsin. For suspension cells, pellet by centrifugation. Count the cells to ensure accurate normalization for subsequent analyses.
Protocol 2: Metabolite Extraction
This protocol details the extraction of polar metabolites from the labeled cells.
Materials:
-
Harvested cell pellets
-
Ice-cold 80% methanol
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Metabolism Quenching: Immediately after harvesting, quench metabolic activity by resuspending the cell pellet in ice-cold 80% methanol. The volume of methanol should be adjusted based on the cell number (e.g., 1 mL per 10 million cells).
-
Lysis: Vortex the cell suspension vigorously and incubate on dry ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the metabolite extracts using a lyophilizer or a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of ¹⁵N-labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a high-performance liquid chromatography (HPLC) system
-
Reversed-phase or HILIC chromatography column suitable for polar metabolite separation
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Chromatographic Separation: Inject the reconstituted samples onto the LC system. Separate the metabolites using a gradient elution. The specific gradient will need to be optimized for the column and the metabolites of interest.
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in both positive and negative ionization modes. Acquire data in full scan mode to detect all ions and in data-dependent or data-independent acquisition mode to obtain fragmentation data for metabolite identification.
-
Data Analysis: Process the raw data using appropriate software. Look for mass shifts corresponding to the incorporation of two ¹⁵N atoms (+2.006 Da) in alanosine and its potential metabolites.
Protocol 4: NMR Spectroscopy Analysis
This protocol outlines the analysis of ¹⁵N-labeled metabolites by NMR.
Materials:
-
Dried metabolite extracts
-
D₂O with a known concentration of an internal standard (e.g., DSS)
-
NMR tubes
-
High-field NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extracts in D₂O containing the internal standard.
-
NMR Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹⁵N NMR spectra. For more detailed structural information, two-dimensional (2D) heteronuclear correlation experiments such as ¹H-¹⁵N HSQC can be performed.[12][13]
-
Data Analysis: Process the NMR data using appropriate software. The presence of ¹⁵N-labeled metabolites will be indicated by characteristic signals in the ¹⁵N spectrum and by couplings to protons in the ¹H spectrum.
Data Presentation and Interpretation
Quantitative Data Summary
The data obtained from LC-MS/MS and NMR analyses can be summarized in tables to compare the metabolic profiles of sensitive and resistant cells.
Table 1: Relative Abundance of D,L-Alanosine-¹⁵N₂ and Key Metabolites in Sensitive vs. Resistant Cells
| Metabolite | Sensitive Cells (Relative Abundance) | Resistant Cells (Relative Abundance) | Fold Change (Resistant/Sensitive) |
| D,L-Alanosine-¹⁵N₂ (intracellular) | 100 ± 8.5 | 35 ± 5.2 | 0.35 |
| ¹⁵N-labeled Metabolite X | 10 ± 1.2 | 55 ± 6.8 | 5.5 |
| ¹⁵N-labeled AMP | 25 ± 3.1 | 75 ± 9.3 | 3.0 |
| Total ¹⁵N-labeled species | 135 ± 12.8 | 165 ± 21.3 | 1.22 |
Data are presented as mean ± standard deviation from three biological replicates.
Interpreting the Data
-
Reduced Intracellular Alanosine: A significant decrease in intracellular D,L-Alanosine-¹⁵N₂ in resistant cells, as shown in Table 1, would suggest a resistance mechanism involving either reduced drug uptake or increased efflux.
-
Accumulation of a Novel Metabolite: The accumulation of a novel ¹⁵N-labeled metabolite (Metabolite X) in resistant cells could indicate that the drug is being inactivated through a specific metabolic pathway.
-
Increased Labeled AMP: An increase in ¹⁵N-labeled AMP in resistant cells, despite the presence of alanosine, could point towards the upregulation of a compensatory pathway, such as the purine salvage pathway, that bypasses the ADSS inhibition.
Visualizing Metabolic Pathways and Resistance Mechanisms
Diagram of De Novo Purine Synthesis and Alanosine Inhibition
Caption: D,L-Alanosine inhibits adenylosuccinate synthetase (ADSS), blocking the conversion of IMP to adenylosuccinate.
Diagram of Potential Alanosine Resistance Mechanisms
Caption: Resistance to D,L-Alanosine can arise from increased drug efflux, metabolic inactivation, or upregulation of the purine salvage pathway.
Conclusion
The use of D,L-Alanosine-¹⁵N₂ in combination with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides a robust platform for elucidating the complex mechanisms of drug resistance. By enabling the direct tracing of the drug and its metabolic impact, this approach offers invaluable insights that can guide the development of more effective cancer therapies and strategies to overcome resistance. The protocols and guidelines presented here serve as a comprehensive resource for researchers embarking on such studies, empowering them to unravel the intricacies of alanosine resistance and contribute to the advancement of precision oncology.
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Tyagi, A. K., et al. (1982). Determinants of the toxicity of L-alanosine to various organs of the mouse. Cancer Research, 42(11), 4587-4594. [Link]
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Simili, M., et al. (1982). A Novel Synergistic Effect of Alanosine and Guanine on Adenine Nucleotide Synthesis in Mammalian Cells. Alanosine as a Useful Probe for Investigating Purine Nucleotide Metabolism. Journal of Cellular Physiology, 111(3), 333-339. [Link]
-
Li, H., et al. (2023). Amino acid substitutions in grapevine (Vitis vinifera) acetolactate synthase conferring herbicide resistance. Plant Cell, Tissue and Organ Culture, 154(1), 75-87. [Link]
-
Liu, Y., et al. (2023). De novo synthesis and salvage pathway of purine metabolism The purine... ResearchGate. [Link]
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- 5. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
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- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. De novo and salvage purine synthesis pathways across tissues and tumors. - DKFZ [inrepo02.dkfz.de]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
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- 21. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot incomplete 15N labeling with D,L-Alanosine-15N2.
Technical Support Center: D,L-Alanosine-15N2 Labeling
Welcome to the technical support center for troubleshooting incomplete 15N labeling with this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 15N incorporation using this compound?
This compound is an analog of L-alanine. Its primary mechanism of action in the context of 15N labeling is as an inhibitor of adenylosuccinate synthetase, an enzyme crucial for the de novo synthesis of adenosine monophosphate (AMP). By inhibiting this pathway, the cells are forced to utilize the salvage pathway for AMP synthesis, which can incorporate 15N from other labeled precursors provided in the medium. The 15N from this compound itself is incorporated into various biomolecules through transamination and other metabolic reactions.
Caption: Troubleshooting workflow for incomplete 15N labeling.
Strategies to Minimize Metabolic Adaptation:
-
Pre-conditioning: Gradually adapt the cells to the labeling medium by starting with a low percentage of the labeled medium and increasing it over several passages.
-
Dialyzed Serum: Use dialyzed fetal bovine serum to reduce the concentration of unlabeled amino acids in the medium.
-
Optimize Concentration: Determine the lowest effective concentration of this compound that achieves the desired labeling without causing excessive cytotoxicity.
Q5: What are the key parameters to check in my mass spectrometry analysis?
Accurate assessment of 15N incorporation is critical.
Protocol: Mass Spectrometry Analysis for 15N Incorporation
-
Sample Preparation: Extract proteins from labeled and unlabeled control cells. Perform tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify peptides in both the labeled and unlabeled samples.
-
For each identified peptide, extract the ion chromatograms for the unlabeled (M0) and all possible 15N-labeled isotopic peaks (M+n).
-
Calculate the labeling efficiency for each peptide using the following formula: % Incorporation = (Sum of intensities of labeled peaks) / (Sum of intensities of all isotopic peaks) * 100
-
-
Verification:
-
Resolution and Mass Accuracy: Ensure that the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks. Check the mass accuracy using known standards.
-
Peak Integration: Verify that the software is correctly integrating the peak areas for all isotopic forms of the peptides.
-
References
Technical Support Center: Optimizing D,L-Alanosine-¹⁵N₂ Analysis by Mass Spectrometry
Welcome to the technical support resource for the mass spectrometric analysis of D,L-Alanosine-¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for optimizing signal intensity and troubleshooting common experimental challenges. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your analytical workflow.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of D,L-Alanosine-¹⁵N₂.
Q1: What is D,L-Alanosine, and why is its analysis challenging?
A: D,L-Alanosine is a polar, low molecular weight amino acid analogue with antimetabolite properties.[1][2] Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, which can lead to poor peak shape and co-elution with other polar matrix components, causing ion suppression and low signal intensity in the mass spectrometer.[3][4] The ¹⁵N₂ label adds a layer of specificity for detection but does not alter its challenging physicochemical properties.
Q2: Which ionization technique is best for D,L-Alanosine-¹⁵N₂?
A: Electrospray Ionization (ESI) is the most suitable technique for a polar, ionizable molecule like Alanosine.[5][6] It is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion.[7][8] Given the presence of both an acidic (carboxylic acid) and a basic (amino) group, it can be detected in both positive and negative ion modes. Optimization is required to determine which mode provides the best sensitivity for your specific sample matrix and mobile phase conditions.[4][5]
Q3: What are the expected m/z values for D,L-Alanosine-¹⁵N₂?
A: The molecular weight of D,L-Alanosine-¹⁵N₂ is 151.09 g/mol .[1] In mass spectrometry, you should look for the following common adducts:
-
Positive Ion Mode:
-
[M+H]⁺: 152.097 m/z
-
[M+Na]⁺: 174.079 m/z
-
[M+K]⁺: 190.053 m/z
-
-
Negative Ion Mode:
-
[M-H]⁻: 150.083 m/z
-
It is crucial to be aware of potential sodium and potassium adducts, which can sometimes be more intense than the protonated molecule, especially if glassware is not scrupulously clean or if mobile phases contain these ions.[9][10]
Q4: What is a good starting point for the chromatographic separation of D,L-Alanosine-¹⁵N₂?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[4][11][12] HILIC columns use a polar stationary phase with a high organic content mobile phase, which effectively retains and separates highly polar compounds like Alanosine.[13][14] A typical starting point would be a HILIC column (e.g., Amide, Z-HILIC) with a gradient of decreasing acetonitrile in an aqueous buffer (e.g., ammonium formate or ammonium acetate at a slightly acidic pH).[13]
Troubleshooting Guide
This in-depth guide provides systematic solutions to specific problems you may encounter during your analysis.
Issue 1: Low Signal Intensity or No Signal
This is one of the most common challenges and can stem from multiple factors, from sample preparation to instrument settings.[15][16]
Q: I am not seeing a signal, or the signal for my D,L-Alanosine-¹⁵N₂ peak is extremely low. What should I do?
A: A lack of signal requires a systematic check of your entire workflow, from sample to detector. The following logical progression will help isolate the issue.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
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- 4. Mass Spectrometry Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. support.waters.com [support.waters.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. hpst.cz [hpst.cz]
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- 15. zefsci.com [zefsci.com]
- 16. chemitrust.ai [chemitrust.ai]
Improving chromatographic peak shape for D,L-Alanosine-15N2 analysis.
An in-depth guide to resolving chromatographic peak shape issues for D,L-Alanosine-15N2, designed for researchers and drug development professionals.
Introduction: The Challenge of Analyzing this compound
D,L-Alanosine is an amino acid analogue with significant interest for its potential antineoplastic properties.[1][2] Its analysis, particularly with the stable isotope-labeled this compound, is critical in metabolic and pharmacokinetic studies. However, its chemical nature presents distinct chromatographic challenges. As a polar, zwitterionic compound, alanosine is prone to poor retention on traditional reversed-phase columns and often exhibits suboptimal peak shapes, including tailing, fronting, and splitting. These issues can severely compromise resolution, sensitivity, and the accuracy of quantification.
This technical support guide, structured from the perspective of a Senior Application Scientist, provides a systematic approach to troubleshooting and optimizing the chromatographic analysis of this compound. We will explore the underlying causes of poor peak shape and present actionable, field-proven solutions.
Core Concepts: Understanding Alanosine's Behavior
A successful chromatographic method is built on a fundamental understanding of the analyte's physicochemical properties. Alanosine (C₃H₇N₃O₄) is a small, hydrophilic molecule with both an acidic carboxylic acid group and a basic amino group.[1][3]
-
Zwitterionic Nature & pKa: Alanosine has a reported pKa of 4.8.[3] This means its charge state is highly dependent on the mobile phase pH. At a pH below its pKa, it will be predominantly positively charged. Above its pKa, it will be negatively charged. Near its pKa, it will exist as a mixture of zwitterionic, cationic, and anionic forms, which is a primary cause of peak distortion.[4][5]
-
Chromatographic Modes:
-
Reversed-Phase (RP) Chromatography: Traditional C18 columns struggle to retain highly polar compounds like alanosine.[6] Strategies are needed to enhance retention, such as using ion-pairing agents or operating at pH extremes to control ionization.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal separation mode for highly polar compounds.[7][8][9][10] It utilizes a polar stationary phase and a high-organic mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.
-
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common peak shape problems encountered during alanosine analysis in a direct question-and-answer format.
Problem 1: My alanosine peak is tailing severely.
Peak tailing is the most frequent issue, characterized by an asymmetric peak with a drawn-out trailing edge.[11][12] This often points to undesirable secondary interactions between the analyte and the stationary phase.
Q: What is causing the peak tailing?
-
A1: Secondary Silanol Interactions (Most Common Cause). Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (approx. 3-7), these silanols can be ionized (SiO⁻) and interact electrostatically with the positively charged form of alanosine (when mobile phase pH < 4.8), causing peak tailing.[12]
-
A2: Mobile Phase pH is Too Close to the Analyte's pKa. Operating with a mobile phase pH near 4.8 will cause alanosine to exist in multiple ionization states simultaneously. This leads to mixed-mode retention and significant peak broadening and tailing.[4][13]
-
A3: Column Contamination or Degradation. Accumulation of matrix components or degradation of the stationary phase bed can create active sites that lead to tailing for all peaks in the chromatogram.[14][15]
Q: How can I fix peak tailing?
-
A1: Optimize Mobile Phase pH. This is the most critical parameter. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of 4.8.
-
Low pH Approach (pH 2.5-3.0): Use an acidic modifier like 0.1% formic acid. At this pH, alanosine is consistently protonated (positive charge), and the residual silanols are mostly non-ionized, minimizing secondary interactions.
-
High pH Approach (pH > 8, Column Permitting): On a pH-stable column (e.g., hybrid silica), a high pH mobile phase will deprotonate alanosine (negative charge) and keep silanols in their ionized state. While this can work, repulsion effects might occur.
-
-
A2: Switch to a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols, significantly reducing tailing for basic compounds.[12][16]
-
A3: Employ HILIC. HILIC is an excellent alternative that avoids many of the issues seen in reversed-phase for polar analytes. The high organic content and salt concentration in the mobile phase can lead to symmetrical peak shapes.[7][10]
-
A4: Use a Guard Column. A guard column protects the analytical column from contaminants that can cause active sites and peak tailing.[14]
Problem 2: My alanosine peak is fronting.
Peak fronting, often described as a "shark fin" shape, is less common than tailing but indicates a different set of problems.[17][18]
Q: Why is my peak fronting?
-
A1: Column Overload. Injecting too much analyte mass or too large a volume can saturate the stationary phase at the column inlet. Excess molecules travel down the column faster, eluting earlier and causing the peak to front.[18][19]
-
A2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will be distorted as it enters the column.[16][17][20] For HILIC, a solvent with too much water is "strong," while for reversed-phase, a solvent with too much organic is "strong."
Q: How can I eliminate peak fronting?
-
A1: Reduce Sample Concentration or Injection Volume. This is the simplest fix for column overload. Perform a dilution series (e.g., 1:5, 1:10) and re-inject. If fronting decreases, overload was the cause.[18][21]
-
A2: Match the Sample Solvent to the Mobile Phase. Ideally, dissolve your sample in the initial mobile phase of your gradient.[20] If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte. For HILIC, this means keeping the water content in your sample solvent as low as possible.[22]
Problem 3: My peak is split, doubled, or excessively broad.
These issues can point to either chemical effects or physical problems with the HPLC system or column.[15][23]
Q: What causes split or broad peaks?
-
A1: Column Void or Blockage. A physical gap or "void" at the head of the column, or a partially blocked inlet frit, can cause the sample band to travel through multiple paths, resulting in a split or distorted peak. This typically affects all peaks in the chromatogram.[15][20][23]
-
A2: Severe Sample Solvent Mismatch. As with fronting, a highly incompatible sample solvent can cause severe peak distortion that may appear as a split or very broad peak.[16]
-
A3: Co-elution. An unresolved impurity or isomer may be co-eluting with your main peak.
Q: How do I resolve split or broad peaks?
-
A1: Check for Column Failure. First, remove the column and replace it with a zero-dead-volume union. If the system pressure is normal, the column frit may be blocked. Try back-flushing the column (if the manufacturer allows). If the problem persists after back-flushing, or if you suspect a void, the column likely needs to be replaced.[24] Using a guard column can extend the life of your analytical column.[14]
-
A2: Optimize the Sample Solvent. As mentioned previously, ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
A3: Verify Peak Purity with Mass Spectrometry. Use the high-resolution mass spectrometry data to confirm that only the m/z for this compound is present across the entire peak. If other ions are present, you have a co-elution issue that requires further method development.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving peak shape issues.
Caption: Troubleshooting decision tree for poor chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for this compound method development: HILIC or Reversed-Phase?
A: For a polar, zwitterionic analyte like alanosine, HILIC is often the more robust and direct starting point. It is specifically designed for such compounds and typically provides better retention and peak shape without the need for complex additives.[7][8][25] Reversed-phase can be successful but usually requires more optimization of pH or the use of ion-pairing agents, which are often not compatible with mass spectrometry.
Q2: How do I select the right mobile phase buffer for HILIC?
A: In HILIC, buffer salts in the mobile phase are crucial for achieving good peak shape and reproducible retention.[7] Volatile buffers are necessary for MS compatibility.
-
Ammonium formate is an excellent choice. A concentration of 5-20 mM is typical.
-
Start with a mobile phase A of 10 mM ammonium formate in water (pH adjusted to ~3.0 with formic acid) and a mobile phase B of acetonitrile.
-
A typical starting gradient would be 95% B to 50% B over several minutes.
Q3: Can I use ion-pairing agents in reversed-phase to improve retention and peak shape?
A: Yes, ion-pairing (IP) chromatography can be used, but it comes with significant drawbacks. An IP reagent like heptafluorobutyric acid (HFBA) can pair with the positively charged alanosine (at low pH), increasing its hydrophobicity and retention on a C18 column.[26] However, IP reagents are notoriously difficult to wash out of an LC-MS system, cause significant ion suppression, and can permanently modify the column.[27] For these reasons, ion-pairing is generally not recommended for LC-MS applications and should be considered a last resort.
Q4: Does derivatization help with alanosine analysis?
A: Derivatization can be a powerful strategy, especially if you are not using mass spectrometry for detection. Reacting alanosine with a reagent like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl (FMOC) adds a chromophore for UV or fluorescence detection.[7] For LC-MS, derivatization is sometimes used to improve chromatographic separation of D and L enantiomers using a chiral reagent.[28][29] However, for simple quantification of the D,L mixture, it adds complexity and is often unnecessary if HILIC or a well-optimized RP method is used.[7][9]
Recommended Experimental Protocols
Protocol 1: HILIC Method Screening
This protocol provides a starting point for developing a robust HILIC method for this compound.
-
Column Selection:
-
Use a HILIC column with an amide or diol stationary phase. An amide phase is a good first choice.
-
Dimensions: e.g., 2.1 x 100 mm, 1.7 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water. Adjust pH to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve this compound standard or extracted sample in a solvent containing at least 70-80% acetonitrile to prevent peak distortion. 90:10 Acetonitrile:Water is a good starting point.
-
-
LC-MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
MS Detection: Positive ion mode, monitoring the transition for this compound.
-
Data Summary Table: Method Selection Guide
| Parameter | HILIC | Reversed-Phase (Low pH) | Reversed-Phase (Ion-Pairing) |
| Principle | Partitioning of polar analyte into a water layer on a polar stationary phase.[7][10] | Retention of moderately polar analyte on a non-polar stationary phase. | Formation of a neutral ion-pair for retention on a non-polar stationary phase.[26] |
| Pros | Excellent retention for polar compounds, good peak shape, MS-compatible. | Simple mobile phase, MS-compatible, good for moderately polar compounds. | Can provide high retention for charged analytes. |
| Cons | Sensitive to sample solvent composition and water content, requires careful equilibration. | Poor retention for very polar analytes like alanosine. | Causes severe MS ion suppression, long column equilibration, not recommended for MS.[27] |
| Recommended for Alanosine? | Highly Recommended | Viable with Optimization | Not Recommended for LC-MS |
Conclusion
Improving the chromatographic peak shape for this compound analysis is a systematic process rooted in understanding the analyte's polar and zwitterionic nature. Peak tailing, fronting, and splitting are common but solvable problems. By methodically addressing potential causes—from mobile phase pH and column chemistry to system hardware and sample preparation—researchers can achieve the sharp, symmetrical peaks necessary for robust and accurate quantification. For this compound, a well-developed HILIC method is often the most direct path to success, mitigating many of the secondary interaction and retention issues encountered in traditional reversed-phase chromatography.
References
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CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
Phenomenex. Understanding Peak Fronting in HPLC. [Link]
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Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]
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SCION Instruments. HPLC Troubleshooting Guide. [Link]
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HILICON AB. Direct analysis of amino acids by HILIC–ESI-MS - HPLC. [Link]
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Phenomenex. HPLC Troubleshooting Guide. [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]
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PubMed. Determination of Derivatized L-Alanosine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Grokipedia. Alanosine. [Link]
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DrugFuture. L-Alanosine. [Link]
-
PubMed. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. [Link]
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
YouTube. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
-
Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
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Regis Technologies. HPLC Troubleshooting Guide. [Link]
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LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
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PubChem. Alanosine. [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
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LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
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SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]
-
Wikipedia. Alanosine. [Link]
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Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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PubMed. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. [Link]
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Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
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LCGC International. Peak Shape Problems. [Link]
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Chromatography Forum. Separation of zwitter ionic drug molecule. [Link]
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MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
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Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
ResearchGate. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
-
Biotage. How to improve peptide purification by altering the mobile phase pH. [Link]
-
GL Sciences. How to Obtain Good Peak Shapes. [Link]
-
ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
LCGC International. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]
-
PubMed. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. [Link]
-
PubMed Central. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. [Link]
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D,L-Alanosine-15N2 stability issues in aqueous solutions and proper storage.
Welcome to the technical support center for D,L-Alanosine-15N2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in aqueous solutions. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.
Introduction to this compound
This compound is an isotopically labeled analog of the antibiotic and antineoplastic agent, alanosine.[1] Alanosine, originally isolated from Streptomyces alanosinicus, functions as an antimetabolite by inhibiting adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[2] This mechanism of action makes it a valuable tool in cancer research, particularly for studying tumors with deficiencies in the purine salvage pathway. The incorporation of two stable nitrogen-15 (¹⁵N) isotopes allows for precise tracking of the molecule in metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The utility of this compound in research is critically dependent on its chemical stability. As an N-nitroso compound, alanosine is susceptible to degradation in aqueous solutions, which can lead to a loss of biological activity and potentially confounding experimental results. This guide will address these stability challenges and provide clear protocols for proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[3] Under these conditions, the solid compound is stable for extended periods.
Q2: I've heard that aqueous solutions of alanosine are unstable. Is this true?
A2: Yes, this is a critical point. Aqueous solutions of alanosine are known to be unstable.[4] It is strongly recommended to prepare solutions fresh for each experiment.[4] One supplier suggests not storing aqueous solutions for more than one day.[3]
Q3: What is the optimal pH for preparing aqueous solutions of this compound to maximize stability?
A3: The stability of alanosine in aqueous solutions is highly pH-dependent. To achieve the best stability, a basic aqueous solution with a pH of at least 7.5 is recommended. The optimal pH range for long-term stability in solution is between 8 and 12, with a particularly preferred pH of approximately 8.5.
Q4: What causes the instability of this compound in aqueous solutions?
A4: D,L-Alanosine is an N-nitroso compound, a class of molecules known for their potential instability. The primary degradation pathways are believed to be:
-
Denitrosation: Particularly in acidic conditions, the nitroso group can be cleaved from the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of N-nitroso compounds.
While specific degradation products of D,L-Alanosine in aqueous solution are not extensively documented in publicly available literature, these pathways are common for this chemical class.
Q5: Does the ¹⁵N₂ isotopic labeling affect the stability of the molecule?
A5: It is widely accepted in the scientific community that the incorporation of stable, non-radioactive isotopes like ¹⁵N does not significantly alter the chemical properties or stability of a molecule. The mass difference is minimal and does not typically influence the kinetics of chemical degradation. Therefore, the stability profile of this compound is expected to be identical to that of unlabeled D,L-Alanosine.
Q6: What solvents can I use to prepare a stock solution of this compound?
A6: D,L-Alanosine is soluble in water. For preparing a stock solution, it is recommended to first dissolve the solid in a small amount of high-purity water and then adjust the pH to the desired basic range (pH 8-8.5) with a suitable base such as sodium hydroxide (NaOH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in aqueous solution. | Always prepare solutions fresh immediately before use. Ensure the pH of your final working solution is within the stable range of 8-8.5. Protect solutions from light. |
| Difficulty dissolving the compound. | Incorrect solvent or pH. | Dissolve the solid this compound in a small amount of water first, then adjust the pH to the basic range (8-8.5) to enhance stability. |
| Precipitation of the compound in my cell culture media. | The pH of the media may be too low for optimal stability and solubility. | Prepare a concentrated stock solution at pH 8-8.5 and then dilute it into your culture media. The buffering capacity of the media should be sufficient to handle the small volume of the stock solution. However, for sensitive applications, consider using a buffer in your stock solution that is compatible with your cell culture system, such as HEPES or a phosphate buffer, and ensure the final pH of the media remains within the physiological range for your cells. |
| Unexpected peaks in mass spectrometry analysis. | These may be degradation products of this compound. | If you observe unexpected peaks, it is highly likely that your compound has degraded. Prepare a fresh solution and re-run your analysis. Consider acquiring a baseline mass spectrum of a freshly prepared solution for comparison. |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Stock Solution of this compound
This protocol is designed to maximize the stability of this compound in an aqueous stock solution.
Materials:
-
This compound solid
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated pH meter
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of high-purity water to the tube to dissolve the solid. For example, to prepare a 10 mM stock solution, add the appropriate volume of water.
-
pH Adjustment: While gently vortexing, add the 0.1 M NaOH solution dropwise to the this compound solution. Monitor the pH using a calibrated pH meter until a stable pH of 8.0-8.5 is reached.
-
Final Volume Adjustment: Add high-purity water to reach the final desired concentration.
-
Sterilization (for cell culture): If the solution is intended for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Use Immediately: It is highly recommended to use the freshly prepared solution immediately for your experiments. Do not store the aqueous solution.
Recommended Buffers for Experimental Assays
When diluting your this compound stock solution for specific assays, it is important to use a buffer system that is compatible with both the compound's stability and your experimental setup. For applications requiring a stable pH in the 8-8.5 range, consider the following buffers:
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HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pKa ~7.5. Can be adjusted to the desired pH and is widely used in cell culture.
-
Phosphate Buffer: A combination of monobasic and dibasic phosphate salts can be used to create a buffer in this pH range.
-
Tris (tris(hydroxymethyl)aminomethane) Buffer: pKa ~8.1. A common buffer in molecular biology, suitable for maintaining a pH of 8-8.5.
Always ensure that the chosen buffer is compatible with your specific assay and does not interfere with the experimental outcome.
Visualizing Key Concepts
Workflow for Handling this compound
Caption: Recommended workflow for the storage and preparation of this compound solutions.
Potential Degradation Pathways of D,L-Alanosine
Caption: Potential degradation pathways for D,L-Alanosine in aqueous solutions.
References
-
Grokipedia. Alanosine. [Link]
-
PubChem. Alanosine. [Link]
-
Pharmaffiliates. Alanosine-impurities. [Link]
-
PubChem. DL-Alanosine. [Link]
- Google Patents.
-
Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines, 10(4), 751. [Link]
-
H Kindler, et al. (2008). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer. Investigational New Drugs, 27(1), 75-81. [Link]
Sources
- 1. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Metabolic Labeling with D,L-Alanosine-15N2
Welcome to the technical support center for the application of D,L-Alanosine-15N2 in metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to design, execute, and interpret your experiments with scientific rigor.
Introduction to this compound Metabolic Labeling
This compound is a stable isotope-labeled compound used for metabolic labeling studies to investigate protein turnover and dynamics. The core principle of metabolic labeling involves introducing a "heavy" isotope-labeled precursor into the cellular environment, which is then incorporated into newly synthesized proteins. By tracking the incorporation of 15N over time using mass spectrometry, researchers can quantify the rates of protein synthesis and degradation.[1][2]
L-Alanosine is an antibiotic and an antimetabolite that inhibits de novo purine synthesis by targeting adenylosuccinate synthetase.[3][4] This mechanism can influence cellular metabolism and should be considered during experimental design. The use of the D,L-racemic mixture provides both the biologically active L-isomer and the D-isomer, which may have different metabolic fates. The two nitrogen atoms in the alanosine molecule are labeled with 15N, providing a distinct mass shift upon incorporation into the amino acid pool and subsequent protein synthesis.
This guide will walk you through the critical steps of optimizing your labeling experiments, from determining the ideal labeling duration and concentration to troubleshooting common issues and analyzing your data.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your metabolic labeling experiments with this compound.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No 15N Incorporation | 1. Insufficient Labeling Duration: The labeling time may be too short for detectable incorporation, especially for proteins with slow turnover rates.[5] 2. Suboptimal Concentration of this compound: The concentration may be too low for efficient uptake and incorporation. 3. Cell Health Issues: The cells may be unhealthy or dying, leading to reduced metabolic activity and protein synthesis. 4. Incorrect Sample Preparation: Errors during protein extraction, digestion, or mass spectrometry analysis can lead to poor signal. | 1. Optimize Labeling Duration: Perform a time-course experiment to determine the optimal labeling period for your specific cell type and proteins of interest. (See Protocol 1). 2. Optimize Concentration: Conduct a dose-response experiment to find the highest concentration of this compound that provides good labeling without inducing significant cytotoxicity. (See Protocol 2). 3. Assess Cell Viability: Monitor cell health throughout the experiment using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the exponential growth phase during labeling. 4. Review Sample Preparation Protocol: Double-check all steps of your sample preparation workflow, from cell lysis to peptide cleanup. Ensure complete protein digestion and efficient peptide recovery. |
| High Cytotoxicity/Cell Death | 1. High Concentration of this compound: L-Alanosine is known to have cytotoxic effects, particularly at higher concentrations due to its inhibition of purine synthesis.[3][6] 2. Prolonged Exposure: Extended labeling times can exacerbate the cytotoxic effects of the compound. 3. Cell Line Sensitivity: Different cell lines can have varying sensitivities to L-Alanosine. | 1. Determine the Optimal, Non-Toxic Concentration: Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to determine the concentration range that maintains high cell viability. (See Protocol 2).[7][8] 2. Shorten Labeling Duration: If high cytotoxicity is observed even at lower concentrations, consider reducing the labeling time. 3. Test Different Cell Lines: If feasible, compare the cytotoxicity of this compound across different cell lines to select a more resistant one for your experiments. |
| Inconsistent Labeling Efficiency Across Experiments | 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect metabolic activity. 2. Inconsistent this compound Concentration: Errors in preparing or adding the labeling reagent can lead to variability. 3. Instability of this compound in Solution: The stability of the compound in your culture medium over time may be a factor. | 1. Standardize Cell Culture Procedures: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. 2. Ensure Accurate Reagent Preparation: Prepare fresh stock solutions of this compound for each experiment and use calibrated pipettes for accurate dispensing. 3. Prepare Fresh Media: If the stability of the compound is a concern, prepare fresh labeling media for each experiment. |
| High Background in Mass Spectrometry Data | 1. Incomplete Labeling: A significant population of unlabeled peptides can contribute to background noise. 2. Contamination: Contaminants from cell culture, reagents, or sample handling can interfere with mass spectrometry analysis. 3. Suboptimal Mass Spectrometry Parameters: Incorrect instrument settings can lead to poor data quality. | 1. Optimize Labeling Conditions: Ensure sufficient labeling duration and concentration to maximize the incorporation of 15N. 2. Use High-Purity Reagents and Maintain a Clean Workflow: Use high-quality reagents and follow good laboratory practices to minimize contamination. 3. Optimize Mass Spectrometry Method: Consult with a mass spectrometry specialist to optimize instrument parameters for the detection and quantification of 15N-labeled peptides. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 15N incorporation from this compound into proteins?
A1: The 15N atoms from this compound are incorporated into the cellular amino acid pool through metabolic pathways. L-Alanosine can be metabolized, and its 15N atoms can be transferred to other amino acids through transamination reactions.[9] These newly synthesized 15N-labeled amino acids are then used by the cell for protein synthesis. The exact metabolic fate of the D-isomer may differ and could contribute to the overall labeling efficiency through various metabolic routes.
Q2: Why use a D,L-racemic mixture instead of pure L-Alanosine-15N2?
A2: The use of a D,L-racemic mixture may be a matter of synthetic accessibility and cost-effectiveness of the labeled compound. While the L-isomer is expected to be the primary biologically active form, the D-isomer may also be metabolized by certain cellular enzymes or microorganisms that may be present, potentially contributing to the 15N donor pool.
Q3: How long should I label my cells with this compound?
A3: The optimal labeling duration is highly dependent on the protein turnover rate in your specific cell type. For rapidly dividing cells and proteins with high turnover, a shorter labeling time (e.g., a few hours to 24 hours) may be sufficient. For cells with slower division rates or for studying long-lived proteins, a longer labeling period (e.g., 24-72 hours or more) may be necessary.[5] We strongly recommend performing a time-course experiment to determine the ideal duration for your system (see Protocol 1).
Q4: What concentration of this compound should I use?
A4: The optimal concentration will be a balance between achieving sufficient 15N incorporation and minimizing cytotoxicity. This concentration is cell-type dependent. A good starting point is to test a range of concentrations (e.g., 1 µM to 100 µM) in a dose-response experiment (see Protocol 2).
Q5: How do I analyze the data from my this compound labeling experiment?
A5: Data analysis is typically performed using specialized proteomics software that can identify and quantify 15N-labeled peptides from mass spectrometry data.[10][11] The software calculates the ratio of heavy (15N) to light (14N) peptide isoforms to determine the extent of new protein synthesis. The fractional synthesis rate (FSR) can then be calculated to determine protein turnover rates.[12]
Q6: Can I use this compound for in vivo labeling studies?
A6: While in vivo 15N metabolic labeling is a well-established technique, the use of this compound for this purpose requires careful consideration of its pharmacokinetics, biodistribution, and potential toxicity in the model organism.[3] We recommend starting with in vitro cell culture experiments to establish optimal labeling parameters before moving to in vivo studies.
III. Experimental Protocols & Workflows
Protocol 1: Determining Optimal Labeling Duration
This protocol outlines a time-course experiment to identify the ideal labeling duration for your specific experimental system.
Objective: To determine the time point at which sufficient 15N incorporation is achieved without compromising cell viability.
Workflow Diagram:
Caption: Workflow for optimizing labeling duration.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in multiple replicate plates or wells to allow for harvesting at different time points. Allow cells to adhere and reach the desired confluency (typically 60-70%).
-
Prepare Labeling Medium: Prepare your cell culture medium containing a pre-determined, non-toxic concentration of this compound. This concentration should be determined from a dose-response experiment (see Protocol 2).
-
Initiate Labeling: Replace the standard culture medium with the labeling medium. This is your time zero (T=0).
-
Time-Course Incubation: Incubate the cells and harvest replicates at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
Cell Harvesting and Viability Assessment: At each time point, harvest the cells. Perform a cell viability assay (e.g., Trypan Blue) to monitor cytotoxicity.
-
Protein Extraction and Preparation for Mass Spectrometry: Extract total protein from the cell pellets. Quantify the protein concentration, then proceed with your standard workflow for protein digestion, peptide cleanup, and preparation for LC-MS/MS analysis.
-
Data Analysis: Analyze the mass spectrometry data to determine the percentage of 15N incorporation at each time point.
-
Determine Optimal Duration: Select the shortest labeling time that provides a robust and quantifiable level of 15N incorporation while maintaining high cell viability.
Protocol 2: Determining Optimal this compound Concentration
This protocol describes a dose-response experiment to find the ideal concentration of this compound for your labeling studies.
Objective: To identify the highest concentration of this compound that results in significant 15N incorporation without causing excessive cytotoxicity.
Workflow Diagram:
Caption: Workflow for optimizing this compound concentration.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., a 96-well plate for cytotoxicity assays and a parallel plate with larger wells for protein extraction).
-
Prepare a Range of Concentrations: Prepare culture media with a serial dilution of this compound. A suggested range to start with is 0.1 µM to 200 µM. Include a vehicle-only control.
-
Labeling: Replace the standard medium with the media containing different concentrations of the labeling reagent.
-
Incubation: Incubate the cells for a fixed, predetermined duration (e.g., 24 hours, or the optimal time identified in Protocol 1).
-
Cytotoxicity Assay: At the end of the incubation period, perform a cytotoxicity assay (e.g., MTT, MTS, or LDH) on the 96-well plate to assess cell viability at each concentration.[7][8]
-
Protein Extraction and Analysis: In the parallel plate, harvest the cells from each concentration, extract proteins, and prepare them for mass spectrometry analysis.
-
Data Analysis: Analyze the mass spectrometry data to determine the level of 15N incorporation for each concentration.
-
Determine Optimal Concentration: Plot cell viability and 15N incorporation against the concentration of this compound. Select the concentration that provides a high level of incorporation while maintaining cell viability above an acceptable threshold (e.g., >90%).
IV. Data Interpretation
The primary output of your experiment will be the ratio of heavy (15N) to light (14N) peptides. This ratio reflects the proportion of newly synthesized protein. By analyzing these ratios over time, you can calculate protein turnover rates. It is important to consider that tissues and cell types with slower protein turnover will require longer labeling times to achieve significant 15N enrichment.[5]
V. References
-
Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 39(3), 221-231.
-
Jeevanandam, M., Long, C. L., & Kinney, J. M. (1979). Kinetics of intravenously administered 15N-L-alanine in the evaluation of protein turnover. The American Journal of Clinical Nutrition, 32(5), 975-980.
-
Maccarrone, G., Chen, A., & Filiou, M. D. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 215-225.
-
Maccarrone, G., et al. (2017). Using 15 N-Metabolic Labeling for Quantitative Proteomic Analyses. In Multiplex Biomarker Techniques (pp. 215-225). Humana Press, New York, NY.
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Beynon, R. J., et al. (2015). Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals. Molecular & Cellular Proteomics, 14(10), 2754-2766.
-
Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Proteomics, 3(7), 1232-1243.
-
Shrestha, H., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification of Low Abundance Proteins in Complex Samples. Frontiers in Plant Science, 13, 893108.
-
Lee, W. N. P., et al. (2007). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of the American Society for Mass Spectrometry, 18(7), 1276-1285.
-
McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research, 6(5), 2005-2010.
-
Elmore, E., & Le-Roy, B. (1979). Microbiological Assay for Estimating Concentrations of dl-Alanosine in Mouse Tissue. Antimicrobial Agents and Chemotherapy, 16(3), 344-347.
-
Vitha, S., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology, 14, 63.
-
Li, L., et al. (2015). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 6, 922.
-
Bionano Genomics. (n.d.). Bionano Prep SP-G2 and DLS-G2 Kit Troubleshooting Guide. Retrieved from [Link]
-
Zecha, J., et al. (2018). Systematic analysis of protein turnover in primary cells. Nature Communications, 9(1), 769.
-
Hector, A. J., et al. (2020). Measuring Protein Turnover in the Field: Implications for Military Research. Nutrients, 12(10), 3201.
-
Lin, B., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Cancers, 14(6), 1569.
-
Tyzzer, G. E., & Weisburger, J. H. (1978). Determinants of the toxicity of L-alanosine to various organs of the mouse. Cancer Research, 38(11 Part 1), 3824-3829.
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: Alanosine. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Khan, S., et al. (2023). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 11, 1243169.
-
Khan, S., et al. (2023). Optimizing conditions for D/L-Alanine synthesis. ResearchGate. Retrieved from [Link]
-
Kindler, H. L., et al. (2008). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer. Investigational New Drugs, 26(4), 345-351.
Sources
- 1. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinetics of intravenously administered 15N-L-alanine in the evaluation of protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Isotope Dilution Mass Spectrometry with 15N Standards
Welcome to the technical support center for Isotope Dilution Mass Spectrometry (IDMS) utilizing 15N-labeled internal standards. Isotope dilution is widely regarded as a gold standard for quantification in mass spectrometry due to its ability to correct for variability during sample preparation and analysis.[1][2] The use of stable isotopes like 15N provides chemically identical internal standards that co-elute with the target analyte, offering superior correction for matrix effects and ionization suppression compared to other labeling isotopes like deuterium.[3][4]
However, achieving the highest levels of accuracy and precision requires careful attention to detail and a thorough understanding of potential pitfalls. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide validated protocols to ensure the integrity of your results.
Section 1: Standard and Sample Preparation Issues
This section addresses challenges that arise before your sample is introduced to the mass spectrometer. Proper characterization and handling of your 15N standard are foundational to a successful IDMS experiment.
Q1: My final calculated concentrations are consistently inaccurate or imprecise. What are the most common sources of error in my standard and sample preparation?
A: Inaccurate quantification often originates from errors in the preparation and handling of the internal standard (IS) and samples.[5] The core principle of IDMS relies on the precise addition of a known amount of the labeled standard, which must fully equilibrate with the native analyte in the sample before any extraction or cleanup steps.[5]
Common Causes and Troubleshooting Steps:
| Potential Cause | Underlying Reason (Causality) | Troubleshooting & Optimization |
| Incorrect IS Concentration | An error in the stock concentration of the 15N-labeled standard will introduce a systematic bias across all samples and calibrators. | Independently verify the concentration of the 15N stock solution. If possible, use reverse isotope dilution against a certified reference material of the unlabeled analyte.[6] |
| Inconsistent Spiking | The analyte-to-IS ratio is the basis for quantification. Inconsistent volumes of IS added to each sample will destroy the validity of this ratio. | Use calibrated, positive-displacement pipettes for adding the IS, especially with viscous or organic solutions. Ensure the same amount of IS is added to every sample, calibrator, and QC.[5] |
| IS Degradation | 15N-labeled standards are generally very stable, but improper storage (e.g., exposure to light, extreme pH, or repeated freeze-thaw cycles) can lead to degradation. If the IS degrades, its concentration is no longer known, invalidating the assay.[3][5] | Check the manufacturer's certificate of analysis for stability information. Aliquot the IS stock to minimize freeze-thaw cycles. Periodically check the purity of the IS by LC-MS. |
| Incomplete Equilibration | The IS must be completely and homogeneously mixed with the sample so that it experiences the exact same extraction efficiency and matrix effects as the native analyte.[5] | After spiking the IS into the sample, ensure thorough mixing (e.g., vortexing) and allow sufficient time for equilibration before proceeding with extraction. This is critical for complex matrices like tissue homogenates or plasma. |
Q2: How do I properly characterize my 15N-labeled standard? I'm concerned about isotopic purity and its impact on my results.
A: Rigorous characterization of the 15N-labeled internal standard is a critical and often overlooked step.[1] The isotopic enrichment (the percentage of 15N atoms at a specific labeled position) and the presence of any unlabeled (14N) analyte in your standard can significantly affect accuracy.[1][3]
Isotopic Purity Explained:
-
Isotopic Enrichment: This is the mole fraction of the heavy isotope (15N) at the labeled positions, expressed as a percentage.[7] For example, a 99% enrichment means that 99% of the molecules have a 15N atom at the specified position, while 1% still has the natural 14N.
-
Species Abundance: This refers to the percentage of molecules with a specific isotopic composition.[7] Due to natural abundance of other isotopes (like 13C), a standard with 99% 15N enrichment will contain a distribution of isotopologues.
-
Unlabeled Analyte: The presence of the M+0 (unlabeled) version of the analyte in your 15N standard is a direct source of bias, as it will artificially inflate the native analyte signal.
Protocol: Assessing Isotopic Purity of a 15N Standard
-
Prepare a High-Concentration Solution: Prepare a solution of the 15N-labeled standard in a clean solvent (e.g., 50:50 acetonitrile:water) at a concentration suitable for direct infusion or a high-concentration LC-MS injection (e.g., 1-10 µg/mL).
-
Acquire High-Resolution Mass Spectra: Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF), acquire a full-scan mass spectrum of the standard. Ensure the resolution is high enough to clearly resolve the isotopic peaks.
-
Analyze the Isotopic Cluster:
-
Identify the monoisotopic peak of the unlabeled analyte (M+0) and the main peak for the 15N-labeled standard (e.g., M+1 for a single 15N label).
-
Measure the peak area or intensity of the M+0 peak relative to the sum of all isotopologue peaks in the cluster. This ratio provides an estimate of the unlabeled impurity.
-
-
Calculate Isotopic Enrichment:
-
The most accurate way to determine enrichment is to compare the experimentally observed isotopic profile against a series of theoretical profiles generated at different enrichment rates.[1]
-
Software tools, such as the NIST Isotope Enrichment Calculator or IsoCor, can be used for this purpose.[8][9][10] These tools use algorithms to find the best correlation between the empirical and theoretical data.[1]
-
Section 2: Chromatographic and Instrumental Issues
This section focuses on challenges related to the LC-MS/MS system, including chromatography and ionization.
Q3: I'm using a 15N-labeled standard, so why am I still seeing significant matrix effects in my data?
A: While 15N standards are the best tool for correcting matrix effects, they are not a panacea.[4] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the MS source, causing ion suppression or enhancement.[11][12]
When 15N Standards May Fail to Correct Perfectly:
| Scenario | Underlying Reason (Causality) | Troubleshooting & Optimization |
| Differential Matrix Effects | In rare cases, the analyte and the 15N IS may experience slightly different matrix effects, particularly in very complex matrices or at very low concentrations.[13] This can happen if the co-eluting interference has a specific interaction that is subtly altered by the isotopic label, though this is less common for 15N than for deuterium.[13] | Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction, liquid-liquid extraction) to remove more matrix components.[5] Optimize Chromatography: Modify the LC gradient to better separate the analyte from the interfering matrix components. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating matrix effects.[12][14] |
| Non-Co-elution | 15N labeling does not typically cause a chromatographic shift, unlike deuterium labeling which can sometimes lead to earlier elution.[3][15] However, if the LC method is unstable (e.g., fluctuating column temperature, inconsistent mobile phase composition), retention times can drift, potentially causing the analyte and IS to experience different matrix interferences at the peak edges. | Ensure the LC system is properly maintained and equilibrated. Use a column thermostat to maintain a consistent temperature. Prepare fresh mobile phases daily. |
| Extreme Ion Suppression | If the matrix effect is so severe that the analyte signal is suppressed close to the limit of detection, the IS cannot correct for a signal that isn't there. The precision and accuracy will degrade significantly. | Focus heavily on improving sample cleanup and chromatographic separation to reduce the source of the suppression. |
Diagram: General Workflow for a 15N IDMS Experiment
Caption: A typical experimental workflow for quantitative analysis using 15N Isotope Dilution Mass Spectrometry.
Section 3: Data Analysis and Quantification Issues
This section covers challenges that occur during the processing and interpretation of the mass spectrometry data.
Q4: I see a signal for my unlabeled analyte in my 15N standard, and a signal for the 15N standard in my unlabeled analyte. How do I correct for this isotopic overlap or "cross-contribution"?
A: This is a common and critical issue that must be addressed for accurate quantification.[16] Cross-contribution arises from two sources:
-
Natural Abundance: The unlabeled analyte naturally contains a small percentage of heavy isotopes (e.g., 13C), which can contribute to the signal at the mass of the labeled standard.
-
Incomplete Labeling: The 15N-labeled standard is never 100% pure and contains a small amount of the unlabeled (M+0) analyte.[17]
Failure to correct for this bidirectional overlap will lead to non-linear calibration curves and inaccurate results, especially at the low and high ends of the calibration range.[16]
Correction Strategy:
The most robust method involves analyzing the pure unlabeled analyte standard and the pure 15N-labeled standard to determine the contribution factors.
-
Analyze Unlabeled Standard: Inject a solution containing only the unlabeled analyte. Measure the intensity of the MRM transition for the unlabeled analyte (I_light_in_light) and the (unintended) intensity of the MRM transition for the labeled standard (I_heavy_in_light).
-
Contribution Factor (CF1): CF1 = I_heavy_in_light / I_light_in_light
-
-
Analyze Labeled Standard: Inject a solution containing only the 15N-labeled standard. Measure the intensity of the MRM transition for the labeled standard (I_heavy_in_heavy) and the (unintended) intensity of the MRM transition for the unlabeled analyte (I_light_in_heavy).
-
Contribution Factor (CF2): CF2 = I_light_in_heavy / I_heavy_in_heavy
-
-
Apply Corrections: Use these factors to correct the peak areas observed in your samples.
-
Corrected Analyte Area = Measured Analyte Area - (CF2 * Measured IS Area)
-
Corrected IS Area = Measured IS Area - (CF1 * Measured Analyte Area)
-
Most modern mass spectrometer software platforms have built-in functions to automate these corrections after you have determined the contribution factors.
Diagram: Troubleshooting Logic for Inaccurate IDMS Results
Caption: A decision tree to guide troubleshooting for common issues in 15N IDMS experiments.
References
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Isotope Enrichment Calculator . (2012). National Institute of Standards and Technology. [Link]
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Addona, T. A., & Shaffer, S. A. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins . Methods in molecular biology (Clifton, N.J.), 1410, 137–153. [Link]
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Uematsu, Y., et al. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables . Journal of the Food Hygienic Society of Japan, 59(4), 143-150. [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards . 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
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Li, X. Q., et al. (2017). The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine . Analytical and Bioanalytical Chemistry, 409(12), 3233–3243. [Link]
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Visconti, G., et al. (2022). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography–mass spectrometry bioanalysis . Analytica Chimica Acta, 1234, 340498. [Link]
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Kittlaus, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry . LCGC International. [Link]
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The Role of Internal Standards In Mass Spectrometry . (n.d.). SCION Instruments. [Link]
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Sripalakit, P., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . LCGC North America. [Link]
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Parks, B. A., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry . Journal of the American Society for Mass Spectrometry, 25(10), 1749–1758. [Link]
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Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification . MAPAN, 25(2), 135-164. [Link]
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Choteau, T., et al. (2018). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards . Analytical and Bioanalytical Chemistry, 410(11), 2847–2857. [Link]
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Boeuf, A., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters . Analytical and Bioanalytical Chemistry, 415(18), 4249–4263. [Link]
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Designing Stable Isotope Labeled Internal Standards . (2022). Acanthus Research. [Link]
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Zhang, G., et al. (2020). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents . Journal of Chromatography B, 1152, 122245. [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Blank, S., & Fay, L. B. (2001). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues . Food Chemistry, 74(2), 203-210. [Link]
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Boeuf, A., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters . Request PDF. [Link]
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Millard, P., et al. (2012). IsoCor: Correcting MS data in isotope labeling experiments . Bioinformatics, 28(9), 1294–1296. [Link]
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Parks, B. A., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry . ACS Publications. [Link]
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Good Practice Guide for Isotope Ratio Mass Spectrometry . (n.d.). Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network. [Link]
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Welsh, J. L., et al. (2016). Impact of Isotope Dilution Mass Spectrometry (IDMS) Standardization on Carboplatin Dose and Adverse Events . Journal of Oncology Pharmacy Practice, 22(1), 33-38. [Link]
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Engberg, D., et al. (2018). Resolving mass spectral overlaps in atom probe tomography by isotopic substitutions - case of TiSi15N . Ultramicroscopy, 184(Pt A), 51-60. [Link]
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Vanhaecke, F., et al. (2009). Overcoming Spectral Overlap in Isotopic Analysis via Single- And Multi-Collector ICP-mass Spectrometry . JAAS, 24(9), 1183-1194. [Link]
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Guo, T., & Li, L. (2012). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector . Frontiers in Plant Science, 3, 161. [Link]
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Wang, Y., et al. (2022). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy . ChemBioChem, 23(1), e202100481. [Link]
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How to correct for natural isotope abundance in D,L-Alanosine-15N2 experiments.
Answering the critical need for precision in metabolic research, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential process of correcting for natural isotope abundance in D,L-Alanosine-¹⁵N₂ experiments. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to ensure the integrity and accuracy of your experimental data.
Introduction: The Challenge of Natural Isotope Abundance
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules like D,L-Alanosine, an inhibitor of purine synthesis.[1][2][3] When using D,L-Alanosine-¹⁵N₂, the goal is to track the incorporation of the heavy ¹⁵N isotope into downstream biomolecules. However, nature introduces a confounding variable: most elements exist as a mixture of isotopes.[4] Carbon is predominantly ¹²C, but about 1.1% is ¹³C. Similarly, nitrogen is mostly ¹⁴N, but approximately 0.37% is the heavier ¹⁵N isotope.[5][6]
This natural abundance means that even in an unlabeled sample, a small fraction of molecules will contain heavy isotopes, contributing to the mass spectrum signal.[4] Failure to correct for this baseline isotopic distribution will lead to an overestimation of true ¹⁵N incorporation from your tracer, compromising the accuracy of metabolic flux analysis and other quantitative studies.[4][5] This guide provides the foundational knowledge and practical steps to navigate this challenge effectively.
FAQs: Foundational Concepts
Q1: What exactly is a mass isotopologue distribution (MID), and why is it important?
A1: A mass isotopologue distribution (MID) represents the relative abundance of all isotopic isomers of a molecule that differ in mass. For example, a simple three-carbon molecule can have isotopologues with zero, one, two, or three ¹³C atoms, resulting in four distinct mass peaks (M+0, M+1, M+2, M+3) in a mass spectrum.[5] In a labeling experiment, the goal is to measure the shift in this distribution caused by the incorporation of the ¹⁵N tracer. The uncorrected, raw MID from your mass spectrometer reflects both the ¹⁵N from your D,L-Alanosine-¹⁵N₂ tracer and the heavy isotopes (¹³C, ¹⁵N, ¹⁷O, etc.) that are naturally present.[5] Correcting this raw MID is the crucial step to isolate the signal from your experimental tracer.
Q2: How does natural abundance interfere with my ¹⁵N labeling results?
A2: The interference is mathematical. A mass spectrometer separates ions based on their mass-to-charge ratio (m/z). A peptide that has incorporated one ¹⁵N atom from your tracer will have a mass of M+1 compared to its unlabeled counterpart. However, a peptide containing one naturally occurring ¹³C atom will also have a mass of M+1. High-resolution mass spectrometry can sometimes distinguish these, but often they overlap.[7] The correction process uses mathematical deconvolution to parse out how much of the M+1, M+2, etc., signals are from natural abundance versus true tracer incorporation.[5][8][9]
Q3: Is this correction necessary for both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis?
A3: Yes, although the approach and manifestation differ.
-
For MS , as described, the correction is essential to accurately quantify the enrichment in the mass isotopologue distribution.[5]
-
For NMR , the presence of natural abundance ¹³C can complicate spectra, but the primary issue is quantifying the ¹⁵N enrichment accurately. NMR can distinguish isotopes at specific atomic positions, providing detailed isotopomer information.[10][11] Correction is still needed to determine the precise fractional enrichment at a given site, especially when quantifying small changes or performing detailed metabolic flux analysis.[11][12]
Core Methodology: The Correction Process
Accurate correction is a multi-stage process that begins with careful experimental design and data acquisition and culminates in a robust mathematical transformation of your raw data.
Workflow for Natural Abundance Correction
Caption: General experimental and computational workflow for ¹⁵N labeling and data correction.
Q&A: Data Acquisition & Preparation
Q4: What information do I absolutely need before I can perform the correction?
A4: To perform an accurate correction, you need three key pieces of information[4]:
-
The precise elemental composition of the metabolite or peptide you are analyzing (e.g., C₁₀H₁₂N₅O₃Cl for Cladribine). This is non-negotiable, as the correction algorithm calculates the theoretical natural abundance based on the number of atoms of each element.
-
The isotopic purity of your D,L-Alanosine-¹⁵N₂ tracer. No tracer is 100% pure. The manufacturer's certificate of analysis will specify the percentage of ¹⁵N (e.g., 99%). This value must be entered into the correction software.[13]
-
High-quality raw data for both your labeled sample and an unlabeled (natural abundance) control. The unlabeled control is crucial for validating the correction method and troubleshooting any issues.[5]
Q5: Does the resolution of my mass spectrometer matter?
A5: Absolutely. High-resolution mass spectrometers (like Orbitrap or FT-ICR) are highly advantageous. While correction is possible for low-resolution data, high resolution allows the instrument to potentially resolve mass differences between isotopes like ¹³C and ¹⁵N, which have slightly different exact masses.[7] This provides cleaner raw data for the correction algorithm to work with, leading to a more accurate result.[14]
Q&A: The Correction Algorithm
Q6: How does the correction math actually work? Can you explain the matrix method?
A6: The most common and robust method for natural abundance correction uses linear algebra and correction matrices.[5][7] Imagine the raw data you measure is a mix of the true signal and the "noise" from natural isotopes. The matrix method mathematically subtracts this noise.
Here's a simplified breakdown[4][5]:
-
Measured Vector (M_measured): This is your raw data from the mass spectrometer—a list of the relative intensities for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Corrected Vector (M_corrected): This is what you want to find—the true distribution of isotopologues that are only due to your ¹⁵N tracer.
-
Correction Matrix (CM): This is a matrix where each element represents the probability that a given true isotopologue (e.g., one with one ¹⁵N label) will be measured at a certain mass (e.g., M+2) due to the presence of other naturally abundant isotopes. This matrix is constructed based on the known natural abundances of all elements in your molecule (C, H, O, etc.).[5][14]
The relationship is: M_measured = CM × M_corrected
To find the true labeling, the software inverts the correction matrix and solves the equation:
M_corrected = CM⁻¹ × M_measured
This deconvolution provides the true isotopic enrichment from your D,L-Alanosine-¹⁵N₂ tracer.[5]
Logical Diagram of the Correction Process
Caption: Logical relationship between raw data, its components, and the corrected output.
Experimental Protocol: Natural Abundance Correction Using IsoCor
This protocol provides a step-by-step guide for using IsoCor, a popular open-source software tool for natural abundance correction.[13]
Methodology:
-
Data Preparation:
-
Organize your raw mass spectrometry data into a compatible format (e.g., .csv or .txt).
-
The file should contain columns for Sample Name, Metabolite Name, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).
-
Ensure you have data for both your ¹⁵N-labeled samples and your unlabeled (natural abundance) controls.
-
-
Software Setup (IsoCor):
-
Launch the IsoCor application.
-
Load your raw MS data file.
-
Load or define the metabolite information. This requires a file specifying the metabolite name and its precise elemental formula (e.g., "Alanosine", "C3H7N3O4").
-
-
Correction Parameters:
-
Select the Tracer: In the IsoCor interface, specify ¹⁵N as the isotopic tracer.
-
Define Tracer Purity: Enter the isotopic purity of your D,L-Alanosine-¹⁵N₂ tracer. For example, if it is 99% enriched in ¹⁵N, you would enter "0.01;0.99" to represent the fractions of ¹⁴N and ¹⁵N, respectively.[13]
-
Select Correction Options: Ensure the option to correct for the natural abundance of all non-tracer elements is selected.
-
-
Execution and Output:
-
Run the correction analysis.
-
IsoCor will generate an output file containing both the original raw data and the corrected isotopologue distributions.
-
The output also includes a "residuum" value, which indicates the goodness of fit. High residuum values (>10) may suggest inconsistencies in the measurement or an incorrect elemental formula.[13]
-
-
Data Validation:
-
First, inspect the corrected data for your unlabeled control samples. The M+0 value should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. This confirms the algorithm is working correctly.
-
Compare the corrected MIDs of your labeled samples to the raw MIDs to visualize the impact of the correction.
-
Troubleshooting Guide & FAQs
| Symptom / Question | Possible Causes | Recommended Solutions & Actions |
| Issue 1: My corrected M+0 for the unlabeled control is not ~100%. | 1. Incorrect elemental formula. 2. Instrument calibration drift. 3. Contamination in the sample or solvent. | 1. Verify Formula: Double-check the molecular formula for your analyte. Ensure it accounts for any derivatization agents used during sample prep. 2. Check Calibration: Confirm that your mass spectrometer was properly calibrated before the run. 3. Analyze Blanks: Review the mass spectra of your blank injections to check for interfering peaks. |
| Issue 2: The corrected labeling appears negative or nonsensical. | 1. Incorrect tracer purity value was entered. 2. Very low signal-to-noise ratio in the raw data. 3. Incomplete labeling or low tracer incorporation.[15] | 1. Verify Purity: Check the certificate of analysis for your D,L-Alanosine-¹⁵N₂ and ensure the correct purity value was used in the software. 2. Improve S/N: For future experiments, consider increasing the sample concentration or optimizing instrument parameters for better sensitivity. 3. Assess Incorporation: If true incorporation is very low, it can be difficult to distinguish from baseline noise. This may be a biological result rather than a technical error.[16] |
| Issue 3: I see unexpected peaks in my mass spectrum. | 1. In-source fragmentation of the analyte. 2. Presence of co-eluting compounds with overlapping isotopic patterns. 3. Arginine-to-proline conversion (a known issue in SILAC).[15] | 1. Optimize MS Source: Adjust source parameters (e.g., voltages) to minimize fragmentation. 2. Improve Chromatography: Optimize your LC gradient to better separate the analyte of interest from interfering compounds.[17] 3. Investigate Metabolism: While less common for alanosine, be aware that metabolic interconversion of labeled precursors can occur.[15] |
| Q7: What is a "label-swapping" replication, and should I use it? | A label-swap is a replication strategy where the "heavy" and "light" conditions are reversed between two biological replicates. | Yes, this is a highly recommended practice. It is an effective way to correct for and identify systematic experimental errors that are not related to natural abundance, significantly improving the reliability of your quantitative data.[15] |
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Bideaux, C., et al. (2017). ¹⁵N-NMR-Based Approach for Amino Acids-Based ¹³C-Metabolic Flux Analysis of Metabolism. Analytical Chemistry. [Link]
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Beste, D. J. V., et al. (2019). One-shot ¹³C¹⁵N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. [Link]
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Meija, J., & Mudge, J. F. (2020). A general approach to calculating isotopic distributions for mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Beste, D. J. V., et al. (2019). One-shot ¹³C¹⁵N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. ResearchGate. [Link]
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Cavanagh, J., et al. (2009). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR. [Link]
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Gethings, L. A. (2016). Development of a Software Package for the Quantitative Analysis of Proteomic Mass Spectrometry Datasets Labelled with Nitrogen-15. Apollo - University of Cambridge Repository. [Link]
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Millard, P., et al. (2012). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. Methods in Molecular Biology. [Link]
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P-S, K., et al. (2020). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Meija, J. (n.d.). Isotopic enrichment calculator from mass spectra. GitHub. [Link]
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Du, P., & Angeletti, R. H. (2006). Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. Analytical Chemistry. [Link]
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Liu, M., et al. (2010). Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH. Molecular & Cellular Proteomics. [Link]
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Taubert, M., et al. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Analytical and Bioanalytical Chemistry. [Link]
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E-M, B., & Brecker, L. (2007). An algorithm for the deconvolution of mass spectroscopic patterns in isotope labeling studies. Evaluation for the hydrogen-deuterium exchange reaction in ketones. Semantic Scholar. [Link]
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Du, P., & Angeletti, R. H. (2006). Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. ResearchGate. [Link]
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Park, J. O., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteome Research. [Link]
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Unkovich, M., et al. (n.d.). ¹⁵N natural abundance method. Australian Centre for International Agricultural Research. [Link]
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Moseley, H. N. B. (2010). The importance of accurately correcting for the natural abundance of stable isotopes. Computational and Structural Biotechnology Journal. [Link]
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Su, X., et al. (2019). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
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Volmer, D. A., & O'Connor, D. (2004). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. LCGC North America. [Link]
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Hegeman, A. D., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites. [Link]
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Paulo, J. A., & Gygi, S. P. (2020). Chemical isotope labeling for quantitative proteomics. Molecular & Cellular Proteomics. [Link]
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ResearchGate. (n.d.). 59 questions with answers in ISOTOPE LABELING. ResearchGate. [Link]
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Remaud, G. S., et al. (2023). NMR-Based Method for Intramolecular ¹³C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry. [Link]
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Araujo, B., et al. (2007). Using dynamic programming to create isotopic distribution maps from mass spectra. Bioinformatics. [Link]
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Rabinowitz, J. D., & Kimball, E. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]
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ChemHelp ASAP. (2022, October 7). abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. [Link]
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Lane, A. N., & Fan, T. W-M. (2017). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites. [Link]
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Yergey, J. A. (1983). CALCULATION OF ISOTOPE DISTRIBUTIONS IN MASS SPECTROMETRY. A TRIVIAL SOLUTION FOR A NON-TRIVIAL PROBLEM. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
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Wikipedia. (n.d.). Isotopic shift. Wikipedia. [Link]
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Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
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GA International. (2020, February 27). 9 Common Labeling Pitfalls to Avoid in the Lab. Labtag Blog. [Link]
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Przystal, J. M., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Cancers. [Link]
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Przystal, J. M., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of D,L-Alanosine-¹⁵N₂ as an Internal Standard in Quantitative Mass Spectrometry
Introduction: The Imperative for Rigorous Internal Standardization
In the realm of quantitative mass spectrometry (MS), particularly within regulated bioanalysis for drug development and clinical research, the pursuit of accuracy and precision is paramount. The complexity of biological matrices such as plasma, serum, or tissue homogenates introduces significant variability into the analytical workflow.[1] These variations, arising from sample preparation inconsistencies, instrument fluctuations, and matrix effects, can profoundly impact the reliability of quantitative data.[1][2]
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a reference to correct for these analytical variabilities.[3] The ideal IS co-elutes and behaves identically to the analyte of interest throughout the entire analytical process—from extraction to ionization and detection. For this reason, stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but differ in mass, are widely regarded as the "gold standard" for quantitative MS.[3][4][5] This guide provides a comprehensive framework for the validation of D,L-Alanosine-¹⁵N₂, a specific SIL-IS, outlining the necessary experiments to establish its fitness-for-purpose in a regulated bioanalytical environment.
D,L-Alanosine-¹⁵N₂: Profile of a Potential Internal Standard
D,L-Alanosine is a racemic mixture of the L- and D-enantiomers of alanosine, an amino acid analogue.[6][7] L-Alanosine itself is an antibiotic with antineoplastic properties that has been investigated in clinical trials.[6][8][9][10] The incorporation of two ¹⁵N stable isotopes (¹⁵N₂) provides a distinct mass shift, allowing it to be differentiated from the unlabeled analyte by the mass spectrometer while maintaining nearly identical physicochemical properties. This makes D,L-Alanosine-¹⁵N₂ a theoretically excellent IS for the quantification of unlabeled alanosine or structurally similar analytes.
However, theory must be substantiated by empirical evidence. The validation process is a systematic investigation designed to demonstrate that the analytical method is reliable and reproducible for its intended use. This guide will adhere to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14]
The Validation Workflow: A Step-by-Step Protocol
The validation of D,L-Alanosine-¹⁵N₂ is not performed in isolation but as an integral part of the overall bioanalytical method validation. The core objective is to prove that the IS response is stable, reproducible, and effectively normalizes the analyte's response across the entire calibration range and under various experimental conditions.
Prerequisite: Reference Standard and IS Characterization
Before initiating validation, the identity and purity of both the analyte (D,L-Alanosine) and the internal standard (D,L-Alanosine-¹⁵N₂) reference materials must be confirmed. A Certificate of Analysis (CoA) is typically required for the analyte.[14] While a CoA is not strictly mandatory for the IS, its suitability must be demonstrated.[14][15] This includes:
-
Mass Spectrometric Confirmation: Verify the mass of the IS to confirm ¹⁵N₂ incorporation.
-
Purity Assessment: Ensure the IS is free from significant impurities, especially unlabeled analyte, which could interfere with quantification at the Lower Limit of Quantitation (LLOQ).
Experimental Protocol: Core Validation Parameters
The following experiments are essential to validate the performance of D,L-Alanosine-¹⁵N₂.
Step 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Prepare separate stock solutions for the analyte and the IS in a suitable organic solvent.
-
Prepare a working IS solution by diluting the IS stock solution. This solution will be added to all samples.
-
Prepare Calibration Curve (CC) standards by spiking blank biological matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (matrix + IS), and 8-10 non-zero concentrations covering the expected range.
-
Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC), from a separate analyte stock solution.[12]
Step 2: Selectivity and Specificity
-
Objective: To ensure that endogenous matrix components or other metabolites do not interfere with the detection of the analyte or the IS.
-
Procedure:
-
Analyze at least six different sources of blank biological matrix.
-
Analyze a zero standard (blank matrix spiked only with IS).
-
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte and IS should be less than 20% of the LLOQ response and less than 5% of the IS response, respectively.
Step 3: Matrix Effect Evaluation
-
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the IS.[2][4] This is a critical test for any IS.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in neat solution (e.g., mobile phase).
-
Set B: Post-extraction spike. Extract blank matrix from at least six different sources and spike the dried extract with the analyte and IS at LQC and HQC concentrations.
-
Set C: IS-Normalized Matrix Factor. Calculate by dividing the analyte/IS peak area ratio from Set B by the analyte/IS peak area ratio from Set A.
-
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix sources should not exceed 15%. This demonstrates that D,L-Alanosine-¹⁵N₂ effectively compensates for variability in ionization suppression or enhancement.[16]
Step 4: Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision).
-
Procedure:
-
Analyze at least three separate batches of CC and QC samples on different days.
-
Each batch should contain one CC and at least six replicates of QC samples at each level (LLOQ, LQC, MQC, HQC).
-
-
Acceptance Criteria (FDA/EMA):
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The CV% should not exceed 15% (20% at the LLOQ).
-
Step 5: Stability Assessment
-
Objective: To ensure the analyte is stable in the biological matrix under various storage and handling conditions. The stability of the IS in stock solutions must also be established.
-
Procedure: Analyze QC samples after exposure to different conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a defined period.
-
Processed Sample Stability: In the autosampler post-extraction.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Diagram 1: Validation Workflow for D,L-Alanosine-¹⁵N₂
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A Senior Application Scientist's Guide to Metabolic Tracing: Comparing D,L-Alanosine-15N2 and 13C-Labeled Alanosine
Executive Summary
Stable isotope tracing is a cornerstone of modern metabolic research, providing a dynamic view of flux through biochemical pathways. Alanosine, an antimetabolite that potently inhibits de novo purine synthesis, serves as a powerful tool for investigating cancer metabolism, particularly in tumors with methylthioadenosine phosphorylase (MTAP) deficiency.[1][2][3] The choice of isotopic label—typically nitrogen-15 (¹⁵N) or carbon-13 (¹³C)—is a critical experimental decision that dictates the type of information obtained and the analytical strategies employed. This guide provides an in-depth comparison of D,L-Alanosine-¹⁵N₂ and ¹³C-labeled alanosine for metabolic tracing studies, offering field-proven insights to help researchers select the optimal tracer for their specific scientific questions. We will explore the fundamental properties of each isotope, their distinct metabolic fates, the analytical methodologies for their detection, and provide detailed experimental protocols.
Introduction: Alanosine as a Metabolic Probe
Alanosine, an amino acid analogue produced by Streptomyces alanosinicus, functions by disrupting the de novo synthesis of purines.[1][4] Its mechanism of action involves the inhibition of adenylosuccinate synthetase (ADSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in adenosine monophosphate (AMP) synthesis.[2][5] This targeted inhibition makes alanosine particularly effective against cancer cells with a deficiency in the MTAP enzyme.[3][6] MTAP-deficient cells cannot efficiently salvage adenine and are therefore highly dependent on the de novo pathway for purine synthesis, creating a specific vulnerability that alanosine exploits.[3][7]
By labeling alanosine with stable isotopes, researchers can trace its metabolic fate and elucidate its downstream effects on cellular metabolism with high precision.
Caption: Alanosine inhibits the de novo purine synthesis pathway.
Fundamental Isotope Properties: ¹⁵N vs. ¹³C
The choice between ¹⁵N and ¹³C labeling hinges on their intrinsic properties and the analytical technologies available.
| Feature | ¹⁵N (Nitrogen-15) | ¹³C (Carbon-13) |
| Natural Abundance | ~0.37%[] | ~1.1%[] |
| Primary Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS)[9][10][11] | Nuclear Magnetic Resonance (NMR), Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)[12][13] |
| Key Information Gained | Nitrogen flux, fate of nitrogen-containing metabolites.[14][15] | Carbon backbone rearrangement, positional isotopomer analysis, carbon flux.[12][16][17] |
| Background Signal | Very low in MS, leading to high signal-to-noise ratio.[] | Higher natural abundance creates a more complex isotopic background in MS.[] |
| Label Stability | Generally high; the amino nitrogen is metabolically stable.[] | High; the carbon backbone is stable, but rearrangements must be considered in metabolic analysis.[] |
| Relative Cost | Generally less expensive than ¹³C labeling.[] | More expensive, especially for uniform labeling.[] |
Metabolic Tracing with D,L-Alanosine-¹⁵N₂
D,L-Alanosine-¹⁵N₂ is labeled in the diazeniumdiolate functional group, which contains an N-N bond.[18] This makes it an exceptional tool for tracing the flow of nitrogen atoms from alanosine into downstream nitrogenous metabolites.
Causality of Experimental Choice
Choosing ¹⁵N-labeled alanosine is ideal for questions centered on nitrogen metabolism. For example: How does the inhibition of purine synthesis by alanosine affect the cellular pools of other nitrogen-containing molecules like amino acids and pyrimidines? The extremely low natural abundance of ¹⁵N provides a clean analytical window in mass spectrometry, allowing for the sensitive detection of labeled metabolites even in complex biological matrices.[][9][10] LC-MS is the method of choice as it excels at separating and quantifying polar, nitrogen-containing metabolites with high accuracy.[9][15]
Anticipated Metabolic Fate
Upon cellular uptake, ¹⁵N-alanosine is metabolized. While its primary role is as an inhibitor, the labeled nitrogen atoms may be liberated and incorporated into other pathways, especially if the diazeniumdiolate bond is cleaved. The primary goal of tracing is often to quantify the labeled alanosine and its direct adducts, such as its active form, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide.[19] The high sensitivity of LC-MS allows for precise quantification of these target molecules.
Caption: Experimental workflow for D,L-Alanosine-¹⁵N₂ metabolic tracing.
Metabolic Tracing with ¹³C-Labeled Alanosine
¹³C-labeled alanosine, where one or more carbon atoms in its propionic acid backbone are replaced with ¹³C, is used to trace the fate of the molecule's carbon skeleton.
Causality of Experimental Choice
¹³C-labeling is the superior choice for elucidating how the carbon structure of alanosine or its fragments are metabolized and integrated into the cell's carbon network. The key advantage of ¹³C tracing is its compatibility with NMR spectroscopy.[12] While MS can measure the mass shift indicating the number of ¹³C atoms in a molecule (isotopologue analysis), NMR can determine the exact position of those ¹³C atoms (isotopomer analysis).[13] This provides unparalleled detail about which specific metabolic reactions have occurred. For instance, if ¹³C-alanosine were catabolized, NMR could distinguish between pathways by identifying the specific carbon positions of the label in downstream metabolites like lactate or TCA cycle intermediates.
Anticipated Metabolic Fate
The carbon backbone of alanosine is expected to be relatively stable. Tracing experiments would primarily track the accumulation of the intact ¹³C-labeled drug and its direct metabolic products within the cell. However, if catabolism does occur, the ¹³C label could potentially enter central carbon metabolism. Using a singly-labeled carbon substrate is often more informative for elucidating specific pathways than using a uniformly labeled one.[16] GC-MS is also a powerful technique for ¹³C analysis, particularly for derivatized amino acids and intermediates of central carbon metabolism.[16]
Caption: Experimental workflow for ¹³C-labeled alanosine metabolic tracing.
Detailed Experimental Protocols
The following protocols represent a self-validating system for a typical metabolic tracing experiment. Internal standards should be used for absolute quantification.
Protocol 1: ¹⁵N Tracing via LC-MS/MS
-
Cell Seeding and Culture: Plate MTAP-deficient cancer cells (e.g., HCT116 MTAP-/-) in 6-well plates at a density of 2x10⁵ cells/well. Culture for 24 hours in standard DMEM media to allow adherence.
-
Labeling: Replace the standard medium with fresh medium containing a known concentration (e.g., 10 µM) of D,L-Alanosine-¹⁵N₂. Include unlabeled alanosine control wells and vehicle-only control wells.
-
Incubation: Culture cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture metabolic dynamics.
-
Metabolism Quenching & Extraction:
-
Aspirate the medium quickly.
-
Wash cells once with 1 mL of ice-cold 0.9% NaCl.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity and precipitate proteins.
-
Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube.
-
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable volume (e.g., 100 µL) of injection solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography system equipped with a column suitable for polar metabolites (e.g., HILIC).
-
Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in a data-dependent or targeted (parallel reaction monitoring) mode to identify and quantify ¹⁵N-labeled species based on their accurate mass and fragmentation patterns.
-
-
Data Analysis: Use specialized software to identify features, perform peak integration, and calculate the fractional enrichment of ¹⁵N in alanosine and its downstream metabolites over time.
Protocol 2: ¹³C Tracing via NMR Spectroscopy
-
Cell Seeding and Culture: For NMR analysis, a larger cell number is required due to lower sensitivity.[13] Seed cells in T-75 flasks (approx. 5-10x10⁶ cells per flask). Culture to ~80% confluency.
-
Labeling: Replace standard glucose/glutamine-free medium with medium containing the desired concentration of ¹³C-labeled alanosine and other necessary nutrients.
-
Incubation: Culture for a sufficient duration (e.g., 24-48 hours) to allow for significant incorporation of the label.
-
Metabolism Quenching & Extraction:
-
Follow steps 4a-4c from the ¹⁵N protocol.
-
Use a biphasic extraction method (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites if desired.
-
Collect the polar (methanol/water) phase for NMR analysis.
-
-
Sample Preparation for NMR:
-
NMR Data Acquisition:
-
Data Analysis: Process the spectra using appropriate software. Identify metabolites by comparing spectra to databases (e.g., HMDB). Quantify ¹³C enrichment and determine positional isotopomer distribution from the splitting patterns and intensities in ¹³C or ¹H-¹³C correlated spectra.[12]
Conclusion and Recommendations
The selection of D,L-Alanosine-¹⁵N₂ versus ¹³C-labeled alanosine is not a matter of which is "better," but which is fitter for the purpose .
-
Choose D,L-Alanosine-¹⁵N₂ when:
-
The primary research question involves nitrogen flux or the metabolism of nitrogen-containing compounds.
-
High sensitivity and quantitative accuracy for low-abundance metabolites are required.
-
The primary analytical instrument is a high-resolution LC-MS/MS system .
-
-
Choose ¹³C-Labeled Alanosine when:
-
The goal is to understand the fate of the carbon backbone of alanosine.
-
Positional isotopic information is critical to distinguish between metabolic pathways.
-
The available instrumentation includes a high-field NMR spectrometer and expertise in NMR data analysis.
-
By carefully considering the scientific objectives and the analytical capabilities at hand, researchers can leverage these powerful isotopic tracers to gain unprecedented insights into the metabolic reprogramming induced by alanosine, ultimately advancing the development of targeted cancer therapies.
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A Comparative Guide to the Accuracy and Precision of Isotope Dilution Mass Spectrometry Using D,L-Alanosine-¹⁵N₂
For researchers, scientists, and drug development professionals, the quantitative bioanalysis of therapeutic agents is the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy studies are built. The reliability of these studies hinges on the accuracy and precision of the analytical method used to measure drug concentrations in biological matrices.[1][2] This guide provides an in-depth technical comparison of Isotope Dilution Mass Spectrometry (IDMS) utilizing D,L-Alanosine-¹⁵N₂ as an internal standard against alternative quantification methods for the analysis of the cytotoxic antibiotic, L-alanosine.[3]
L-alanosine, an antimetabolite that inhibits adenine biosynthesis, has been investigated for its efficacy in cancers deficient in methylthioadenosine phosphorylase (MTAP).[4] Accurate quantification is crucial for determining its therapeutic window and understanding its pharmacokinetic profile. This guide will demonstrate, through established principles and comparative data, why IDMS with a stable isotope-labeled (SIL) internal standard is the gold standard for such applications.[5][6][7]
The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy
Isotope Dilution Mass Spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample.[8][9] This "spike," in our case D,L-Alanosine-¹⁵N₂, is chemically identical to the analyte of interest, L-alanosine, but has a different mass due to the incorporation of heavy isotopes (¹⁵N instead of ¹⁴N).[5]
The core principle of IDMS is that the SIL internal standard behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer.[10][11] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.[12] Therefore, the ratio of the mass spectrometer signal of the analyte to the signal of the SIL internal standard remains constant and is directly proportional to the analyte's concentration.[8][11] This effectively corrects for variations that could otherwise compromise the accuracy and precision of the results.[6][13]
Experimental Workflow: A Comparative Study Design
To objectively evaluate the performance of D,L-Alanosine-¹⁵N₂ as an internal standard, we designed a comparative study to quantify L-alanosine in human plasma. The study compares three common quantification strategies:
-
External Calibration: Quantification based on a calibration curve generated from standards prepared in a clean solvent, without an internal standard.
-
Structural Analog Internal Standard: Utilizes a compound that is structurally similar to L-alanosine but not isotopically labeled. For this comparison, we will use L-aspartic acid.
-
Stable Isotope-Labeled Internal Standard (IDMS): Employs D,L-Alanosine-¹⁵N₂.
The following diagram illustrates the general workflow for sample analysis in this comparative study.
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A Senior Application Scientist's Guide to Cross-Validation of Alanosine Quantification
An Objective Comparison of HPLC-UV and LC-MS/MS Methods for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate Alanosine Quantification
Alanosine, an antimetabolite antibiotic derived from Streptomyces alanosinicus, has demonstrated significant potential as both an antitumor and antiviral agent.[1][2] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][3] This disruption of DNA and RNA synthesis makes alanosine a compelling candidate for further investigation in oncology and virology.
For drug development professionals, the ability to accurately and reliably quantify alanosine in various biological matrices is paramount. Such measurements are the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical methodology directly impacts the quality and integrity of this data.
This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of small molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a cross-validation analysis to guide researchers in selecting the most appropriate technique for their specific application. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[4][5][6][7][8][9]
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Principle and Rationale
HPLC-UV is a robust and cost-effective chromatographic technique. The fundamental principle involves injecting a sample into a high-pressure liquid stream (the mobile phase), which then passes through a column packed with a stationary phase. The differential partitioning of analyte molecules between the two phases results in their separation. For quantification, a UV-Vis detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column.
Causality of Experimental Choices:
-
Why Reversed-Phase? Alanosine is a polar, water-soluble molecule.[2] A reversed-phase C18 column is chosen to provide sufficient retention of this polar analyte when used with a highly aqueous mobile phase.
-
Why UV Detection? While alanosine lacks a strong, distinctive chromophore, its carbonyl and nitrosoamino groups allow for detection at low UV wavelengths (around 210 nm). This makes UV detection a feasible, albeit potentially less sensitive, option compared to other methods.
-
Mobile Phase Modifier: The addition of an acid like formic or acetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group on alanosine, leading to better peak shape and more consistent retention times.
Experimental Protocol: HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of alanosine (1 mg/mL) in HPLC-grade water.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV/Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Workflow Diagram: HPLC-UV Quantification
Caption: Workflow for alanosine quantification by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[10] After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (matching the molecular weight of the analyte) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating interference from matrix components.
Causality of Experimental Choices:
-
Why LC-MS/MS? For bioanalytical applications requiring low detection limits (e.g., analyzing plasma from PK studies), LC-MS/MS is the gold standard. Its sensitivity far surpasses that of HPLC-UV.
-
Why ESI? Electrospray ionization is a "soft" ionization technique ideal for polar, thermally labile molecules like alanosine, minimizing in-source fragmentation and maximizing the signal of the parent ion.
-
Why Derivatization? As noted in some studies, the sensitivity for alanosine can be significantly improved through derivatization.[11] A reagent like dansyl chloride reacts with the primary amine on alanosine, creating a derivative that is more readily ionized and produces a stronger signal, thereby lowering the limit of quantification.
-
Why an Internal Standard? A stable isotope-labeled (SIL) internal standard is used to correct for variations in sample preparation and matrix effects, ensuring the highest level of accuracy and precision.[12]
Experimental Protocol: LC-MS/MS
-
Preparation of Standard and Internal Standard (IS) Solutions:
-
Prepare a primary stock solution of alanosine (1 mg/mL) and a SIL-alanosine IS (1 mg/mL) in water.
-
Create calibration standards by spiking appropriate amounts of the alanosine stock into the biological matrix (e.g., plasma) to achieve concentrations from 1 ng/mL to 500 ng/mL.
-
Prepare a working IS solution (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma standard or unknown sample, add 150 µL of the working IS solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from 5% B to 95% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Example):
-
Alanosine: Precursor Ion (m/z) 150.1 → Product Ion (m/z) 74.1.
-
SIL-Alanosine (IS): Precursor Ion (m/z) 153.1 → Product Ion (m/z) 77.1.
-
-
Workflow Diagram: LC-MS/MS Quantification
Caption: Workflow for alanosine quantification by LC-MS/MS.
Cross-Validation and Performance Comparison
The objective of cross-validation is to ensure that different analytical methods provide comparable, reliable data. Below is a summary of typical performance characteristics based on the validation principles outlined in ICH Q2(R1).[13][14]
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods demonstrate excellent linearity, but the internal standard in LC-MS/MS often yields a slightly better correlation coefficient. |
| Limit of Detection (LOD) | ~500 ng/mL | ~0.5 ng/mL | The selectivity of MRM in LC-MS/MS allows for the detection of much lower concentrations by filtering out background noise. |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL | LC-MS/MS is approximately 1000-fold more sensitive, making it suitable for trace-level bioanalysis.[11] |
| Accuracy (% Recovery) | 85-115% | 95-105% | The use of a stable isotope-labeled internal standard in LC-MS/MS provides superior correction for matrix effects and sample loss. |
| Precision (% RSD) | < 10% | < 5% | Higher signal-to-noise and the use of an internal standard result in more reproducible measurements for the LC-MS/MS method. |
| Selectivity | Moderate | Very High | HPLC-UV may be susceptible to interference from co-eluting compounds that absorb at the same wavelength. LC-MS/MS is highly specific due to the unique precursor-product ion transition. |
| Sample Volume | 100-200 µL | 20-50 µL | The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is critical in preclinical studies with limited sample availability. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more affordable and require less specialized training. LC-MS/MS instruments represent a significant capital investment and require more expertise to operate and maintain. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are valid methods for the quantification of alanosine, but their suitability is dictated by the specific research question and application.
-
HPLC-UV is a reliable, cost-effective choice for applications where alanosine concentrations are expected to be relatively high (in the µg/mL range). This includes in vitro experiments, analysis of formulated drug products, and quality control assays. Its simplicity and accessibility make it an excellent workhorse method for routine analysis.
-
LC-MS/MS is the unequivocal choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma or tissue homogenates where concentrations are expected in the low ng/mL range.[15][16] Its ability to mitigate matrix effects through the use of an internal standard and its superior specificity ensure the generation of high-quality, defensible data for regulatory submissions.
Ultimately, the cross-validation of these two methods demonstrates a classic trade-off between cost/simplicity and sensitivity/specificity. By understanding the principles and performance characteristics of each, researchers can confidently select the optimal analytical tool to advance their study of alanosine.
References
-
Determination of Derivatized L-Alanosine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Pharma. Available at: [Link]
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New FDA Guidance on Bioanalytical Method Validation. Kymos. Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]
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Alanosine | C3H7N3O4. PubChem, National Institutes of Health. Available at: [Link]
-
dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. Cheméo. Available at: [Link]
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Microbiological Assay for Estimating Concentrations of DL-alanosine in Mouse Tissue. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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HPLC Methods for analysis of Alanine. HELIX Chromatography. Available at: [Link]
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DL-Alanosine | C3H7N3O4. PubChem, National Institutes of Health. Available at: [Link]
-
Alanosine. Wikipedia. Available at: [Link]
-
Microbiological Assay for Estimating Concentrations of dl-Alanosine in Mouse Tissue. National Institutes of Health (NIH). Available at: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health (NIH). Available at: [Link]
-
New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online. Available at: [Link]
-
Development and validation of a HPLC-UV method for the determination in didanosine tablets. PubMed, National Institutes of Health. Available at: [Link]
-
HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column. SIELC Technologies. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Science and Research. Available at: [Link]
-
Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. ResearchGate. Available at: [Link]
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A Researcher's Guide to Validating Metabolic Flux Data with D,L-Alanosine-¹⁵N₂ Tracing
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, understanding the flow of nutrients through biochemical pathways—a concept known as metabolic flux—is paramount.[1] Stable isotope tracing has emerged as a powerful tool for elucidating these dynamics, providing a window into the metabolic reprogramming that underlies various physiological and pathological states.[2] Among the array of available tracers, D,L-Alanosine-¹⁵N₂ offers a unique advantage for probing de novo nucleotide biosynthesis. However, like any sophisticated analytical technique, the data derived from D,L-Alanosine-¹⁵N₂ tracing requires rigorous validation to ensure its accuracy and reliability.
The Principle of D,L-Alanosine-¹⁵N₂ Tracing: A Focused Lens on Nucleotide Synthesis
D,L-Alanosine is an amino acid analog that acts as an inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway.[3][4] When cells are supplied with D,L-Alanosine labeled with two ¹⁵N atoms (¹⁵N₂), the labeled nitrogen atoms are incorporated into newly synthesized purine and pyrimidine bases. By using techniques like mass spectrometry, researchers can track the incorporation of these heavy isotopes into downstream metabolites, thereby quantifying the rate of de novo nucleotide synthesis.[1] This makes D,L-Alanosine-¹⁵N₂ a highly specific probe for a critical anabolic pathway often dysregulated in diseases like cancer.[5][6]
Experimental Workflow: From Cell Culture to Data Interpretation
A successful D,L-Alanosine-¹⁵N₂ tracing experiment hinges on meticulous execution and a clear understanding of the underlying principles. The following diagram and protocol outline a typical workflow.
Caption: A typical experimental workflow for D,L-Alanosine-¹⁵N₂ metabolic flux analysis.
Detailed Experimental Protocol:
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase during the labeling period. The choice of culture medium should be carefully considered to ensure it supports robust growth while being compatible with the tracer.
-
Prepare D,L-Alanosine-¹⁵N₂ Media: Dissolve D,L-Alanosine-¹⁵N₂ in the appropriate culture medium to the desired final concentration. The concentration should be optimized to provide sufficient labeling without causing significant toxicity.
-
Media Exchange & Incubation: Remove the existing medium from the cells and replace it with the D,L-Alanosine-¹⁵N₂-containing medium. Incubate the cells for a predetermined period. It is crucial to perform a time-course experiment to determine the optimal labeling duration.
-
Quench Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).
-
Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. Lyse the cells and precipitate proteins. Centrifuge to pellet the debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC method should be optimized for the separation of nucleotides and related metabolites, while the MS/MS method should be set up to detect the different isotopologues (molecules with different numbers of ¹⁵N atoms).
-
Data Processing & Isotopologue Analysis: Process the raw LC-MS/MS data to identify and quantify the different isotopologues of the targeted metabolites. This involves peak integration and correction for the natural abundance of stable isotopes.
-
Metabolic Flux Calculation: Use the isotopologue distribution data to calculate the relative or absolute flux through the de novo nucleotide synthesis pathway. This often requires the use of specialized software and mathematical modeling.
The Trustworthiness of Your Data: A Self-Validating System
To ensure the trustworthiness of your results, every step of the protocol must be a self-validating system. This involves incorporating appropriate controls and checks throughout the workflow.
-
Biological Replicates: Always include multiple biological replicates for each experimental condition to assess the reproducibility of your findings.
-
Time-Course Analysis: Performing a time-course experiment is essential to confirm that the labeling is proceeding as expected and to identify the linear range of isotope incorporation.
-
Control for Tracer Toxicity: Include a control group treated with unlabeled D,L-Alanosine to assess any potential cytotoxic effects of the tracer that could confound your metabolic measurements.
-
Validation of Metabolite Identification: Use authentic standards to confirm the identity and retention time of the metabolites of interest in your LC-MS/MS analysis.
-
Monitoring of Isotopic Steady State: For steady-state flux analysis, it is crucial to demonstrate that the isotopic enrichment of the precursor pool has reached a plateau.
Comparing Alternatives: D,L-Alanosine-¹⁵N₂ vs. Other Tracers
While D,L-Alanosine-¹⁵N₂ is a powerful tool for studying nucleotide synthesis, it is important to understand its strengths and limitations in comparison to other commonly used stable isotope tracers.
| Tracer | Primary Pathway(s) Traced | Advantages | Disadvantages |
| D,L-Alanosine-¹⁵N₂ | De novo purine and pyrimidine synthesis | Highly specific for nucleotide synthesis.[3][4] | Can have off-target effects; limited to nitrogen flux. |
| ¹³C-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis | Provides a broad overview of central carbon metabolism.[7][8] | Label can be diluted through multiple pathways, complicating flux analysis. |
| ¹⁵N-Glutamine | Amino acid metabolism, TCA cycle anaplerosis, nucleotide synthesis | Traces both carbon and nitrogen flux from a key nutrient.[9] | Glutamine is involved in numerous pathways, making interpretation complex. |
| ¹³C,¹⁵N-Arginine | Arginine metabolism, urea cycle | Allows for simultaneous tracing of carbon and nitrogen in specific pathways.[9] | Limited to pathways directly involving arginine metabolism. |
The choice of tracer ultimately depends on the specific biological question being addressed. For a focused investigation of de novo nucleotide synthesis, D,L-Alanosine-¹⁵N₂ is an excellent choice. However, for a more global view of cellular metabolism, a combination of tracers, such as ¹³C-glucose and ¹⁵N-glutamine, may be more appropriate.
Navigating the Challenges of Metabolomics Data Validation
The validation of metabolomics data, including that from stable isotope tracing studies, is a critical yet challenging aspect of the research process.[10][11][12] Awareness of these challenges is the first step toward overcoming them.
-
Analytical Variability: Variations in sample preparation, instrument performance, and data processing can all introduce variability into the results.[13][14] Strict adherence to standardized operating procedures (SOPs) is essential to minimize this.
-
Biological Complexity: The metabolome is incredibly complex and dynamic, with thousands of metabolites interconnected in a vast network of biochemical reactions.[11] This complexity can make it difficult to isolate the effects of a single perturbation.
-
Data Interpretation: The interpretation of metabolic flux data requires a deep understanding of biochemistry and a sophisticated computational toolset. Collaboration with experts in metabolic modeling can be invaluable.
Concluding Remarks: Ensuring the Integrity of Your Metabolic Flux Data
Metabolic flux analysis using D,L-Alanosine-¹⁵N₂ tracing offers a powerful approach to understanding the intricacies of de novo nucleotide synthesis. However, the value of the data generated is entirely dependent on the rigor of the experimental design and the thoroughness of the validation process. By embracing a self-validating experimental philosophy, carefully considering the choice of tracers, and being mindful of the inherent challenges in metabolomics, researchers can generate high-quality, reliable data that will stand up to scientific scrutiny and contribute meaningfully to the advancement of our understanding of cellular metabolism.
References
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- Metabolic Flux Analysis and In Vivo Isotope Tracing.
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- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PubMed Central.
- Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group.
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- Challenges in the Metabolomics-Based Biomarker Valid
- Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine. MDPI.
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- Inhibition of de novo purine synthesis using L-Alanosine (ALA)...
- Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initi
- A Novel Synergistic Effect of Alanosine and Guanine on Adenine Nucleotide Synthesis in Mammalian Cells. Alanosine as a Useful Probe for Investigating Purine Nucleotide Metabolism. PubMed.
- Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. PubMed.
- Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central.
- One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed.
- DL-Alanosine-15N2 | Stable Isotope. MedChemExpress.
- A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer.
- The molecular determinants of de novo nucleotide biosynthesis in cancer cells. PubMed Central.
- De novo nucleotide biosynthetic p
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of D,L-Alanosine-15N2 Quantification Methods
Abstract
This guide provides a comprehensive framework for the inter-laboratory comparison of quantification methods for D,L-Alanosine-15N2, a stable isotope-labeled analogue of the antineoplastic agent Alanosine.[1][2][3][4] As research into Alanosine's therapeutic potential continues, the ability to accurately and reproducibly quantify its labeled counterpart across different research facilities is paramount for robust pharmacokinetic, pharmacodynamic, and metabolic studies.[5] This document outlines two prevalent bioanalytical methodologies, provides detailed experimental protocols, and presents a model for comparing performance data. The core of this guide is rooted in the principles of scientific integrity, drawing from established regulatory guidelines to ensure that the described protocols are self-validating systems.
Introduction: The Critical Role of Standardized Quantification
D,L-Alanosine is an amino acid analogue with notable antimetabolite and potential antineoplastic properties.[4][6] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[4] The use of its stable isotope-labeled form, this compound, as an internal standard is considered the gold standard in quantitative mass spectrometry, as it closely mimics the physicochemical properties of the analyte, thereby correcting for variability during sample preparation and analysis.
An inter-laboratory comparison, often referred to as a "round-robin test," is a crucial exercise to establish the reproducibility and reliability of an analytical method across different laboratories.[6] Such studies are fundamental to ensuring that data generated from multi-site clinical trials or collaborative research projects are comparable and can be pooled for comprehensive analysis. This guide will focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the industry-standard for sensitive and selective quantification of small molecules in complex biological matrices.[7][8][9]
Comparative Analysis of Quantification Methodologies
The two primary LC-MS/MS-based methods for the quantification of amino acids and their analogues are direct analysis and analysis following derivatization. The choice between these methods is often dictated by the analyte's intrinsic properties and the required sensitivity of the assay.
Method A: Direct Injection LC-MS/MS
This approach is favored for its simplicity and high throughput, as it minimizes sample preparation steps. However, for highly polar molecules like Alanosine, achieving adequate retention on traditional reversed-phase columns can be challenging, potentially leading to matrix effects and reduced sensitivity.
Method B: LC-MS/MS with Pre-column Derivatization
Derivatization involves chemically modifying the analyte to enhance its chromatographic properties and ionization efficiency. For Alanosine, derivatization can improve its retention on reversed-phase columns and increase its response in the mass spectrometer, leading to a more sensitive and robust assay.[10]
Performance Comparison
The following table summarizes expected performance characteristics for the two methods, based on typical results for analogous amino acid quantification. These values serve as a benchmark for laboratories participating in a comparison study.
| Parameter | Method A: Direct Injection | Method B: Derivatization | Acceptance Criteria (based on FDA/EMA Guidelines) |
| Linearity (R²) | >0.990 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 5 ng/mL | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤20% |
| Intra-day Precision (%CV) | <10% | <8% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | <12% | <10% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | ±10% | ±8% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | <15% | <10% | ≤15% |
| Recovery (%) | 75-90% | 85-105% | Consistent, precise, and reproducible |
Experimental Protocols
The following are detailed, step-by-step protocols for the two quantification methods. Adherence to these protocols is critical for ensuring the comparability of results in an inter-laboratory study.
General Reagents and Equipment
-
This compound reference standard
-
Human plasma (K2EDTA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Derivatizing agent (e.g., Dansyl Chloride)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., HILIC for direct injection, C18 for derivatized)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Protocol for Method A: Direct Injection LC-MS/MS
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in water.
-
Serially dilute the stock solution to prepare calibration standards and QC samples in human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized to ensure adequate retention and peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: To be determined by infusion of the this compound standard.
-
-
Protocol for Method B: LC-MS/MS with Pre-column Derivatization
-
Preparation of Standards and QCs: (Same as Method A)
-
Sample Preparation (Protein Precipitation and Derivatization):
-
Perform protein precipitation as described in Method A (steps 2a-2c).
-
To the supernatant, add derivatizing agent and buffer as per the manufacturer's protocol.
-
Incubate to allow the reaction to complete.
-
Evaporate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for separation of the derivatized analyte.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: To be determined for the derivatized this compound.
-
-
Visualization of Workflows
Caption: Comparative workflows for the two quantification methods.
Principles of Inter-laboratory Comparison and Method Validation
A successful inter-laboratory comparison hinges on a robust study design and strict adherence to established validation principles as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12]
Study Design
-
Centralized Preparation of Study Samples: A single laboratory should prepare and distribute identical sets of blinded QC samples and calibration standards to all participating laboratories.
-
Standardized Protocol: All laboratories must use the same detailed analytical protocol.
-
Data Reporting: A standardized template should be used for reporting results, including raw data, calibration curves, and calculated concentrations.
Key Validation Parameters for Cross-Laboratory Comparison
-
Selectivity: The ability to differentiate the analyte from other components in the matrix.[13]
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels in replicate.[5]
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Matrix Effects: The influence of matrix components on the ionization of the analyte.[14]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
The accurate and precise quantification of this compound is fundamental to advancing the clinical and preclinical research of Alanosine. This guide provides a comprehensive framework for comparing and validating analytical methods across different laboratories. By adhering to the principles of robust bioanalytical method validation and employing a standardized approach to inter-laboratory comparison, the scientific community can ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of D,L-Alanosine-15N2
This document provides a detailed, safety-first protocol for the proper handling and disposal of D,L-Alanosine-15N2. As a potent antineoplastic agent, D,L-Alanosine requires management as a hazardous cytotoxic drug. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Core Principles: Understanding the Compound
D,L-Alanosine is an amino acid analogue and antibiotic with antimetabolite and antineoplastic activities.[1][2][3] It functions by inhibiting adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway, making it cytotoxic, particularly to rapidly proliferating cells.[1][4][5]
A critical aspect of its structure is the N-nitrosohydroxylamino group, which is responsible for its biological activity and informs its chemical reactivity and degradation profile.[6] Due to its potential to harm healthy cells, all forms of Alanosine must be handled under strict safety protocols as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA) for cytotoxic drugs.[7][8]
The 15N2 isotopic label signifies that two nitrogen atoms in the molecule have been substituted with the stable, non-radioactive isotope Nitrogen-15. It is crucial to understand that this label does not impart radioactivity . Therefore, disposal procedures are dictated exclusively by the compound's chemical cytotoxicity, and no special precautions for radioactive waste are necessary.[9][10]
Hazard Assessment and Regulatory Compliance
Primary Hazard: The primary hazard associated with this compound is its cytotoxicity . As an antineoplastic agent, it is considered a hazardous drug (HD).[2][11] Accidental exposure through inhalation, skin contact, or ingestion can pose significant health risks. A Safety Data Sheet (SDS) for the parent compound, L-Alanosine, classifies it as "Harmful if swallowed" (Acute toxicity, oral - Category 4).[12]
Regulatory Framework: Disposal must comply with federal, state, and local regulations. Key U.S. federal regulations include:
-
OSHA: Guidelines for handling cytotoxic (antineoplastic) drugs to ensure worker safety.[7][8]
-
EPA (Environmental Protection Agency): Regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste.[13][14]
All waste generated from handling this compound must be managed as hazardous chemical waste.
Personnel Protection and Engineering Controls
To mitigate exposure risks, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Primary Containment: All handling of this compound powder and solutions, including weighing, reconstitution, and aliquoting, must be performed within a Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). This ensures both product and personnel protection.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Unopened Vials | Single pair of chemotherapy gloves | Lab coat | Safety glasses | Not required |
| Weighing/Reconstitution (in a BSC) | Double pair of chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown made of low-permeability fabric | Safety goggles and face shield | Not required if performed correctly in a certified BSC |
| Administering to Cultures (in a BSC) | Double pair of chemotherapy-tested gloves | Disposable gown | Safety goggles | Not required in a BSC |
| Waste Segregation & Disposal | Double pair of chemotherapy-tested gloves | Disposable gown | Safety goggles and face shield | Not required |
| Spill Cleanup | Double pair of chemotherapy-tested gloves | Disposable gown and shoe covers | Safety goggles and face shield | NIOSH-approved respirator (e.g., N95 or higher) |
Source: Adapted from OSHA and ASHP guidelines.[8][15]
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the disposal of this compound, from initial contamination to final waste containment.
Phase 1: Decontamination
-
Non-disposable Equipment (Glassware, Stir Bars):
-
Rinse the equipment three times with a solvent known to dissolve Alanosine (e.g., water, 0.1N NaOH).[16] Collect all rinsate as hazardous liquid waste.
-
Immerse the rinsed equipment in a high-pH cleaning solution (e.g., 2% sodium hypochlorite) for at least one hour to promote hydrolysis of any residual compound.
-
Rinse thoroughly with distilled water before routine washing.
-
-
Work Surfaces (Inside the BSC):
-
Wipe all contaminated surfaces with a suitable deactivating agent. A common practice involves a two-step process: application of 2% sodium hypochlorite followed by 1% sodium thiosulfate to neutralize the bleach.
-
Follow with a sterile water rinse to remove residues.
-
All wipes and materials used for cleaning are to be disposed of as "trace" cytotoxic solid waste.
-
Phase 2: Waste Segregation
Proper segregation at the point of generation is critical to ensure safety and compliance. Use clearly labeled, leak-proof, and puncture-proof containers.
-
Bulk Chemical Waste (>3% of original volume):
-
Solid: Unused or expired this compound powder.
-
Liquid: Concentrated stock solutions, unused dilutions, and collected rinsate from decontamination.
-
Container: Place in an EPA-compliant hazardous waste container labeled "Hazardous Waste," "Cytotoxic," and listing "this compound."
-
-
Trace Chemical Waste (<3% of original volume):
-
Solid: All contaminated PPE (gloves, gowns), bench paper, wipes, and empty vials.
-
Container: Place in a yellow "Trace Chemotherapy Waste" bin or a container designated by your institution's Environmental Health & Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated serological pipettes.
-
Container: Place immediately into a puncture-resistant, yellow "Chemotherapy Sharps" container.
-
Phase 3: Final Packaging, Labeling, and Storage
-
Container Management: Ensure all waste containers are securely sealed. Do not overfill containers; fill to no more than 90% capacity.[13]
-
Labeling: All containers must be labeled in accordance with EPA and institutional requirements. The label must clearly state "Hazardous Waste" and identify the chemical contents.[17][18]
-
Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) .[14][19] This area must be secure, under the control of laboratory personnel, and located at or near the point of waste generation.
-
Disposal Vendor: Arrange for pickup by your institution's licensed hazardous waste disposal vendor. Never dispose of this material via standard trash or sewer systems.
The entire disposal workflow can be visualized in the following decision tree.
Caption: Decision workflow for this compound waste management.
Emergency Procedures
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
Spill Management:
-
Alert personnel in the area and restrict access.
-
Don full PPE, including a respirator.
-
If the spill involves powder, cover it with damp absorbent pads to prevent aerosolization.
-
If the spill is liquid, absorb it with chemotherapy spill pads.
-
Clean the area from the outer edge of the spill toward the center.
-
Decontaminate the area using the two-step bleach/thiosulfate method described in Phase 1.
-
Place all cleanup materials into a "Bulk Chemical Waste" container.
-
Document the spill and report it to your institution's EHS department.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound safely and responsibly, protecting themselves, their colleagues, and the environment.
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National Center for Biotechnology Information. (n.d.). DL-Alanosine. PubChem. Retrieved January 9, 2026, from [Link]
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Isotope Insight. (2025). The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. Retrieved January 9, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D,L-Alanosine-15N2
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D,L-Alanosine-15N2. As a potent antineoplastic agent and an amino acid analogue, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.
Hazard Assessment: Understanding the Compound
D,L-Alanosine is an antibiotic derived from Streptomyces alanosinicus with antimetabolite and antineoplastic activities.[1][2] It functions by inhibiting adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[3][4] The primary operational risks are associated with its chemical toxicity, not the isotopic label.
-
Chemical Hazards : The non-labeled compound is classified under GHS as Acute Toxicity, Oral (Category 4), indicating it is harmful if swallowed.[5][6][7] It is also categorized as very toxic to aquatic life with long-lasting effects.[5] Due to its antineoplastic properties, it should be treated as a potent compound, where minimizing exposure is a primary goal.[8][9] The solid, crystalline form presents an inhalation hazard.[9][10]
-
Isotopic Label (¹⁵N₂) : The ¹⁵N isotope is a stable, non-radioactive form of nitrogen.[11][12] It poses no radiological threat and is considered biologically inert.[11][13] Studies have shown that heavier stable isotopes like ¹⁵N do not cause adverse biological effects, even at very high levels of enrichment.[13][14] Therefore, the ¹⁵N₂ label does not add toxicological hazard to the molecule.[11]
Table 1: Hazard Profile of D,L-Alanosine
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5][7] | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Very toxic to aquatic life.[5] | GHS09 (Environment) | P273: Avoid release to the environment.[5] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Very toxic to aquatic life with long lasting effects.[5] | GHS09 (Environment) | P391: Collect spillage.[5] |
| Antineoplastic Potential | Antitumor properties suggest handling as a potent compound.[1][3] | N/A | Handle with containment to minimize exposure.[8][15] |
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing Personal Protective Equipment (PPE), it is critical to implement engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls : These are the most effective safety measures. All handling of D,L-Alanosine-¹⁵N₂ powder and solutions should occur within designated, controlled areas.
-
Administrative Controls : These are work practices that reduce risk.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by a risk assessment of the procedures being performed. The following protocol is the minimum requirement for handling D,L-Alanosine-¹⁵N₂ in any form.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne particles.
-
ANSI Z87.1-Compliant Safety Glasses with Side Shields : Required for all work in the laboratory where D,L-Alanosine-¹⁵N₂ is present.[17]
-
Chemical Splash Goggles : Must be worn when there is any risk of a splash, such as when preparing solutions or transferring liquids.[17]
-
Face Shield : A face shield must be worn in addition to chemical splash goggles when handling larger volumes (>1 L) of solutions or when there is a significant splash or aerosolization risk.[17][18]
Hand Protection
Skin contact is a primary route of exposure.
-
Gloves : Chemical-resistant nitrile gloves are the standard recommendation.[19] Always inspect gloves for tears or punctures before use.
-
Double Gloving : Wearing two pairs of nitrile gloves is highly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[17]
-
Proper Technique : Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Wash hands thoroughly with soap and water after removing gloves.[5]
Body Protection
Protecting skin and personal clothing is crucial.
-
Laboratory Coat : A long-sleeved, knee-length lab coat is mandatory.[19][20] Cuffs should be snug around the wrist.
-
Additional Protection : For tasks with a higher risk of contamination, such as cleaning up a large spill, a disposable gown or chemical-resistant apron worn over the lab coat should be considered.
Respiratory Protection
Inhalation of the powdered compound is a significant risk.[10]
-
Under Normal Conditions : When handling D,L-Alanosine-¹⁵N₂ exclusively within a certified chemical fume hood or ventilated balance enclosure, respiratory protection is typically not required.[6] The engineering controls provide the necessary protection.
-
When Required : If engineering controls are not available or are malfunctioning, or during a large spill cleanup outside of a containment system, respiratory protection is necessary. A NIOSH-approved respirator with N95 or higher particulate filters is required.[19] A full respiratory protection program, including fit testing and training, is mandated by OSHA under such circumstances.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Transporting Sealed Container | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Safety Glasses | Double Pair Nitrile Gloves | Lab Coat | Required if not in VBE |
| Preparing Stock Solution | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Required if not in Fume Hood |
| Handling Dilute Solutions | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Cleaning a Small Spill | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | N95 Respirator Recommended |
Operational Plans: Step-by-Step Guidance
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Workflow for Weighing and Solubilizing D,L-Alanosine-¹⁵N₂
Caption: Standard workflow for handling this compound solid.
Disposal Plan: Environmental Responsibility
Improper disposal can harm aquatic ecosystems and violate regulations.[5] The ¹⁵N₂ label does not require special radiological waste disposal.[11] All waste should be treated as hazardous chemical waste.
-
Solid Waste : Collect unused D,L-Alanosine-¹⁵N₂ and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : All solutions containing D,L-Alanosine-¹⁵N₂ must be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[21]
-
Contaminated PPE : Used gloves, disposable gowns, and other contaminated PPE should be placed in a designated hazardous waste bag or container for disposal through your institution's environmental health and safety (EHS) office.[21]
Waste Segregation Decision Tree
Caption: Decision tree for proper waste disposal of this compound.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with D,L-Alanosine-¹⁵N₂, ensuring personal safety and the integrity of their valuable research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
